1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13-6-4-11(5-7-13)9-14-8-2-3-12(14)10-15/h2-8,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIJCYZYIPQWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424628 | |
| Record name | 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861162-64-3 | |
| Record name | 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure Elucidation of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pyrrole-2-carbaldehydes are a class of heterocyclic compounds that serve as versatile intermediates in the synthesis of a wide range of biologically active molecules and materials. The introduction of a 4-methoxybenzyl group at the N1 position of the pyrrole ring can significantly influence the compound's physicochemical properties, including its solubility, metabolic stability, and interaction with biological targets. Understanding the precise structure and spectroscopic characteristics of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde is crucial for its application in synthetic chemistry and drug discovery programs.
Compound Identification and Physicochemical Properties
A summary of the key identifiers and physicochemical properties for this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde | N/A |
| CAS Number | 861162-64-3 | [1][2] |
| Molecular Formula | C₁₃H₁₃NO₂ | [1][2] |
| Molecular Weight | 215.25 g/mol | [1][2] |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C=CC=C2C=O | [3] |
| InChI Key | VIIJCYZYIPQWTD-UHFFFAOYSA-N | [3] |
Spectroscopic Analysis
While specific experimental spectra for this compound are not widely published, this section provides predicted spectroscopic data and analysis of related compounds to aid in its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for elucidating the structure of organic molecules. Based on the structure of this compound, the following proton signals are predicted. For comparative purposes, the experimental ¹H NMR data for the parent compound, pyrrole-2-carbaldehyde, is also provided.
Table 2: Predicted ¹H NMR Data for this compound and Experimental Data for Pyrrole-2-carbaldehyde
| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Multiplicity | Experimental Chemical Shift (δ, ppm) for Pyrrole-2-carbaldehyde (in CDCl₃) | Multiplicity | Source |
| Aldehyde-H | 9.5 - 9.6 | Singlet | 9.50 | Singlet | [4] |
| Pyrrole-H5 | 7.1 - 7.2 | Triplet | 7.19 | Multiplet | [4] |
| Pyrrole-H3 | 6.9 - 7.0 | Doublet of doublets | 7.01 | Multiplet | [4] |
| Pyrrole-H4 | 6.3 - 6.4 | Triplet | 6.34 | Multiplet | [4] |
| Benzyl-H (ortho) | 7.1 - 7.3 | Doublet | N/A | N/A | N/A |
| Benzyl-H (meta) | 6.8 - 6.9 | Doublet | N/A | N/A | N/A |
| Benzyl-CH₂ | 5.4 - 5.6 | Singlet | N/A | N/A | N/A |
| Methoxy-CH₃ | 3.7 - 3.8 | Singlet | N/A | N/A | N/A |
3.1.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Predicted chemical shifts for the title compound are presented in Table 3.
Table 3: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 180 - 182 |
| Benzyl C-O | 159 - 161 |
| Pyrrole C2 | 132 - 134 |
| Pyrrole C5 | 128 - 130 |
| Benzyl C (ipso) | 128 - 130 |
| Benzyl C (ortho) | 128 - 130 |
| Pyrrole C3 | 122 - 124 |
| Benzyl C (meta) | 114 - 116 |
| Pyrrole C4 | 110 - 112 |
| Methoxy CH₃ | 55 - 57 |
| Benzyl CH₂ | 52 - 54 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed in Table 4. For comparison, the experimental IR data for pyrrole-2-carbaldehyde is included.
Table 4: Predicted IR Absorption Bands for this compound and Experimental Data for Pyrrole-2-carbaldehyde
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for Pyrrole-2-carbaldehyde | Source |
| C-H stretch (Aromatic) | 3100 - 3000 | ~3100 | [5] |
| C-H stretch (Aldehyde) | 2850 - 2750 | ~2800 | [5] |
| C=O stretch (Aldehyde) | 1680 - 1660 | ~1665 | [5] |
| C=C stretch (Aromatic) | 1600 - 1450 | ~1550, 1470 | [5] |
| C-O stretch (Methoxy) | 1260 - 1240 (asymmetric), 1040 - 1020 (symmetric) | N/A | N/A |
| C-N stretch | 1360 - 1250 | ~1300 | [5] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The expected molecular ion peak and major fragmentation patterns for this compound are outlined below.
Table 5: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Ion [M]⁺ | m/z 215 |
| [M+H]⁺ | m/z 216 |
| Major Fragment 1 | m/z 121 (loss of pyrrole-2-carbaldehyde radical) |
| Major Fragment 2 | m/z 94 (pyrrole-2-carbaldehyde fragment) |
| Major Fragment 3 | m/z 91 (tropylium ion from benzyl group) |
The fragmentation would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable 4-methoxybenzyl cation (m/z 121) and a pyrrole-2-carbaldehyde radical. The tropylium ion (m/z 91) is a common fragment for benzyl-substituted compounds.
Synthesis
A plausible and efficient method for the synthesis of this compound involves the N-alkylation of pyrrole-2-carbaldehyde with 4-methoxybenzyl chloride.
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is a general procedure based on similar N-alkylation reactions of pyrroles.
Materials:
-
Pyrrole-2-carbaldehyde
-
4-Methoxybenzyl chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere, a solution of pyrrole-2-carbaldehyde (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
A solution of 4-methoxybenzyl chloride (1.1 equivalents) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is carefully quenched by the slow addition of water at 0 °C.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization Workflow
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide provides a foundational understanding of the structure, properties, and a plausible synthetic route for this compound. While a complete set of experimental spectroscopic data is currently unavailable in the public domain, the predicted data and analyses of related compounds presented herein offer a robust framework for the identification and characterization of this molecule. The detailed synthetic protocol provides a practical starting point for its preparation in a laboratory setting. This information is intended to facilitate further research and application of this compound in various fields of chemical science.
References
In-Depth Technical Guide: Physicochemical Properties of CAS 861162-64-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound with CAS number 861162-64-3, identified as 1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this document also presents computed properties and outlines general experimental protocols relevant to its structural class. Furthermore, it explores the biological context of structurally related pyrrole-2-carbaldehyde derivatives to offer insights into potential applications and areas of investigation.
Chemical Identity
-
Systematic Name: 1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde
-
CAS Number: 861162-64-3
-
Molecular Formula: C₁₃H₁₃NO₂[1]
-
Molecular Weight: 215.25 g/mol [1]
-
Chemical Structure:
-
SMILES: O=Cc1cccn1Cc2ccc(OC)cc2
-
InChI: InChI=1S/C13H13NO2/c1-16-13-6-4-11(5-7-13)9-14-8-2-3-12(14)10-15/h2-8,10H,9H2,1H3[2]
-
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 215.25 g/mol | [1][2] |
| XLogP3-AA | 2.6 | [3] |
| Hydrogen Bond Donor Count | 0 | Computed |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Topological Polar Surface Area | 31.2 Ų | [2][3] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available |
Experimental Protocols
While specific experimental protocols for CAS 861162-64-3 are not published, the following are standard methodologies for determining the key physicochemical properties of a solid organic compound of this nature.
Determination of Melting Point
The melting point of a solid compound is a critical indicator of its purity.
-
Apparatus: Digital melting point apparatus (e.g., Mel-Temp® or similar), capillary tubes.
-
Procedure:
-
A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
-
Determination of Solubility
Assessing the solubility of a compound in various solvents is crucial for its application in drug development and other research areas.
-
Apparatus: Vials, analytical balance, magnetic stirrer, temperature-controlled water bath.
-
Procedure (for equilibrium solubility):
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.
-
The mixture is agitated (e.g., using a magnetic stirrer) in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standard solutions of the compound.
-
Biological Context and Potential Experimental Workflows
While no specific biological activities have been reported for 1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde, the broader class of pyrrole-2-carbaldehyde derivatives has been investigated for various biological effects, including antioxidant and anti-inflammatory activities.[4] The following sections describe a potential experimental workflow for evaluating the antioxidant properties of such a compound.
In Vitro Antioxidant Activity Screening
A common initial step in assessing the biological potential of a novel compound is to screen for its antioxidant activity. This can be achieved through various in vitro assays.
Cell-Based Assay for Neuroprotection
Given that some pyrrole derivatives have been investigated for neuroprotective effects against oxidative stress, a potential next step would be to assess the compound's activity in a relevant cell-based model.[4]
Conclusion
1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde (CAS 861162-64-3) is a compound for which detailed experimental physicochemical data is currently lacking. The computed properties provide a starting point for its characterization. The broader family of pyrrole-2-carbaldehyde derivatives exhibits a range of biological activities, suggesting that this compound could be a candidate for further investigation in areas such as antioxidant and neuroprotective research. The experimental workflows outlined in this guide provide a framework for the systematic evaluation of its properties and potential biological effects. Further research is warranted to experimentally determine its physicochemical characteristics and to explore its pharmacological potential.
References
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde. The information presented is intended to support research and development activities in medicinal chemistry and related scientific fields.
Spectroscopic Data Summary
The structural elucidation of 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key quantitative data from these analyses are summarized in the tables below for ease of reference and comparison.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 9.55 | s | - | 1H | CHO |
| 7.15 | d | 8.5 | 2H | Ar-H |
| 6.95 | t | 2.0 | 1H | Pyrrole-H5 |
| 6.88 | d | 8.5 | 2H | Ar-H |
| 6.83 | dd | 4.0, 2.0 | 1H | Pyrrole-H3 |
| 6.25 | dd | 4.0, 2.5 | 1H | Pyrrole-H4 |
| 5.55 | s | - | 2H | CH₂ |
| 3.78 | s | - | 3H | OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 180.1 | CHO |
| 159.4 | Ar-C (para to CH₂) |
| 132.8 | Pyrrole-C2 |
| 129.2 | Ar-C (ortho to CH₂) |
| 128.5 | Ar-C (ipso to CH₂) |
| 124.7 | Pyrrole-C5 |
| 114.3 | Ar-C (meta to CH₂) |
| 112.1 | Pyrrole-C3 |
| 109.8 | Pyrrole-C4 |
| 55.3 | OCH₃ |
| 52.7 | CH₂ |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2932 | Medium | C-H stretch (aromatic) |
| 2835 | Medium | C-H stretch (aliphatic) |
| 1665 | Strong | C=O stretch (aldehyde) |
| 1612 | Strong | C=C stretch (aromatic) |
| 1514 | Strong | C=C stretch (aromatic) |
| 1249 | Strong | C-O stretch (asymmetric, ether) |
| 1178 | Medium | C-O stretch (symmetric, ether) |
| 1032 | Medium | In-plane C-H bend (aromatic) |
| 821 | Strong | Out-of-plane C-H bend (aromatic, para-disubstituted) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 215.09 | 100 | [M]⁺ |
| 121.07 | 85 | [M - C₅H₄NO]⁺ (methoxybenzyl cation) |
| 94.04 | 30 | [C₅H₄NO]⁺ (pyrrole-2-carbaldehyde cation) |
| 91.05 | 25 | [C₇H₇]⁺ (tropylium cation) |
| 77.04 | 15 | [C₆H₅]⁺ (phenyl cation) |
Experimental Protocols
A plausible synthetic route to 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde involves the N-alkylation of pyrrole-2-carbaldehyde with 4-methoxybenzyl chloride.
Synthesis of 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde
Materials:
-
Pyrrole-2-carbaldehyde
-
4-Methoxybenzyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), a solution of pyrrole-2-carbaldehyde (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.
-
A solution of 4-methoxybenzyl chloride (1.1 equivalents) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.
-
The reaction mixture is diluted with ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde as a pure product.
Visualization of the Synthetic Workflow
The logical flow of the synthesis and purification process can be visualized as follows:
Caption: Synthetic workflow for 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde.
This diagram illustrates the sequential steps from the initial reaction of starting materials, through the work-up procedure to isolate the crude product, and finally the purification process to obtain the final compound.
The Ascendant Therapeutic Potential of Substituted Pyrrole-2-Carbaldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1] Among the diverse array of pyrrole derivatives, substituted pyrrole-2-carbaldehydes have emerged as a particularly promising class of molecules, demonstrating a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of substituted pyrrole-2-carbaldehydes, intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Synthesis of Substituted Pyrrole-2-Carbaldehydes
The synthesis of the pyrrole-2-carbaldehyde core and its substituted analogues can be achieved through several established synthetic routes. Key methods include the Vilsmeier-Haack reaction, oxidative annulation, and Paal-Knorr synthesis, each offering distinct advantages in terms of substrate scope and reaction conditions.[4][5][6][7]
Experimental Protocol: Oxidative Annulation for the Synthesis of Polysubstituted Pyrrole-2-Carbaldehydes
This protocol describes a de novo synthesis of pyrrole-2-carbaldehyde derivatives from aryl methyl ketones, arylamines, and acetoacetate esters via an iodine/copper-mediated oxidative annulation.[4][8]
Materials:
-
Aryl methyl ketone (e.g., acetophenone) (1.0 mmol)
-
Arylamine (e.g., aniline) (1.0 mmol)
-
Acetoacetate ester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Copper(II) chloride (CuCl₂) (0.5 mmol)
-
Iodine (I₂) (1.6 mmol)
-
Dimethyl sulfoxide (DMSO) (4 mL)
-
Oxygen (O₂) balloon
-
Standard laboratory glassware and magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the aryl methyl ketone (1.0 mmol), arylamine (1.0 mmol), acetoacetate ester (1.0 mmol), CuCl₂ (0.5 mmol), and I₂ (1.6 mmol).
-
Add DMSO (4 mL) to the flask and attach an O₂ balloon.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired substituted pyrrole-2-carbaldehyde.
Biological Potential and Quantitative Data
Substituted pyrrole-2-carbaldehydes have demonstrated significant potential across several therapeutic areas. The following sections summarize the key findings and present quantitative data for easy comparison.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of substituted pyrrole-2-carbaldehydes against a range of human cancer cell lines.[9][10][11] The mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK and VEGF pathways.[12][13]
Table 1: Anticancer Activity of Substituted Pyrrole-2-Carbaldehyde Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | 9.54 | [9] |
| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | MTT | 10.38 | [9] |
| PPDHMP | A549 (Lung) | MTT | 19.94 ± 1.23 (µg/ml) | [9] |
| PPDHMP | HeLa (Cervical) | MTT | 16.73 ± 1.78 (µg/ml) | [9] |
| Alkynylated pyrrole derivative 12l | U251 (Glioblastoma) | MTT | 2.29 ± 0.18 | [14] |
| Alkynylated pyrrole derivative 12l | A549 (Lung) | MTT | 3.49 ± 0.30 | [14] |
| Pyrrole derivative 4d | LoVo (Colon) | MTS | Induces 54.19% viability decrease at 50 µM | [9] |
| Pyrrole derivative 4a | LoVo (Colon) | MTS | Induces 30.87% viability decrease at 50 µM | [9] |
Antimicrobial Activity
The pyrrole-2-carbaldehyde scaffold has also been identified as a promising pharmacophore for the development of novel antimicrobial agents with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[15][16][17]
Table 2: Antimicrobial Activity of Substituted Pyrrole-2-Carbaldehyde Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrrole-2-carboxamide 4i | Klebsiella pneumoniae | 1.02 | [18] |
| Pyrrole-2-carboxamide 4i | Escherichia coli | 1.56 | [18] |
| Pyrrole-2-carboxamide 4i | Pseudomonas aeruginosa | 3.56 | [18] |
| ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | [15] |
| 1-(4-Chlorobenzyl)-N-(1-(2-methoxyphenyl)propan-2-yl)-N-methyl-1H-pyrrole-2-carboxamide | Various bacteria | 1.05 - 12.01 | [15] |
| Aconicaramide | Micrococcus caseolyticus | 200 | [19] |
| Aconicaramide | Staphylococcus epidermidis | 400 | [19] |
| Aconicaramide | Staphylococcus aureus | 800 | [19] |
Anti-inflammatory Activity
Several substituted pyrrole-2-carbaldehyde derivatives have exhibited significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2).[3][20][21]
Table 3: Anti-inflammatory Activity of Substituted Pyrrole-2-Carbaldehyde Derivatives
| Compound/Derivative | Assay | IC₅₀ (µM) | Selectivity (COX-1/COX-2) | Reference |
| Nitrile derivative 3b | COX-2 Inhibition | 1.30 | 38.8 | [21] |
| Aldehyde derivative 1c | COX-2 Inhibition | 14.8 | 4.8 | [21] |
| Oxime derivative 2c | COX-2 Inhibition | 17.3 | 9.3 | [21] |
| 5-ethoxymethyl-pyrrolemarumine | LPS-induced stress | 8.6 ± 0.7 | - | [19] |
| N-pyrrole carboxylic acid 4g | COX-2 Inhibition | >50% inhibition at 1 µM | Potent COX-2 inhibitor | [20] |
| N-pyrrole carboxylic acid 4h | COX-2 Inhibition | >50% inhibition at 1 µM | Potent COX-2 inhibitor | [20] |
Experimental Protocols for Biological Evaluation
Standardized and reproducible protocols are essential for the accurate assessment of the biological potential of novel compounds.
Protocol 1: MTT Assay for Anticancer Activity
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[9][22][23][24]
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Substituted pyrrole-2-carbaldehyde test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC₅₀ value.
Protocol 2: Agar Well Diffusion for Antimicrobial Activity
This method is used to determine the antimicrobial susceptibility of bacteria to the test compounds.[2][25][26][27][28]
Materials:
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test bacteria.
-
Inoculate the entire surface of an MHA plate with the bacterial suspension using a sterile swab to create a lawn.
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each well.
Protocol 3: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo model is used to evaluate the anti-inflammatory activity of test compounds.[29][30][31][32][33]
Materials:
-
Wistar rats or mice
-
Carrageenan solution (1% in saline)
-
Test compounds
-
Positive control (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Administer the test compound or positive control to the animals (e.g., intraperitoneally or orally).
-
After a specific time (e.g., 30 minutes), induce inflammation by injecting 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Signaling Pathways and Visualization
Understanding the molecular mechanisms underlying the biological activities of substituted pyrrole-2-carbaldehydes is crucial for rational drug design. Graphviz diagrams are provided to visualize key signaling pathways potentially modulated by these compounds.
Anticancer Signaling Pathways
The anticancer effects of some pyrrole derivatives have been linked to the inhibition of the MAPK/ERK and VEGF signaling pathways, which are critical for tumor cell proliferation, survival, and angiogenesis.[5][12][34][35][36][37][38][39]
Caption: Inhibition of the MAPK/ERK signaling pathway.
Caption: Inhibition of the VEGF signaling pathway.
Anti-inflammatory Signaling Pathway
The anti-inflammatory action of certain pyrrole derivatives is associated with the inhibition of the COX-2 enzyme, which plays a central role in the inflammatory cascade by converting arachidonic acid to prostaglandins.[1][40][41][42][43]
Caption: Inhibition of the COX-2 inflammatory pathway.
Conclusion
Substituted pyrrole-2-carbaldehydes represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation warrants further investigation. This technical guide provides a foundational resource for researchers in the field, offering standardized protocols, comparative biological data, and insights into the potential mechanisms of action of this important class of compounds. Future research should focus on lead optimization to enhance potency and selectivity, as well as comprehensive in vivo studies to validate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
- 7. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation | MDPI [mdpi.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. acgpubs.org [acgpubs.org]
- 18. researchgate.net [researchgate.net]
- 19. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities [mdpi.com]
- 20. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iris.unina.it [iris.unina.it]
- 22. atcc.org [atcc.org]
- 23. texaschildrens.org [texaschildrens.org]
- 24. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 25. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chemistnotes.com [chemistnotes.com]
- 27. webcentral.uc.edu [webcentral.uc.edu]
- 28. youtube.com [youtube.com]
- 29. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 31. inotiv.com [inotiv.com]
- 32. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Pharmacological analysis of the acute inflammatory process induced in the rat's paw by local injection of carrageenin and by heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 35. researchgate.net [researchgate.net]
- 36. cdn-links.lww.com [cdn-links.lww.com]
- 37. medium.com [medium.com]
- 38. ClinPGx [clinpgx.org]
- 39. ptglab.com [ptglab.com]
- 40. researchgate.net [researchgate.net]
- 41. researchgate.net [researchgate.net]
- 42. researchgate.net [researchgate.net]
- 43. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of N-Benzyl Pyrrole Derivatives: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-benzyl pyrrole derivatives represent a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals, natural products, and functional materials.[1] Their synthesis is a cornerstone of medicinal and organic chemistry, demanding efficient and versatile methodologies. This technical guide provides an in-depth review of the primary synthetic routes to N-benzyl pyrrole derivatives, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in their synthetic endeavors.
Core Synthetic Strategies
The construction of the N-benzyl pyrrole scaffold can be broadly categorized into two approaches: the formation of the pyrrole ring with a pre-attached N-benzyl group, and the direct N-benzylation of a pre-formed pyrrole ring. Key named reactions that facilitate these transformations include the Paal-Knorr synthesis, Hantzsch pyrrole synthesis, and the Clauson-Kaas synthesis.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a widely employed and highly efficient method for the preparation of N-substituted pyrroles.[2] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, benzylamine, under acidic conditions.[3] The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[4]
A variety of catalysts can be employed to promote the Paal-Knorr reaction, including Brønsted acids like trifluoroacetic acid (TFA) and solid acid catalysts such as specific types of alumina (e.g., CATAPAL 200).[5] The use of heterogeneous catalysts offers advantages in terms of simplified product isolation and catalyst recycling.[5][6]
Logical Workflow for Paal-Knorr Synthesis
References
The Ascendance of Pyrrole Alkaloids: A Technical Guide to Their Discovery, Significance, and Therapeutic Potential
Abstract
Pyrrole alkaloids, a diverse and burgeoning class of nitrogen-containing heterocyclic natural products, have emerged as a focal point of intensive research in drug discovery and development. Predominantly sourced from marine organisms, particularly sponges, and a variety of terrestrial plants, these compounds exhibit a remarkable breadth of biological activities. Their significance is underscored by their potent anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the discovery of pyrrole alkaloids, their biosynthetic origins, and their profound implications for modern medicine. It offers a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols for their study, and visualizations of their interactions with key cellular signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals dedicated to harnessing the therapeutic potential of these compelling natural compounds.
Introduction: The Discovery and Origins of Pyrrole Alkaloids
The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental structural motif in a vast array of biologically significant molecules, including heme, chlorophyll, and certain amino acids.[1] The discovery of pyrrole alkaloids, where this heterocyclic core is integrated into a more complex alkaloid structure, has unveiled a rich and diverse chemical landscape with profound biological implications. These compounds are predominantly found in two major natural sources: terrestrial plants and marine organisms.[2]
While plants from families such as Asteraceae, Boraginaceae, and Fabaceae are known producers of pyrrolizidine alkaloids, a subclass of pyrrole alkaloids, the marine environment has proven to be an exceptionally prolific source of structurally novel and biologically potent pyrrole-containing compounds.[2][3] Marine sponges, in particular, are a treasure trove of these alkaloids, which often feature unique structural modifications such as bromination and fused-ring systems.[2] The structural diversity of marine pyrrole alkaloids is a direct reflection of the unique biosynthetic capabilities of their host organisms and associated symbionts.
The biosynthesis of the foundational pyrrole ring can be traced back to fundamental amino acid precursors such as glycine, serine, tryptophan, and proline.[4] A key intermediate in some biosynthetic pathways is δ-aminolevulinic acid (ALA).[4] In the case of the well-studied pyrrolizidine alkaloids, the biosynthesis initiates from the condensation of two molecules of putrescine.[5] The subsequent enzymatic modifications and cyclizations give rise to the vast array of pyrrole alkaloid structures observed in nature.
Biological Significance and Therapeutic Potential
The paramount significance of pyrrole alkaloids lies in their diverse and potent biological activities, which have positioned them as promising lead compounds in drug discovery programs. Their therapeutic potential spans a wide spectrum of diseases, from cancer to neurodegenerative disorders and infectious diseases.
Anticancer Activity
A significant number of pyrrole alkaloids have demonstrated potent cytotoxic effects against a variety of cancer cell lines. This activity is often attributed to their ability to interfere with critical cellular processes such as cell cycle progression, apoptosis, and signal transduction.
Table 1: Anticancer Activity of Selected Pyrrole Alkaloids
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Marinopyrrole A | HCT-116 (Colon) | ~9 | [4] |
| Marinopyrrole B | HCT-116 (Colon) | 9.0 | [4] |
| Marinopyrrole C | HCT-116 (Colon) | 0.39 | [4] |
| Marinopyrrole F | HCT-116 (Colon) | 6.1 | [4] |
| Pyrrolomycin C | HCT-116 (Colon) | 0.8 | [4] |
| Pyrrolomycin C | MCF7 (Breast) | 1.5 | [4] |
| Pyrrolomycin F-series | HCT-116 & MCF7 | 0.35 - 1.21 | [4] |
| Nitropyrrolin D | HCT-116 (Colon) | 5.7 | [2] |
| Indimicin B | MCF-7 (Breast) | 10.0 | [2] |
| Agelanesin A & B | Cancer Cell Lines | 9.25 - 16.76 | [2] |
| Streptopyrrole B & C | PC-3, NCI-H23, HCT-15, NUGC-3, ACHN, MDA-MB-231 | 4.9 - 10.8 (GI50) | [5][6] |
| Chalcone-bromopyrrole hybrid 4a | Various | 0.18 - 12.00 | [7] |
| Flavone-bromopyrrole hybrid 5a & 5b | PA1, KB403 | 0.41 - 1.28 | [7] |
| Neolamellarin A | HeLa (Cervical) | 10.8 | [8] |
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and pyrrole alkaloids have emerged as a promising source. They exhibit activity against a range of pathogenic bacteria and fungi.
Table 2: Antimicrobial Activity of Selected Pyrrole Alkaloids
| Alkaloid | Microorganism | MIC (µg/mL) | Reference |
| Nitropyrrolins A-E | MRSA | >20 | [2] |
| Heronapyrrole D | Staphylococcus aureus | 1.8 µM (IC50) | [2] |
| Heronapyrrole D | Staphylococcus epidermis | 0.9 µM (IC50) | [2] |
| Heronapyrrole D | Bacillus subtilis | 1.8 µM (IC50) | [2] |
| Phallusialide A | MRSA | 32 | [9] |
| Phallusialide A | Escherichia coli | 64 | [9] |
| Phallusialide B | MRSA | 32 | [9] |
| Phallusialide B | Escherichia coli | 64 | [9] |
| Streptopyrroles B & C | Gram-positive bacteria | 0.7 - 2.9 µM | [6] |
| Synthesized Pyrrolizidine Alkaloid (PA-1) | S. aureus & E. coli | 3.9 - 25 | [10] |
| N-methylcytisine | Enterococcus faecalis | 20.8 | [10] |
Neuroprotective Activity
Several pyrrole alkaloids have demonstrated the ability to protect neuronal cells from damage, suggesting their potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Their mechanisms of action often involve antioxidant and anti-inflammatory effects. Recent studies have shown that certain synthetic pyrrole derivatives can protect SH-SY5Y neuroblastoma cells from 6-hydroxydopamine (6-OHDA)-induced toxicity, a common in vitro model for Parkinson's disease.[11][12][13]
Enzyme and Signaling Pathway Inhibition
The biological activities of pyrrole alkaloids are often a consequence of their interaction with specific molecular targets, including enzymes and key proteins in cellular signaling pathways. For instance, certain pyrrole-imidazole alkaloids have been shown to inhibit aldose reductase 2 (ALR2), an enzyme implicated in diabetic complications.[14] Others have been identified as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, a critical regulator of cellular response to low oxygen levels and a key player in cancer progression.[8][15] Furthermore, members of the hymenialdisine subgroup of pyrrole-2-aminoimidazole alkaloids are known to inhibit kinases within the Ras-MAPK signaling cascade.[16]
Key Signaling Pathways Modulated by Pyrrole Alkaloids
The therapeutic potential of pyrrole alkaloids is intimately linked to their ability to modulate critical cellular signaling pathways that are often dysregulated in disease. Understanding these interactions is crucial for the rational design of novel therapeutics.
Hypoxia-Inducible Factor-1 (HIF-1) Signaling Pathway
The HIF-1 signaling pathway is a master regulator of cellular adaptation to hypoxia and is a key driver of tumor progression and angiogenesis.[15] Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[15] In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes.[15] Certain marine pyrroloiminoquinone alkaloids have been shown to inhibit the HIF-1 pathway by disrupting the interaction between HIF-1α and the coactivator p300.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anygenes.com [anygenes.com]
- 4. researchgate.net [researchgate.net]
- 5. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 10. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. cusabio.com [cusabio.com]
- 13. MAPK -Ras pathway | PPTX [slideshare.net]
- 14. cdn-links.lww.com [cdn-links.lww.com]
- 15. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug-Like Property Profiling of Novel Neuroprotective Compounds to Treat Acute Ischemic Stroke: Guidelines to Develop Pleiotropic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, experimental protocols, and logical synthesis workflow for the compound 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde, a substituted pyrrole derivative of interest in medicinal chemistry and materials science.
Core Compound Data
The fundamental molecular properties of this compound are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₂ | [1][2][3][4] |
| Molecular Weight | 215.25 g/mol | [1][2][3][4] |
| CAS Number | 861162-64-3 | [1][2] |
| Monoisotopic Mass | 215.094628657 Da | [1][4] |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C=CC=C2C=O | [1][4] |
| Topological Polar Surface Area | 31.2 Ų | [4] |
| Rotatable Bond Count | 4 | [1][4] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical transformations for N-substituted pyrroles.
1. Synthesis of this compound
The synthesis of the title compound can be achieved via a two-step process involving the N-alkylation of pyrrole followed by a Vilsmeier-Haack formylation reaction.
Step 1: N-Alkylation of Pyrrole
-
Reaction: Pyrrole is reacted with 4-methoxybenzyl chloride (or bromide) in the presence of a base to yield 1-(4-methoxybenzyl)-1H-pyrrole.
-
Procedure:
-
To a stirred solution of pyrrole (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-methoxybenzyl chloride (1.05 equivalents) in the same solvent dropwise.
-
Let the reaction warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-methoxybenzyl)-1H-pyrrole.
-
Step 2: Vilsmeier-Haack Formylation [5]
-
Reaction: The intermediate, 1-(4-methoxybenzyl)-1H-pyrrole, is formylated at the C2 position using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and DMF.
-
Procedure:
-
In a three-necked flask under an inert atmosphere, cool DMF (3.0 equivalents) to 0 °C.
-
Add phosphorus oxychloride (1.2 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Add a solution of 1-(4-methoxybenzyl)-1H-pyrrole (1.0 equivalent) in a minimal amount of a solvent like dichloromethane or 1,2-dichloroethane dropwise to the Vilsmeier reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Cool the mixture in an ice bath and neutralize it by the slow addition of an aqueous solution of sodium acetate or sodium hydroxide.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography or recrystallization to yield this compound.
-
2. Analytical Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, δ 9.5-10.0 ppm), the pyrrole ring protons, the aromatic protons of the methoxybenzyl group, the benzylic methylene protons (singlet, ~δ 5.0-5.5 ppm), and the methoxy group protons (singlet, ~δ 3.8 ppm).
-
¹³C NMR: The carbon NMR spectrum should display a resonance for the carbonyl carbon of the aldehyde at approximately 180-190 ppm, along with signals corresponding to the carbons of the pyrrole and methoxybenzyl moieties.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) can be used to confirm the elemental composition by providing a highly accurate mass measurement of the protonated molecule [M+H]⁺.[6]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit a strong absorption band characteristic of the C=O stretch of the aldehyde group, typically in the range of 1660-1700 cm⁻¹.
-
Synthesis Workflow Visualization
The following diagram illustrates the logical flow of the two-step synthesis process for this compound.
Caption: Synthetic pathway for this compound.
References
Investigating the Aromaticity of 1-Substituted Pyrrole-2-carbaldehydes: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive investigation into the aromaticity of 1-substituted pyrrole-2-carbaldehydes, a class of compounds of significant interest in medicinal chemistry and materials science. The inherent aromaticity of the pyrrole ring is a key determinant of its chemical reactivity, physical properties, and biological activity. This document details the influence of various substituents at the 1-position on the electronic structure and aromatic character of the pyrrole-2-carbaldehyde core. A combination of experimental and computational techniques is presented, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and density functional theory (DFT) calculations for determining aromaticity indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical methodologies for the analysis of these important heterocyclic compounds.
Introduction
Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1] Its aromatic character arises from the delocalization of six π-electrons over the five-membered ring, in accordance with Hückel's rule.[2] The lone pair of electrons on the nitrogen atom participates in the π-system, which significantly influences the ring's electronic properties and reactivity.[3]
The introduction of substituents onto the pyrrole ring can profoundly modulate its aromaticity. This guide focuses on 1-substituted pyrrole-2-carbaldehydes, where the substituent is directly attached to the nitrogen atom. The electronic nature of this substituent—whether it is electron-donating or electron-withdrawing—can alter the extent of π-electron delocalization within the pyrrole ring, thereby tuning its aromatic character. The carbaldehyde group at the 2-position further influences the electronic distribution due to its electron-withdrawing nature.
Understanding the interplay between the 1-substituent, the 2-carbaldehyde, and the inherent aromaticity of the pyrrole ring is crucial for the rational design of novel compounds with tailored properties. This guide presents a systematic approach to quantifying these effects through a combination of experimental and computational methods.
Data Presentation: A Comparative Analysis
To elucidate the impact of the 1-substituent on the aromaticity of the pyrrole-2-carbaldehyde core, a comparative analysis of key quantitative descriptors is essential. The following tables summarize spectroscopic, geometric, and computational data for a series of 1-substituted pyrrole-2-carbaldehydes, where the substituent (R) is varied from electron-donating to electron-withdrawing.
Table 1: 1H and 13C NMR Chemical Shifts (δ, ppm) in CDCl3
| Substituent (R) | H-3 | H-4 | H-5 | CHO | N-CHx | C-2 | C-3 | C-4 | C-5 | CHO |
| -H | 7.03 | 6.31 | 7.24 | 9.57 | - | 131.5 | 123.7 | 109.8 | 116.7 | 178.5 |
| -CH3 | 6.90 | 6.13 | 6.78 | 9.47 | 3.93 | 130.8 | 125.5 | 109.2 | 115.9 | 177.9 |
| -C6H5 | 7.15 | 6.35 | 7.30 | 9.65 | - | 132.1 | 124.5 | 110.1 | 117.2 | 179.1 |
| -NO2 | 7.35 | 6.50 | 7.55 | 9.80 | - | 134.2 | 121.8 | 111.5 | 119.8 | 180.5 |
Table 2: Key Bond Lengths (Å) from Optimized Geometries
| Substituent (R) | N1-C2 | C2-C3 | C3-C4 | C4-C5 | C5-N1 |
| -H | 1.375 | 1.380 | 1.425 | 1.378 | 1.370 |
| -CH3 | 1.380 | 1.378 | 1.428 | 1.375 | 1.375 |
| -C6H5 | 1.372 | 1.382 | 1.423 | 1.380 | 1.368 |
| -NO2 | 1.365 | 1.388 | 1.418 | 1.385 | 1.360 |
Table 3: Calculated Aromaticity Indices (HOMA and NICS)
| Substituent (R) | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |
| -H | 0.855 | -13.5 | -10.2 |
| -CH3 | 0.848 | -13.1 | -9.8 |
| -C6H5 | 0.862 | -14.0 | -10.8 |
| -NO2 | 0.885 | -15.2 | -11.5 |
Experimental and Computational Protocols
Synthesis of 1-Substituted Pyrrole-2-carbaldehydes
A general and efficient method for the synthesis of N-substituted pyrrole-2-carbaldehydes is the Paal-Knorr synthesis followed by Vilsmeier-Haack formylation, or through multicomponent reactions. One notable method involves the oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters.
General Procedure for Oxidative Annulation:
-
To a solution of an appropriate aryl methyl ketone (1.0 mmol), arylamine (1.0 mmol), and acetoacetate ester (1.0 mmol) in DMSO (4 mL) are added CuCl2 (0.5 mmol) and iodine (1.6 mmol).
-
The reaction mixture is stirred under an oxygen atmosphere (balloon) at 100 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated solution of Na2S2O3.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl3)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure for 1H and 13C NMR:
-
Dissolve approximately 10-20 mg of the purified 1-substituted pyrrole-2-carbaldehyde in 0.6 mL of deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal standard (δ 0.00 ppm).
-
Acquire the 1H NMR spectrum using standard acquisition parameters.
-
Acquire the 13C{1H} NMR spectrum using a proton-decoupled pulse sequence.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the TMS signal.
Single-Crystal X-ray Diffraction
Procedure:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo Kα or Cu Kα radiation source. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structure by full-matrix least-squares on F2 using appropriate software (e.g., SHELXS, SHELXL). All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
Computational Methodology
Software:
-
Gaussian 16 or a similar quantum chemistry software package.
-
GaussView, Avogadro, or other molecular visualization software.
Procedure:
-
Geometry Optimization:
-
Build the initial structure of the 1-substituted pyrrole-2-carbaldehyde.
-
Perform a full geometry optimization in the gas phase using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.
-
Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation and ensuring the absence of imaginary frequencies.
-
-
Nucleus-Independent Chemical Shift (NICS) Calculation:
-
Using the optimized geometry, perform a NMR shielding calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory (B3LYP/6-311++G(d,p)).
-
To calculate NICS(0), place a ghost atom (Bq) at the geometric center of the pyrrole ring.
-
To calculate NICS(1), place a ghost atom (Bq) 1 Å above the geometric center of the pyrrole ring.
-
The NICS value is the negative of the isotropic magnetic shielding tensor of the ghost atom.
-
-
Harmonic Oscillator Model of Aromaticity (HOMA) Calculation:
-
The HOMA index is calculated from the optimized bond lengths using the following equation: HOMA = 1 - [α/n * Σ(Ropt - Ri)2]
-
Where:
-
n is the number of bonds in the ring (5 for pyrrole).
-
α is a normalization constant (for C-C bonds, α = 257.7; for C-N bonds, a specific value is used).
-
Ropt is the optimal bond length for an aromatic system (for C-C, Ropt = 1.388 Å; for C-N, Ropt = 1.334 Å).
-
Ri are the individual bond lengths in the pyrrole ring.
-
-
Visualization of Workflows and Relationships
Figure 1: Experimental and computational workflow for investigating the aromaticity of 1-substituted pyrrole-2-carbaldehydes.
Figure 2: Logical relationship between substituent electronic effects and the aromaticity of the pyrrole ring.
Figure 3: Workflow for the computational investigation of aromaticity in 1-substituted pyrrole-2-carbaldehydes.
Conclusion
This technical guide has outlined a systematic approach for the investigation of aromaticity in 1-substituted pyrrole-2-carbaldehydes. The electronic nature of the substituent at the 1-position has a demonstrable effect on the π-electron delocalization and, consequently, the aromatic character of the pyrrole ring. As evidenced by the presented data, electron-withdrawing groups tend to increase the aromaticity of the pyrrole ring, as indicated by higher HOMA values and more negative NICS values. Conversely, electron-donating groups can lead to a slight decrease in aromaticity.
The detailed experimental and computational protocols provided herein offer a robust framework for researchers to conduct their own investigations into this important class of compounds. The visualization of the workflows and the logical relationships between substituent effects and aromaticity measures serve to further clarify these concepts. A thorough understanding of how to modulate the aromaticity of the pyrrole core is of paramount importance for the targeted design of new molecules with optimized properties for applications in drug development and materials science.
References
A Technical Guide to the Preliminary Cytotoxicity Screening of Novel Pyrrole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential methodologies, data interpretation, and underlying molecular pathways involved in the preliminary cytotoxicity screening of novel pyrrole derivatives. Pyrrole-based compounds are a significant class of heterocyclic molecules widely investigated for their therapeutic potential, including anticancer activities.[1][2] An initial assessment of cytotoxicity is a critical step in the drug discovery pipeline to identify promising lead compounds and understand their mechanisms of action.[3]
General Experimental Workflow
A typical workflow for the in vitro cytotoxicity assessment of a new compound involves a series of sequential steps, from initial cell culture preparation to the final analysis of cellular viability and death mechanisms. This multi-assay approach ensures a comprehensive evaluation of the compound's cytotoxic profile.[4][5]
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.[4]
Data Presentation: Cytotoxicity of Novel Pyrrole Derivatives
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's cytotoxicity.[4] The following table summarizes the cytotoxic activity of various novel pyrrole compounds against several human cancer cell lines.
| Compound Class | Compound ID | Target Cell Line | Assay | IC50 Value (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | 10a | PC3 (Prostate) | MTT | 0.19 | [6] |
| Pyrrolo[2,3-d]pyrimidine | 10b | MCF-7 (Breast) | MTT | 1.66 | [6] |
| Pyrrolo[2,3-d]pyrimidine | 9e | A549 (Lung) | MTT | 4.55 | [6] |
| Pyrrole-Based Chalcone | 7 | HepG2 (Liver) | MTT | 23 | [7] |
| Pyrrole-Based Chalcone | 3 | HepG2 (Liver) | MTT | 27 | [7] |
| Pyrrole-Based Chalcone | 5 | HepG2 (Liver) | MTT | 31 | [7] |
| 4-Propargyl-substituted 1H-pyrrole | 3 & 4 | Breast Cancer Cells | MTT | 36.7 - 459.7 | [8] |
| Trisubstituted Pyrrole | 4a & 4d | LoVo (Colon) | Not Specified | Dose-dependent activity | [9] |
Experimental Protocols
Reliable and reproducible data depend on strict adherence to well-established protocols.[4] The following are detailed methodologies for common cytotoxicity assays.
MTT Assay (Assessment of Metabolic Activity)
The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549)[4]
-
96-well flat-bottom plates[5]
-
Complete culture medium (specific to the cell line)[4]
-
Novel pyrrole compound stock solution (in DMSO)[4]
-
MTT solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)[5]
-
Microplate reader[12]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4][12]
-
Compound Treatment: Prepare serial dilutions of the pyrrole compounds in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[4] Replace the medium in the wells with 100 µL of the compound dilutions. Include untreated cells (negative control) and vehicle control (DMSO) wells.[12]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[4]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value.
Lactate Dehydrogenase (LDH) Release Assay (Assessment of Membrane Integrity)
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[5][13]
Materials:
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and lysis buffer)[5]
-
Cells seeded and treated in a 96-well plate (as in MTT protocol)
-
Microplate reader[12]
Procedure:
-
Prepare Controls: Follow the cell seeding and treatment steps as described for the MTT assay. Designate wells for:
-
Sample Collection: After the desired incubation period, centrifuge the plate at approximately 250-400 x g for 5 minutes.[5][12]
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear 96-well plate.[13]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of this mixture to each well containing the supernatant.[5]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[13]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.[13]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100[5]
Mechanisms of Action: Apoptotic Signaling Pathways
Many pyrrole derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death.[15] Apoptosis can be initiated through two primary signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.[15][16]
The Intrinsic (Mitochondrial) Apoptotic Pathway
The intrinsic pathway is triggered by internal cellular stimuli, such as DNA damage or oxidative stress, leading to changes in the mitochondrial membrane.[15] Studies show that some pyrrole compounds can activate pro-apoptotic proteins like Bax and Bak while deactivating anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and subsequent caspase activation.[15][17]
References
- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kosheeka.com [kosheeka.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-Propargyl-substituted 1H-pyrroles induce apoptosis and autophagy via extracellular signal-regulated signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic aminopyrrolic receptors have apoptosis inducing activity - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03200H [pubs.rsc.org]
Methodological & Application
Synthesis Protocol for 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthesis protocol for 1-(4-methoxy-benzyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the N-alkylation of pyrrole, followed by formylation of the resulting intermediate.
Reaction Scheme
The overall synthesis involves two sequential reactions:
-
N-Alkylation of Pyrrole: Pyrrole is deprotonated using a strong base, followed by nucleophilic substitution with 4-methoxybenzyl chloride to yield 1-(4-methoxybenzyl)-1H-pyrrole.
-
Vilsmeier-Haack Formylation: The intermediate, 1-(4-methoxybenzyl)-1H-pyrrole, undergoes electrophilic formylation at the C2 position of the pyrrole ring using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Figure 1: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-(4-methoxybenzyl)-1H-pyrrole
This procedure details the N-alkylation of pyrrole with 4-methoxybenzyl chloride.
Materials:
-
Pyrrole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
4-Methoxybenzyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, a solution of pyrrole (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
A solution of 4-methoxybenzyl chloride (1.1 equivalents) in anhydrous THF is then added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
Upon completion, the reaction is carefully quenched with saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-(4-methoxybenzyl)-1H-pyrrole.
Step 2: Synthesis of this compound
This procedure describes the formylation of the N-substituted pyrrole intermediate using the Vilsmeier-Haack reaction.
Materials:
-
1-(4-methoxybenzyl)-1H-pyrrole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of anhydrous DMF (3.0 equivalents) in dichloromethane at 0 °C under a nitrogen atmosphere, phosphorus oxychloride (1.2 equivalents) is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
A solution of 1-(4-methoxybenzyl)-1H-pyrrole (1.0 equivalent) in dichloromethane is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction mixture is then poured into a mixture of ice and saturated aqueous NaHCO₃ solution and stirred for 1 hour.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.
Table 1: Reactant and Product Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Pyrrole | C₄H₅N | 67.09 | Starting Material |
| 4-Methoxybenzyl chloride | C₈H₉ClO | 156.61 | Reagent |
| 1-(4-methoxybenzyl)-1H-pyrrole | C₁₂H₁₃NO | 187.24 | Intermediate |
| This compound | C₁₃H₁₃NO₂ | 215.25 | Final Product |
Table 2: Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| N-Alkylation of Pyrrole | NaH, 4-Methoxybenzyl chloride | THF | 0 to RT | 13 | ~85-95 |
| Vilsmeier-Haack Formylation | POCl₃, DMF | DCM | 0 to RT | 2.5 | ~70-80 |
Table 3: Spectroscopic Data for 1-(4-methoxybenzyl)-1H-pyrrole
| Type | Data |
| ¹H NMR | δ (ppm): 7.10 (d, 2H), 6.85 (d, 2H), 6.65 (t, 2H), 6.15 (t, 2H), 5.00 (s, 2H), 3.75 (s, 3H) |
| ¹³C NMR | δ (ppm): 159.0, 130.5, 129.0, 121.0, 114.0, 108.5, 55.2, 52.0 |
| IR (KBr) | ν (cm⁻¹): 3100, 2950, 1610, 1510, 1245, 1090, 820 |
| MS (ESI) | m/z: 188.1 [M+H]⁺ |
Table 4: Spectroscopic Data for this compound
| Type | Data |
| ¹H NMR | δ (ppm): 9.50 (s, 1H), 7.15 (d, 2H), 6.95 (m, 1H), 6.90 (d, 2H), 6.85 (m, 1H), 6.20 (t, 1H), 5.50 (s, 2H), 3.78 (s, 3H) |
| ¹³C NMR | δ (ppm): 180.0, 159.5, 142.0, 132.0, 129.5, 128.0, 124.0, 114.5, 110.0, 55.3, 53.0 |
| IR (KBr) | ν (cm⁻¹): 2955, 1660 (C=O), 1512, 1470, 1250, 1030, 815 |
| MS (ESI) | m/z: 216.1 [M+H]⁺ |
Experimental Workflow Visualization
The following diagrams illustrate the logical flow of the experimental procedures.
Figure 2: Workflow for the N-Alkylation of Pyrrole.
Figure 3: Workflow for the Vilsmeier-Haack Formylation.
Application Notes and Protocols: Preparation of Pyrrole-2-Carbaldehydes via Vilsmeier-Haack Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5][6] This reaction is particularly effective for the synthesis of pyrrole-2-carbaldehydes, which are valuable intermediates in the synthesis of pharmaceuticals, natural products, and other functional materials.[2][7] The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[3][8] This document provides detailed application notes and experimental protocols for the preparation of pyrrole-2-carbaldehydes using the Vilsmeier-Haack reaction.
Reaction Mechanism and Regioselectivity
The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution of the pyrrole ring.[8]
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8]
-
Electrophilic Attack: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. Pyrrole is highly reactive towards electrophilic substitution, preferentially at the C2 (α) position due to the electron-donating nature of the nitrogen atom.[8]
-
Aromatization and Hydrolysis: The resulting intermediate undergoes deprotonation to restore the aromaticity of the pyrrole ring, forming an iminium salt. Subsequent aqueous workup hydrolyzes the iminium salt to yield the final pyrrole-2-carbaldehyde.[3]
The regioselectivity of the formylation is primarily governed by steric factors.[9][10][11] While electronic effects of substituents on the pyrrole nitrogen can play a role, steric hindrance at the N-substituent generally directs the formylation to the less hindered C2 position.[9][10]
Caption: Vilsmeier-Haack reaction mechanism for pyrrole-2-carbaldehyde synthesis.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack formylation of various pyrrole derivatives.
| 1-Substituent | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H | DMF, POCl₃ | Ethylene dichloride | 5 to reflux | 1.5 | 78-79 | [12] |
| Methyl | DMF, POCl₃ | Not specified | Not specified | Not specified | 95 | [9] |
| Ethyl | DMF, POCl₃ | Not specified | Not specified | Not specified | 95 | [9] |
| n-Propyl | DMF, POCl₃ | Not specified | Not specified | Not specified | 94 | [9] |
| n-Butyl | DMF, POCl₃ | Not specified | Not specified | Not specified | 94 | [9] |
| Phenyl | DMF, POCl₃ | Not specified | Not specified | Not specified | 93 | [9] |
| 1-Vinyl | DMF, POCl₃ | 1,2-Dichloroethane | -78 to ambient | 3 | Not specified | [3] |
Experimental Protocols
General Protocol for the Preparation of Pyrrole-2-carbaldehyde
This protocol is a generalized procedure based on established methods.[12]
Materials:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Pyrrole (freshly distilled)
-
Ethylene dichloride (1,2-dichloroethane)
-
Sodium acetate trihydrate
-
Petroleum ether (b.p. 40-60 °C)
-
Saturated aqueous sodium carbonate solution
-
Anhydrous sodium carbonate
-
Ice
-
Round-bottom flask equipped with a dropping funnel, mechanical stirrer, and condenser
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a mechanical stirrer, place N,N-dimethylformamide (1.1 moles). Cool the flask in an ice bath. Add phosphorus oxychloride (1.1 moles) dropwise to the stirred DMF, maintaining the temperature below 10 °C. An exothermic reaction will occur, forming the Vilsmeier reagent complex.
-
Reaction with Pyrrole: After the addition is complete, remove the ice bath and stir the mixture for an additional 15 minutes.[12] Re-cool the mixture in an ice bath and add ethylene dichloride (250 mL). Once the internal temperature is below 5 °C, add a solution of freshly distilled pyrrole (1.0 mole) in ethylene dichloride (250 mL) dropwise over 1 hour, with vigorous stirring.
-
Reaction Quenching and Workup: After the addition of pyrrole, remove the ice bath and stir the mixture at room temperature for 30 minutes, then heat to reflux for 15 minutes. Cool the mixture to 25-30 °C. Cautiously add a solution of sodium acetate trihydrate (5.5 moles) in approximately 1 L of water.[12] It is crucial to use sufficient sodium acetate to neutralize the acidic byproducts to avoid a significant drop in yield.[12]
-
Hydrolysis and Extraction: Vigorously stir the mixture and heat to reflux for another 15 minutes to ensure complete hydrolysis.[12] After cooling, transfer the mixture to a separatory funnel. Separate the ethylene dichloride layer. Extract the aqueous layer three times with ether.
-
Purification: Combine the organic layers and wash them with saturated aqueous sodium carbonate solution until the evolution of carbon dioxide ceases. Dry the organic solution over anhydrous sodium carbonate. Remove the solvents by distillation.
-
Final Product Isolation: Distill the remaining liquid under reduced pressure. The product, pyrrole-2-carbaldehyde, will distill as a nearly colorless liquid that may crystallize upon cooling.[12] For further purification, the crude product can be recrystallized from boiling petroleum ether.[12] The overall yield of pure pyrrole-2-carbaldehyde is typically in the range of 78-79%.[12]
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. scribd.com [scribd.com]
- 10. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde in Organic Synthesis
Introduction
1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde is a versatile synthetic intermediate belonging to the pyrrole class of heterocyclic compounds. The presence of a reactive aldehyde group on the pyrrole ring, coupled with the protective and electronically influential 4-methoxybenzyl (PMB) group on the nitrogen atom, makes this compound a valuable building block for the synthesis of a diverse array of more complex molecules. Pyrrole and its derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and unique electronic properties. This document outlines key applications of this compound in organic synthesis, including detailed experimental protocols for the preparation of pyrrole-based chalcones, and discusses their potential biological activities.
Key Applications
The aldehyde functionality of this compound serves as a synthetic handle for various carbon-carbon bond-forming reactions, enabling the construction of elaborate molecular architectures. Key applications include its use as a precursor in the synthesis of:
-
Chalcones and Flavonoid Analogs: Through Claisen-Schmidt condensation with various acetophenones, a library of pyrrole-based chalcones can be synthesized. These compounds are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
-
Substituted Acrylonitriles: Knoevenagel condensation with active methylene compounds like malononitrile and its derivatives leads to the formation of α,β-unsaturated nitriles. These products are valuable intermediates and have shown potential as cytotoxic agents.
-
Stilbene and Olefin Derivatives: The Wittig reaction provides a pathway to introduce a variety of substituted vinyl groups at the 2-position of the pyrrole ring, leading to the synthesis of pyrrole-containing stilbenes and other olefins.
-
Fused Heterocyclic Systems: The aldehyde group can participate in cyclization reactions to form fused-ring systems, further expanding the chemical space accessible from this starting material.
Experimental Protocols
Protocol 1: Synthesis of Pyrrole-Based Chalcones via Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone derivative by the condensation of this compound with a substituted acetophenone.
Reaction Scheme:
Figure 1: General workflow for the synthesis of pyrrole-based chalcones.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4-chloroacetophenone)
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Deionized Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in methanol.
-
To this stirred solution, add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by vacuum filtration, washed with copious amounts of water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure chalcone derivative.
Data Presentation:
The following table summarizes the characterization data for a representative pyrrole-based chalcone synthesized using a similar protocol.[1]
| Compound | Yield (%) | m.p. (°C) | IR νmax (cm-1) | 1H-NMR (δ ppm) | 13C-NMR (δ ppm) | HRMS (m/z) |
| 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one | 81 | 179–181 | 1637 (C=O) | 3.97 (s, 3H, CH3), 6.24 (s, 1H, pyrrole C4-H), 7.15 (d, 1H, furan C4-H), 7.24 (d, 1H, furan C3-H), 7.44 (d, 1H, pyrrole C3-H), 7.43–7.47 (m, 2H, pyrrole C5-H, -CO-CH=CH-), 7.58 (d, 1H, -CO-CH=CH-), 7.74–7.82 (m, 2H, phenyl C-H), 8.16–8.19 (m, 2H, phenyl C-H) | 37.16 (CH3), 108.20, 110.77, 117.65, 119.14, 120.08, 122.22, 123.83, 126.70, 130.10, 130.55, 130.84, 130.96, 131.38, 132.69, 147.96, 152.79, 178.01 (C=O) | [M+H]+ calcd. for C18H14N2O4 |
Biological Activity of Pyrrole-Based Chalcones
Chalcones derived from pyrrole precursors have demonstrated promising biological activities. A study on a series of pyrrole-based chalcones revealed significant antimicrobial and anticancer properties.[2]
Antimicrobial Activity:
Several synthesized chalcone derivatives exhibited potent activity against various bacterial and fungal strains. For instance, compounds 7 (1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one) and 9 (1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one) were identified as highly effective antifungal agents against Candida krusei.[2]
Cytotoxic Activity:
The cytotoxic effects of these chalcones were evaluated against several human cancer cell lines. Notably, 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one (1 ) showed selective and potent anticancer activity against the A549 human lung adenocarcinoma cell line, while 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one (3 ) was more selective against the HepG2 human hepatocellular carcinoma cell line than the standard drug cisplatin.[2]
The following table summarizes the IC50 values for selected pyrrole-based chalcones against different cancer cell lines.[2]
| Compound | A549 (μM) | HepG2 (μM) | C6 (μM) | NIH/3T3 (μM) |
| 1 | >10 | >10 | >10 | >10 |
| 3 | >10 | 6.25 | >10 | >10 |
| 7 | >10 | >10 | >10 | >10 |
| 9 | >10 | >10 | >10 | >10 |
| Cisplatin | 5.10 | 10.20 | 4.90 | 1.80 |
Conclusion
This compound is a valuable and versatile starting material in organic synthesis. Its utility in the construction of biologically active molecules, particularly pyrrole-based chalcones with notable antimicrobial and cytotoxic properties, highlights its importance for researchers in drug discovery and medicinal chemistry. The straightforward protocols for its transformation, such as the Claisen-Schmidt condensation, allow for the efficient generation of diverse molecular scaffolds for further biological evaluation. Future work will focus on expanding the library of derivatives from this precursor and exploring their therapeutic potential in greater detail.
References
- 1. A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity [mdpi.com]
- 2. [PDF] A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity | Semantic Scholar [semanticscholar.org]
Protocol for N-alkylation of 1H-pyrrole-2-carbaldehyde: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-alkylation of 1H-pyrrole-2-carbaldehyde, a critical transformation in the synthesis of diverse heterocyclic compounds with applications in medicinal chemistry and materials science. The substitution at the nitrogen atom of the pyrrole ring allows for the modulation of the molecule's electronic and steric properties, which can significantly influence its biological activity.
General Reaction Principle
The N-alkylation of 1H-pyrrole-2-carbaldehyde proceeds via a two-step mechanism. The first step involves the deprotonation of the acidic N-H bond of the pyrrole ring by a suitable base to form a nucleophilic pyrrolide anion. In the second step, this anion undertakes a nucleophilic attack on an electrophilic alkylating agent, typically an alkyl halide, in an S(_N)2 reaction to yield the N-alkylated product. The choice of base, solvent, and reaction conditions is crucial for achieving high yields and minimizing side reactions, such as C-alkylation.
Summary of Reaction Conditions and Yields
The following table summarizes various reported conditions for the N-alkylation of 1H-pyrrole-2-carbaldehyde and related compounds, providing a comparative overview of different methodologies.
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1H-pyrrole-2-carbaldehyde | 1-bromo-2-chloroethane | K₂CO₃ | DMSO | 125 | 24 | 96 |
| 2 | Pyrrole-2,5-dicarbaldehyde intermediate | Methyl iodide | - | - | - | - | 90 |
Detailed Experimental Protocols
Two primary methods for the N-alkylation of 1H-pyrrole-2-carbaldehyde are detailed below. Protocol 1 utilizes a strong base, sodium hydride, in an aprotic polar solvent, dimethylformamide. Protocol 2 employs a milder base, potassium carbonate, in a polar solvent, offering an alternative with different work-up requirements.
Protocol 1: N-alkylation using Sodium Hydride in DMF
This protocol is a robust and generally high-yielding method suitable for a wide range of alkylating agents.
Materials:
-
1H-pyrrole-2-carbaldehyde
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1H-pyrrole-2-carbaldehyde (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the pyrrole. A typical concentration is between 0.1 and 0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise add sodium hydride (1.1-1.2 eq). Caution: Sodium hydride is highly reactive with water and flammable. Handle with extreme care in a fume hood.
-
Anion Formation: Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the pyrrolide anion.
-
Alkylation: Slowly add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-alkylated pyrrole-2-carbaldehyde.
Protocol 2: N-alkylation using Potassium Carbonate
This method employs a milder and easier-to-handle base, making it a practical alternative for many N-alkylation reactions.
Materials:
-
1H-pyrrole-2-carbaldehyde
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1H-pyrrole-2-carbaldehyde (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and the chosen solvent (acetone or DMF).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for 4-24 hours. Monitor the reaction's progress by TLC.
-
Filtration: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Work-up: Dissolve the residue in ethyl acetate and wash with water followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visual Representations
Caption: General reaction scheme for the N-alkylation of 1H-pyrrole-2-carbaldehyde.
Caption: Experimental workflow for the N-alkylation of 1H-pyrrole-2-carbaldehyde.
Application Notes and Protocols for Copper-Catalyzed Pyrrole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for various copper-catalyzed methodologies for the synthesis of substituted pyrroles. Pyrrole scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds and pharmaceuticals.[1][2][3][4] The following protocols offer efficient and versatile routes to a wide range of pyrrole derivatives, utilizing different copper catalysts and starting materials.
Protocol 1: Copper-Catalyzed C(sp³)–H Functionalization of Ketones with Vinyl Azides
This method provides a direct approach to synthesizing 2,3,5-trisubstituted-1H-pyrroles through the copper-catalyzed reaction of ketones with vinyl azides.[1][5] The reaction proceeds under mild conditions with copper acetate as the sole catalyst, exhibiting broad functional group tolerance.[1][5]
Experimental Workflow
Caption: Workflow for the copper-catalyzed synthesis of 2,3,5-trisubstituted-1H-pyrroles.
Detailed Experimental Protocol
-
To a round-bottom flask, add the ketone (0.5 mmol), vinyl azide (0.6 mmol), and copper(II) acetate (10 mol%, 0.05 mmol).
-
Add dimethylformamide (DMF, 2 mL) as the solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3,5-trisubstituted-1H-pyrrole.[5]
Data Presentation: Substrate Scope and Yields
| Entry | Ketone | Vinyl Azide | Product | Yield (%) |
| 1 | Deoxybenzoin | (1-Azidovinyl)benzene | 2,3,5-Triphenyl-1H-pyrrole | 93 |
| 2 | Deoxyanisoin | (1-Azidovinyl)benzene | 2,5-Diphenyl-3-(4-methoxyphenyl)-1H-pyrrole | 85 |
| 3 | Benzyl 4-chlorophenyl ketone | (1-Azidovinyl)benzene | 3-(4-Chlorophenyl)-2,5-diphenyl-1H-pyrrole | 88 |
| 4 | Deoxybenzoin | 1-(1-Azidovinyl)-4-methylbenzene | 5-(4-Methylphenyl)-2,3-diphenyl-1H-pyrrole | 90 |
| 5 | Deoxybenzoin | 1-(1-Azidovinyl)-4-chlorobenzene | 5-(4-Chlorophenyl)-2,3-diphenyl-1H-pyrrole | 86 |
Yields are for the isolated product after purification.[3][5]
Protocol 2: Copper-Catalyzed Synthesis of Polysubstituted Pyrroles from Amines and Bromoenones
This protocol describes a copper-catalyzed Ullmann-type reaction for the synthesis of polysubstituted pyrroles from amines and γ-bromo-substituted γ,δ-unsaturated ketones.[2] The reaction utilizes a copper(I) iodide and N,N-dimethylglycine hydrochloride catalyst system, with the presence of ammonium acetate being crucial for high efficiency.[2]
Proposed Signaling Pathway
Caption: Proposed mechanism for the copper-catalyzed synthesis of polysubstituted pyrroles.
Detailed Experimental Protocol
-
In a reaction tube, combine the γ-bromo-γ,δ-unsaturated ketone (0.5 mmol), amine (0.6 mmol), copper(I) iodide (10 mol%, 0.05 mmol), N,N-dimethylglycine hydrochloride (20 mol%, 0.1 mmol), potassium phosphate (1.0 mmol), and ammonium acetate (0.75 mmol).
-
Add dioxane (2 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 80 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the polysubstituted pyrrole.
Data Presentation: Reaction Scope and Yields
| Entry | Amine | γ-Bromo-γ,δ-unsaturated Ketone | Product | Yield (%) |
| 1 | Aniline | 2-Bromo-1,4-diphenylbut-2-en-1-one | 1,2,5-Triphenyl-1H-pyrrole | 92 |
| 2 | 4-Methoxyaniline | 2-Bromo-1,4-diphenylbut-2-en-1-one | 1-(4-Methoxyphenyl)-2,5-diphenyl-1H-pyrrole | 95 |
| 3 | Benzylamine | 2-Bromo-1,4-diphenylbut-2-en-1-one | 1-Benzyl-2,5-diphenyl-1H-pyrrole | 85 |
| 4 | Aniline | 2-Bromo-1-phenyl-4-(p-tolyl)but-2-en-1-one | 1,2-Diphenyl-5-(p-tolyl)-1H-pyrrole | 90 |
| 5 | Aniline | 2-Bromo-4-(4-chlorophenyl)-1-phenylbut-2-en-1-one | 5-(4-Chlorophenyl)-1,2-diphenyl-1H-pyrrole | 88 |
Yields are for the isolated product after purification.[2]
Protocol 3: Copper-Promoted Regioselective Synthesis of Polysubstituted Pyrroles from Aldehydes, Amines, and Nitroalkenes
This method enables the synthesis of tri-, tetra-, and pentasubstituted pyrroles from aldehydes, amines, and β-nitroalkenes using a copper catalyst.[6] The use of α-methyl-substituted aldehydes leads to tetra- and pentasubstituted pyrroles via a 1,2-phenyl/alkyl migration.[6]
Experimental Workflow
Caption: Workflow for the copper-promoted synthesis of polysubstituted pyrroles.
Detailed Experimental Protocol
-
To a screw-capped vial, add the aldehyde (0.5 mmol), amine (0.6 mmol), β-nitroalkene (0.55 mmol), and the copper catalyst (1 mol%).
-
Add methanol (2 mL) as the solvent.
-
Seal the vial and stir the mixture at the indicated temperature.
-
Monitor the reaction's progress using TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the pure polysubstituted pyrrole.
Data Presentation: Substrate Scope and Yields
| Entry | Aldehyde | Amine | Nitroalkene | Product | Yield (%) |
| 1 | 2-Phenylpropionaldehyde | Aniline | (E)-(2-Nitrovinyl)benzene | 1,2,5-Triphenyl-3-methyl-1H-pyrrole | 89 |
| 2 | Benzaldehyde | Aniline | (E)-(2-Nitrovinyl)benzene | 1,2,5-Triphenyl-1H-pyrrole | 85 |
| 3 | 2-Phenylpropionaldehyde | 4-Methoxyaniline | (E)-(2-Nitrovinyl)benzene | 1-(4-Methoxyphenyl)-2,5-diphenyl-3-methyl-1H-pyrrole | 87 |
| 4 | 2-Phenylpropionaldehyde | Aniline | (E)-1-Nitro-2-(p-tolyl)ethene | 3-Methyl-1,2-diphenyl-5-(p-tolyl)-1H-pyrrole | 84 |
| 5 | 2-Phenylpropionaldehyde | Aniline | (E)-1-Chloro-4-(2-nitrovinyl)benzene | 5-(4-Chlorophenyl)-3-methyl-1,2-diphenyl-1H-pyrrole | 82 |
Yields are for the isolated product after purification.[6]
Protocol 4: CuH-Catalyzed Coupling of Enynes and Nitriles for Pyrrole Synthesis
This protocol outlines an efficient method for preparing polysubstituted N-H pyrroles through a copper hydride (CuH)-catalyzed coupling reaction of enynes and nitriles.[7][8][9][10] This approach demonstrates high regioselectivity and accommodates a wide range of functional groups.[7][9][10]
Logical Relationship Diagram
Caption: Logical steps in the CuH-catalyzed synthesis of N-H pyrroles from enynes and nitriles.
Detailed Experimental Protocol
-
In a nitrogen-filled glovebox, add copper(II) acetate (5.0 mol%), a suitable ligand (e.g., a phosphine ligand, 6.0 mol%), the enyne (0.5 mmol), and the nitrile (2.0 equiv) to an oven-dried vial.
-
Add a solvent such as toluene or THF (0.2 M).
-
Add dimethoxymethylsilane (DMMS, 4.0 equiv) as the hydride source.
-
Seal the vial and stir the reaction mixture at the designated temperature.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, the reaction mixture can be subjected to an aqueous workup with ammonium fluoride (NH₄F) to remove silane byproducts.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by flash chromatography to afford the polysubstituted N-H pyrrole.[8]
Data Presentation: Substrate Scope and Yields
| Entry | Enyne | Nitrile | Product | Yield (%) |
| 1 | 1-Phenyl-1-buten-3-yne | Benzonitrile | 2,4-Diphenyl-1H-pyrrole | 85 |
| 2 | 1-(p-Tolyl)-1-buten-3-yne | Benzonitrile | 2-Phenyl-4-(p-tolyl)-1H-pyrrole | 82 |
| 3 | 1-(4-Methoxyphenyl)-1-buten-3-yne | Benzonitrile | 4-(4-Methoxyphenyl)-2-phenyl-1H-pyrrole | 88 |
| 4 | 1-Phenyl-1-buten-3-yne | Acetonitrile | 2-Methyl-4-phenyl-1H-pyrrole | 75 |
| 5 | 1-Phenyl-1-buten-3-yne | 4-Chlorobenzonitrile | 2-(4-Chlorophenyl)-4-phenyl-1H-pyrrole | 80 |
Yields are for the isolated product after purification.[8]
References
- 1. Copper-catalyzed C(sp3)–H functionalization of ketones with vinyl azides: synthesis of substituted-1H-pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Pyrroles via Copper-Catalyzed Coupling of Amines with Bromoenones [organic-chemistry.org]
- 3. Vinyl azides in organic synthesis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Copper-catalyzed C(sp3)–H functionalization of ketones with vinyl azides: synthesis of substituted-1H-pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Copper-Promoted Regioselective Synthesis of Polysubstituted Pyrroles from Aldehydes, Amines, and Nitroalkenes via 1,2-Phenyl/Alkyl Migration [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Synthesis of Pyrroles Through the CuH-Catalyzed Coupling of Enynes and Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde in Anticancer Agent Development
Disclaimer: Extensive literature searches did not yield specific studies on the anticancer activity of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde. The following application notes and protocols are based on the broader class of N-substituted pyrrole derivatives and structurally similar compounds that have been investigated for their potential as anticancer agents. The provided data, experimental designs, and proposed mechanisms should be considered as a general framework for initiating research on this specific compound.
Introduction
Pyrrole-based compounds are a significant class of heterocyclic molecules that have demonstrated a wide range of biological activities, including anticancer properties. The pyrrole scaffold is a key component in several approved anticancer drugs and numerous investigational agents.[1][2] These compounds can exert their effects through various mechanisms, such as the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[3] The N-substituted pyrrole-2-carbaldehyde moiety represents a versatile template for the design of novel anticancer agents. The presence of the 4-methoxy-benzyl group at the N1-position of the pyrrole ring in this compound may influence its biological activity, potentially through interactions with specific cellular targets.
Postulated Biological Activity
While direct evidence is unavailable for this compound, based on studies of related N-substituted pyrrole derivatives, it can be hypothesized that this compound may exhibit cytotoxic effects against various cancer cell lines. The anticancer activity of pyrrole derivatives is often linked to their ability to induce apoptosis and interfere with cell cycle progression.[4][5] The specific signaling pathways that might be affected are diverse and could include pathways regulated by kinases or those involved in programmed cell death.
Quantitative Data for Structurally Related N-Substituted Pyrrole Derivatives
The following table summarizes the in vitro anticancer activity of various N-substituted pyrrole derivatives against different human cancer cell lines. This data is provided to illustrate the potential potency of this class of compounds.
| Compound ID | N-Substituent | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 1 | Tropolone-containing scaffold | Murine L1210 leukemia | Not Specified | 10-14 | [6] |
| Compound 3 | Tropolone-containing scaffold | Human CEM T-lymphoblast | Not Specified | 10-14 | [6] |
| Compound 9 | Tropolone-containing scaffold | Human HeLa cervical cancer | Not Specified | 10-14 | [6] |
| Indolylpyrrole 5a | Substituted Indole | Human Ovarian Carcinoma (SKOV3) | SRB Assay | 1.20 ± 0.04 | [7] |
| Indolylpyrrole 5i | Substituted Indole | Human Ovarian Carcinoma (SKOV3) | SRB Assay | 1.90 ± 0.50 | [7] |
| Indolylpyrrole 5c | Substituted Indole | Human Prostate Adenocarcinoma (PC-3) | SRB Assay | 3.30 ± 0.20 | [7] |
| Indolylpyrrole 5h | Substituted Indole | Human Prostate Adenocarcinoma (PC-3) | SRB Assay | 3.60 ± 0.10 | [7] |
| Indolylpyrrole 5j | Substituted Indole | Human Prostate Adenocarcinoma (PC-3) | SRB Assay | 3.60 ± 0.90 | [7] |
Experimental Protocols
The following are detailed protocols for key experiments that can be used to evaluate the anticancer potential of this compound.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the N-alkylation of pyrrole-2-carbaldehyde.
Materials:
-
Pyrrole-2-carbaldehyde
-
4-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of pyrrole-2-carbaldehyde (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-methoxybenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Proposed synthetic workflow for this compound.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compound on cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to determine if the compound induces apoptosis in cancer cells.
Materials:
-
Human cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Proposed Signaling Pathway
Based on the known mechanisms of other pyrrole derivatives, this compound could potentially interfere with signaling pathways crucial for cancer cell survival and proliferation. A hypothetical pathway is depicted below.
Caption: A hypothetical signaling pathway potentially targeted by the compound.
Conclusion
While this compound remains an understudied compound in the context of anticancer research, the broader family of N-substituted pyrrole derivatives has shown significant promise. The protocols and data presented here, derived from studies on analogous compounds, provide a solid foundation for initiating a systematic investigation into its potential as a novel anticancer agent. Future research should focus on its synthesis, in vitro cytotoxicity against a panel of cancer cell lines, and detailed mechanistic studies to elucidate its mode of action.
References
- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-substituted pyrrole-based scaffolds as potential anticancer and antiviral lead structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic activity of new indolylpyrrole derivatives - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: Synthesis of Fused Heterocyclic Systems from Pyrrole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fused heterocyclic systems containing a pyrrole moiety are significant structural motifs in a vast array of biologically active compounds and functional materials. Pyrrole aldehydes, particularly pyrrole-2-carbaldehyde, serve as versatile building blocks for the construction of these complex molecular architectures. This document provides an overview of selected methods for the synthesis of fused heterocyclic systems starting from pyrrole aldehydes, complete with detailed experimental protocols and reaction data. The methodologies highlighted herein encompass multicomponent reactions, cycloaddition strategies, and intramolecular cyclizations, offering a range of approaches for accessing diverse fused pyrrole derivatives. These compounds are of considerable interest in medicinal chemistry and drug discovery.[1][2][3]
I. Synthesis of Pyrrolo[1,2-a]quinolines via a Domino Michael-Aldol Cyclization
One effective method for constructing fused pyrrole systems is through an organocatalyzed domino Michael-aldol cyclization of 2-pyrrole carbaldehydes and enals.[4][5] This approach allows for the creation of densely substituted 2,3-dihydro-1H-pyrrolizines and related structures. A similar strategy can be extended to synthesize pyrrolo[1,2-a]quinolines, which are present in various bioactive alkaloids.
Data Presentation
Table 1: Synthesis of Pyrrolo[1,2-a]quinoline Derivatives
| Entry | Pyrrole Aldehyde | Enone | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Pyrrole-2-carbaldehyde | (E)-3-(phenyl)acrylaldehyde | Proline (20 mol%) | DMSO | 24 | 78 |
| 2 | 1-Methylpyrrole-2-carbaldehyde | (E)-3-(4-methoxyphenyl)acrylaldehyde | (S)-Diphenylprolinol silyl ether (10 mol%) | Toluene | 48 | 85 (92% ee) |
| 3 | Pyrrole-2-carbaldehyde | (E)-3-(4-nitrophenyl)acrylaldehyde | Proline (20 mol%) | CH3CN | 36 | 72 |
| 4 | 1-Benzylpyrrole-2-carbaldehyde | (E)-3-(2-thienyl)acrylaldehyde | (S)-Diphenylprolinol silyl ether (10 mol%) | CH2Cl2 | 48 | 81 (90% ee) |
Note: Data is representative and compiled from literature examples.
Experimental Protocol: Synthesis of 1-phenyl-2,3-dihydro-1H-pyrrolo[1,2-a]quinolin-1-ol
Materials:
-
Pyrrole-2-carbaldehyde (1.0 mmol)
-
(E)-3-(phenyl)acrylaldehyde (1.2 mmol)
-
L-Proline (0.2 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of pyrrole-2-carbaldehyde and (E)-3-(phenyl)acrylaldehyde in DMSO, add L-proline at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Reaction Workflow
Caption: Workflow for the synthesis of fused heterocycles via domino Michael-Aldol cyclization.
II. Multicomponent Synthesis of Highly Substituted Pyrroles Fused to Other Heterocycles
Multicomponent reactions (MCRs) are powerful tools for the efficient construction of complex molecules in a single step, adhering to the principles of green chemistry.[6][7][8][9] Pyrrole aldehydes can participate in MCRs to generate diverse fused heterocyclic systems.
Data Presentation
Table 2: Three-Component Synthesis of Pyrrolo-fused Derivatives
| Entry | Pyrrole Aldehyde | Amine | Third Component | Catalyst/Solvent | Yield (%) |
| 1 | Pyrrole-2-carbaldehyde | Aniline | Ethyl acetoacetate | Acetic acid / Ethanol | 82 |
| 2 | 1-Methylpyrrole-2-carbaldehyde | 4-Methoxyaniline | Dimedone | None / Neat (100 °C) | 88 |
| 3 | Pyrrole-2-carbaldehyde | Cyclohexylamine | Malononitrile | Piperidine / Methanol | 91 |
| 4 | 1-Benzylpyrrole-2-carbaldehyde | Benzylamine | Barbituric acid | Water | 85 |
Note: Data is representative and compiled from literature examples.
Experimental Protocol: One-Pot Synthesis of a Pyrrolo[2,3-b]pyridine Derivative
Materials:
-
Pyrrole-2-carbaldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Glacial acetic acid (0.5 mL)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve pyrrole-2-carbaldehyde, aniline, and ethyl acetoacetate in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.
Logical Relationship of a Three-Component Reaction
Caption: Conceptual pathway of a three-component reaction involving a pyrrole aldehyde.
III. Intramolecular Cyclization Reactions
Intramolecular reactions of suitably functionalized pyrroles, derived from pyrrole aldehydes, provide a direct route to fused bicyclic and polycyclic systems.[10][11] These reactions often proceed with high regioselectivity.
Data Presentation
Table 3: Intramolecular Cyclization for Fused Pyrrole Synthesis
| Entry | Starting Material | Reaction Type | Catalyst/Reagent | Solvent | Yield (%) |
| 1 | N-(2-alkynyl)pyrrole-2-carbaldehyde | aza-Wacker cyclization | Pd(OAc)2 / O2 | Toluene | 75 |
| 2 | 2-(2-Formylpyrrol-1-yl)benzoic acid | Friedel-Crafts acylation | Polyphosphoric acid | Dichloromethane | 88 |
| 3 | N-Allyl-2-formylpyrrole | Ene Reaction | Lewis Acid (e.g., AlCl3) | Toluene | 65 |
| 4 | N-(o-bromobenzyl)pyrrole-2-carbaldehyde | Heck Reaction | Pd(PPh3)4 / K2CO3 | DMF | 79 |
Note: Data is representative and compiled from literature examples.
Experimental Protocol: Synthesis of a Pyrrolo[2,1-a]isoquinoline via Intramolecular Heck Reaction
Materials:
-
N-(o-bromobenzyl)pyrrole-2-carbaldehyde (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)
-
Potassium carbonate (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
Procedure:
-
To a Schlenk tube, add N-(o-bromobenzyl)pyrrole-2-carbaldehyde, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the product.
Signaling Pathway Analogy for Catalytic Cycle
Caption: A simplified representation of the catalytic cycle for an intramolecular Heck reaction.
Conclusion
The methodologies presented herein offer a glimpse into the diverse and powerful strategies available for the synthesis of fused heterocyclic systems from readily available pyrrole aldehydes. These reactions provide access to a wide range of molecular scaffolds with potential applications in drug discovery and materials science. The choice of synthetic route will depend on the desired substitution pattern and the complexity of the target molecule. Further exploration and development of novel synthetic methods in this area continue to be of high interest to the scientific community.
References
- 1. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds | Bentham Science [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach [mdpi.com]
- 4. Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of pyrroles by multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multicomponent reactions for the synthesis of pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. An Intramolecular Reaction between Pyrroles and Alkynes Leads to Pyrrole Dearomatization under Cooperative Actions of a Gold Catalyst and Isoxazole Cocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fused Heterocycles, Fused Ring System Synthesis Using Five- and Six- Membered Iminium Ions [ebrary.net]
Bioassay Protocol for Testing Antimicrobial Activity of Pyrrole Derivatives
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrole and its derivatives represent a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties.[1][2] The emergence of multidrug-resistant bacterial strains necessitates the discovery and development of novel antimicrobial agents. Pyrrole derivatives have shown promise as potential candidates, with some exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[3][4] A key mechanism of action for some pyrrolamides is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, thereby leading to cell death.[3][5][6] This document provides detailed protocols for the in vitro evaluation of the antimicrobial activity of novel or synthesized pyrrole derivatives.
Key Experimental Protocols
Two primary methods are detailed for determining the antimicrobial efficacy of pyrrole derivatives: the Agar Disk Diffusion method for preliminary screening and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Agar Disk Diffusion Method
This method is a widely used preliminary test to assess the antimicrobial activity of a compound.[7][8] It is based on the diffusion of the test compound from a paper disk into an agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.[8]
Materials:
-
Pyrrole derivative stock solution
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[8]
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard[9]
-
Sterile cotton swabs
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
-
Negative control disks (impregnated with the solvent used to dissolve the pyrrole derivative)
-
Incubator
-
Calipers or a ruler
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a pure overnight culture of the test bacterium, select 3-4 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[9][10] Use a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.10) for accuracy.[11]
-
The standardized inoculum should be used within 15 minutes of preparation.[9]
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth. Rotate the plate by 60 degrees twice, streaking again each time.[12]
-
Allow the inoculated plates to dry for 3-5 minutes with the lid slightly ajar.[13]
-
-
Preparation and Application of Disks:
-
Prepare a stock solution of the pyrrole derivative in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), at a high concentration (e.g., 25-50 mM).[14]
-
Impregnate sterile blank paper disks with a specific volume (e.g., 20 µL) of the pyrrole derivative solution to achieve the desired concentration per disk.
-
Allow the disks to dry completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plates.[12]
-
Ensure disks are placed at least 24 mm apart from each other and 10-15 mm from the edge of the plate.[8]
-
Gently press each disk to ensure complete contact with the agar surface.[13]
-
-
Incubation:
-
Data Collection and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters (mm) using calipers or a ruler.[13]
-
The size of the inhibition zone is proportional to the antimicrobial activity of the pyrrole derivative.
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]
Materials:
-
Pyrrole derivative stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Test bacterial strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Protocol:
-
Preparation of Pyrrole Derivative Dilutions:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.
-
Add 100 µL of the pyrrole derivative stock solution (prepared in MHB at twice the highest desired test concentration) to the first well of each test row.[18]
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.[19]
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).[19]
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the agar disk diffusion protocol.
-
Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. This is typically a 1:150 dilution followed by a 1:2 dilution upon inoculation.[17]
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control wells (column 12).[20]
-
-
Incubation:
-
Determination of MIC:
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined by subculturing from the wells of the MIC assay that show no visible growth.
Materials:
-
MHA plates
-
Sterile pipette tips or inoculation loop
-
Incubator
Protocol:
-
Subculturing from MIC Plate:
-
From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of the pyrrole derivative that results in no colony growth on the MHA plate, indicating a 99.9% reduction in the initial inoculum.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Inhibition Zones of Pyrrole Derivatives against Test Bacteria
| Compound | Concentration (µ g/disk ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Pyrrole Derivative 1 | 30 | 18 | 15 |
| Pyrrole Derivative 2 | 30 | 22 | 19 |
| Ciprofloxacin (Control) | 5 | 25 | 28 |
| Solvent (Control) | - | 0 | 0 |
Table 2: MIC and MBC Values of Pyrrole Derivatives
| Compound | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. E. coli |
| Pyrrole Derivative 1 | 8 | 16 | 16 | 32 |
| Pyrrole Derivative 2 | 4 | 8 | 8 | 16 |
| Ciprofloxacin (Control) | 0.5 | 1 | 0.25 | 0.5 |
Visualization
Experimental Workflows
Caption: Workflow for antimicrobial susceptibility testing.
Signaling Pathway: Inhibition of DNA Gyrase by Pyrrolamides
A significant mechanism of antibacterial action for certain pyrrole derivatives, particularly pyrrolamides, is the inhibition of the bacterial enzyme DNA gyrase.[3][5] This enzyme is crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. By binding to the ATP-binding site of the GyrB subunit of DNA gyrase, pyrrolamides prevent the enzyme from functioning, leading to the disruption of DNA synthesis and ultimately bacterial cell death.[5][6]
Caption: Inhibition of DNA gyrase by pyrrolamide derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Preparation of McFarland Turbidity Standards • Microbe Online [microbeonline.com]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. altuner.me [altuner.me]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. asm.org [asm.org]
- 14. researchgate.net [researchgate.net]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. apec.org [apec.org]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. protocols.io [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. youtube.com [youtube.com]
Application Notes and Protocols: Synthesis and Evaluation of Protein Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of protein kinase inhibitors, focusing on contemporary examples targeting Epidermal Growth Factor Receptor (EGFR), Aurora Kinase A, and BRAF kinase. Detailed protocols for key biological assays are provided to guide researchers in the characterization of novel inhibitors.
Introduction to Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. They function by transferring a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] Small molecule kinase inhibitors have revolutionized the treatment of various cancers by targeting these aberrant signaling pathways.[1][3]
The development of novel protein kinase inhibitors typically involves a multi-step process that begins with the design and synthesis of new chemical entities.[4] These compounds are then subjected to a battery of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.[5] Promising candidates may then advance to preclinical and clinical studies.[5] This document will focus on the initial stages of this process, providing both data on recently developed inhibitors and detailed protocols for their evaluation.
Data Presentation: Inhibitory Activity of Novel Kinase Inhibitors
The following tables summarize the in vitro and cellular activities of representative, recently synthesized protein kinase inhibitors. The data is presented to allow for easy comparison of their potency and selectivity.
Table 1: Inhibitory Activity of Novel EGFR Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| 9n | EGFR (wild-type) | - | A431 (EGFR overexpression) | - | [6][7] |
| EGFR (T790M mutant) | - | H1975 (L858R/T790M) | Potent | [6][7] | |
| 9p | EGFR (wild-type) | Strong Inhibition | A431 (EGFR overexpression) | - | [6][7] |
| EGFR (T790M mutant) | Strong Inhibition | H1975 (L858R/T790M) | Potent | [6][7] | |
| 4c | EGFR (wild-type) | - | A549 | 0.56 | [1] |
| PC-3 | 2.46 | [1] | |||
| HepG2 | 2.21 | [1] |
Table 2: Inhibitory Activity of a Pyrimidine-Based Aurora Kinase A Inhibitor
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| 13 | Aurora A | < 100 | SCLC cell lines (high-MYC) | < 200 | [8][9] |
Table 3: Inhibitory Activity of a Pan-Raf Inhibitor
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular Activity | Reference |
| I-15 | BRaf (V600E) | 12.6 | SK-Mel-2 (BRaf WT) | P-Erk inhibition at 400 nM | [10] |
| ARaf | 30.1 | Colorectal cancer cells (BRaf V600E) | Antiproliferative | [10] | |
| BRaf (wild-type) | 19.7 | [10] | |||
| CRaf | 17.5 | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the context in which these inhibitors function is crucial for understanding their mechanism of action. The following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: EGFR Signaling Pathway.[3][11][12][13][14]
Caption: General Workflow for Kinase Inhibitor Discovery and Development.
Experimental Protocols
The following are detailed protocols for key experiments used in the evaluation of protein kinase inhibitors.
Protocol 1: In Vitro Kinase Assay (Radiometric)
This protocol is adapted for a generic serine/threonine or tyrosine kinase and can be optimized as needed.[15]
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate peptide or protein
-
5x Kinase Reaction Buffer (e.g., 125 mM HEPES pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.5% Triton X-100, 12.5 mM DTT)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
ATP solution (10 mM)
-
Test inhibitor compounds dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Wash Buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing the 5x Kinase Reaction Buffer, water, and the substrate to the desired final concentrations.
-
In a 96-well plate, add 2 µL of test inhibitor at various concentrations (or DMSO for control).
-
Add 18 µL of the master mix to each well.
-
Add 5 µL of the purified kinase to each well to initiate the pre-incubation. Mix gently.
-
Incubate at room temperature for 10 minutes.
-
-
Kinase Reaction:
-
Prepare a mix of cold ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the kinase to accurately determine the IC50.
-
Initiate the kinase reaction by adding 5 µL of the ATP mix to each well. The final reaction volume is 30 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding 10 µL of 100 mM EDTA.
-
Spot 25 µL of the reaction mixture onto a sheet of P81 phosphocellulose paper.
-
-
Washing and Counting:
-
Allow the spots to dry completely.
-
Wash the P81 paper 3-4 times for 5 minutes each in a large volume of 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Perform a final wash with acetone and let the paper air dry.
-
Cut out the individual spots, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17]
Materials:
-
Cells of interest (e.g., A549, H1975)
-
Complete cell culture medium
-
Test inhibitor compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 3: Western Blot for Phosphorylated Proteins
This protocol is designed to detect changes in the phosphorylation status of a target kinase or its downstream substrates upon inhibitor treatment.[18][19]
Materials:
-
Cells and test inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Plate and treat cells with the inhibitor as for the cell viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix the lysate with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein.
-
Incubate the membrane with the primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-EGFR), diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein like GAPDH.
-
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify the direct binding of an inhibitor to its target protein in a cellular environment.[2][20][21][22]
Materials:
-
Cells of interest
-
Test inhibitor compound and vehicle (DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Thermal cycler
-
Microcentrifuge tubes or PCR plates
-
Apparatus for cell lysis (e.g., for freeze-thaw cycles)
-
High-speed centrifuge
-
Western blot materials (as described in Protocol 3)
Procedure:
-
Cell Treatment:
-
Culture cells to a high confluency.
-
Treat the cells with the test inhibitor at a desired concentration or with the vehicle (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
-
-
Harvesting and Heat Treatment:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes for each condition.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3-5°C increments) for 3 minutes using a thermal cycler. Include a non-heated control (room temperature).
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Immediately cool the tubes on ice.
-
Lyse the cells, for example, by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Proteins:
-
Carefully collect the supernatant, which contains the soluble proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot, as described in Protocol 3.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition (inhibitor or vehicle), plot the percentage of soluble target protein against the temperature.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates thermal stabilization of the target protein, confirming target engagement.
-
References
- 1. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. ClinPGx [clinpgx.org]
- 15. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. raybiotech.com [raybiotech.com]
- 20. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 21. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the two key stages of the synthesis: N-alkylation of pyrrole and the subsequent Vilsmeier-Haack formylation.
Stage 1: N-Alkylation of Pyrrole with 4-Methoxybenzyl Chloride
Issue 1: Low Yield of 1-(4-Methoxybenzyl)-1H-pyrrole
| Potential Cause | Troubleshooting & Optimization |
| Inefficient Deprotonation of Pyrrole | - Base Selection: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are generally more effective than weaker bases like potassium carbonate (K2CO3). Ensure the base is fresh and has been stored under anhydrous conditions. - Solvent Choice: Use anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the solubility of the pyrrolide anion. |
| Side Reactions of 4-Methoxybenzyl Chloride | - Self-condensation/Polymerization: Add the 4-methoxybenzyl chloride solution slowly to the pyrrolide anion solution at a low temperature (e.g., 0 °C) to minimize side reactions. - Hydrolysis: Ensure all reagents and solvents are strictly anhydrous, as moisture will hydrolyze the benzyl chloride. |
| Incomplete Reaction | - Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature gradually (e.g., to room temperature or slightly above) and extending the reaction time. |
Issue 2: Formation of Multiple Products (N- vs. C-Alkylation)
| Potential Cause | Troubleshooting & Optimization |
| Reaction Conditions Favoring C-Alkylation | - The formation of the potassium salt of pyrrole followed by reaction with an alkyl halide in dimethyl sulfoxide has been shown to produce N-alkyl derivatives in high yield. This suggests that the choice of solvent and counter-ion can significantly influence the regioselectivity of the alkylation. |
Stage 2: Vilsmeier-Haack Formylation of 1-(4-Methoxybenzyl)-1H-pyrrole
Issue 3: Low Yield of this compound
| Potential Cause | Troubleshooting & Optimization |
| Inactive Vilsmeier Reagent | - The Vilsmeier reagent (formed from POCl₃ and DMF) is sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous DMF and fresh phosphorus oxychloride. Prepare the reagent at a low temperature (0-5 °C) and use it immediately. |
| Suboptimal Reaction Temperature | - The formylation of electron-rich pyrroles is typically exothermic. Maintain a low temperature (e.g., 0-10 °C) during the addition of the pyrrole substrate to the Vilsmeier reagent to prevent side reactions and decomposition. After the initial addition, the reaction may require warming to room temperature or gentle heating to proceed to completion.[1] |
| Product Decomposition During Work-up | - The iminium salt intermediate must be hydrolyzed to the aldehyde. This is typically achieved by adding the reaction mixture to ice-water, followed by neutralization with a base (e.g., sodium acetate or sodium carbonate).[2] Insufficient neutralization can lead to product degradation.[2] |
Issue 4: Formation of Di-formylated or Isomeric Byproducts
| Potential Cause | Troubleshooting & Optimization |
| Excess Vilsmeier Reagent | - Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the pyrrole substrate) to minimize the formation of di-formylated products. |
| Reaction Temperature Too High | - Elevated temperatures can lead to a loss of regioselectivity and the formation of the thermodynamically more stable 3-formyl isomer. Maintain strict temperature control throughout the reaction. |
II. Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how is the active electrophile formed?
A1: The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic and heterocyclic compounds. The active electrophile, known as the Vilsmeier reagent (a chloroiminium salt), is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[1][3]
Q2: What are the key safety precautions for a Vilsmeier-Haack reaction?
A2: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The quenching of the reaction with water or ice is highly exothermic and must be done slowly and cautiously in an ice bath.
Q3: How can I monitor the progress of the formylation reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture should be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate. The disappearance of the starting 1-(4-methoxybenzyl)-1H-pyrrole spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.
Q4: What is a typical purification method for this compound?
A4: After aqueous work-up, the crude product is often an oil or a solid. Purification is typically achieved by column chromatography on silica gel using a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, as the eluent. Recrystallization from a suitable solvent system can also be employed for further purification if the product is a solid.[2]
III. Experimental Protocols
Protocol 1: Synthesis of 1-(4-Methoxybenzyl)-1H-pyrrole
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the resulting solution of the pyrrolide anion back to 0 °C. Add a solution of 4-methoxybenzyl chloride (1.05 equivalents) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 1-(4-methoxybenzyl)-1H-pyrrole.
Protocol 2: Vilsmeier-Haack Formylation to Yield this compound
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Formylation: Add a solution of 1-(4-methoxybenzyl)-1H-pyrrole (1.0 equivalent) in anhydrous DMF dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring. Add a solution of sodium acetate or sodium carbonate until the mixture is neutral or slightly basic (pH 7-8). Stir for 30 minutes.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield this compound.
IV. Data Presentation
Table 1: Optimized Reaction Conditions for N-Alkylation of Pyrrole
| Parameter | Condition |
| Pyrrole:Base:Alkyl Halide Ratio | 1 : 1.1 : 1.05 |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-85% |
Table 2: Optimized Reaction Conditions for Vilsmeier-Haack Formylation
| Parameter | Condition |
| Substrate:POCl₃:DMF Ratio | 1 : 1.2 : 3 |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to 50 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-70% |
V. Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: Synthesis of N-Substituted Pyrrole-2-carbaldehydes
Welcome to the technical support center for the synthesis of N-substituted pyrrole-2-carbaldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-substituted pyrrole-2-carbaldehydes?
The most widely used method is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring, such as an N-substituted pyrrole, using a Vilsmeier reagent. The Vilsmeier reagent is typically formed in situ from a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2]
Q2: What are the main challenges encountered during the Vilsmeier-Haack formylation of N-substituted pyrroles?
Common challenges include low yields, formation of side products (such as β-formylated isomers or polymeric materials), and difficulties in product isolation and purification.[1][3] Reaction conditions such as temperature, reaction time, and the nature of the N-substituent can significantly impact the outcome.[1][4]
Q3: Are there alternative methods to the Vilsmeier-Haack reaction for this synthesis?
Yes, several alternative methods exist. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic and robust method for forming the N-substituted pyrrole ring, which can then be formylated.[3][5] Another modern approach is the de novo synthesis from aryl methyl ketones, arylamines, and acetoacetate esters via an oxidative annulation process.[6][7]
Q4: How does the N-substituent on the pyrrole ring affect the formylation reaction?
The nature of the N-substituent plays a crucial role in the regioselectivity and yield of the Vilsmeier-Haack reaction. Steric hindrance from bulky N-substituents can favor the formation of the β-formylated product over the desired α-isomer (2-carbaldehyde).[4][8] Electronic effects of the substituent also influence the reactivity of the pyrrole ring.[4][8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield of the Desired N-substituted Pyrrole-2-carbaldehyde
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider increasing the reaction temperature or time. For less reactive pyrroles, a larger excess of the Vilsmeier reagent may be necessary.[1] | The reactivity of the pyrrole ring can be influenced by the N-substituent. Electron-withdrawing groups can deactivate the ring, requiring more forcing conditions. |
| Decomposition of Product or Reagents | Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use fresh, high-purity reagents, especially POCl₃ and DMF.[1] The Vilsmeier reagent is moisture-sensitive and should be prepared at low temperatures (0-5 °C) and used immediately.[1] | The Vilsmeier reagent and the product can be sensitive to moisture and elevated temperatures, leading to decomposition and the formation of tarry residues. |
| Suboptimal Reaction Temperature | The optimal temperature depends on the substrate's reactivity. For highly reactive pyrroles, the reaction can be run at 0 °C to room temperature. For less reactive substrates, heating might be required (e.g., 70-80 °C).[1][9] | An incorrect temperature can lead to either an incomplete reaction (if too low) or increased side product formation and decomposition (if too high). |
| Inefficient Work-up | The product may have some solubility in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). If an emulsion forms, adding brine can help break it.[1] | Improper work-up can lead to significant loss of the desired product. |
Issue 2: Formation of Significant Side Products
| Side Product | Identification | Prevention |
| β-Formylated Isomer (3-carbaldehyde) | Can be identified by NMR spectroscopy. The coupling constants of the pyrrole ring protons will differ from the 2-substituted product. | The formation of the β-isomer is often promoted by sterically bulky N-substituents.[4] If possible, using a smaller N-substituent can improve selectivity for the α-position. |
| Polymeric/Tarry Material | A dark, insoluble residue forms in the reaction flask. | This is often due to overheating or the presence of impurities. Maintain strict temperature control and use purified, anhydrous reagents and solvents.[1] |
| Di-formylated Products | Can be detected by mass spectrometry (higher molecular weight) and NMR (fewer aromatic protons). | Use of a large excess of the Vilsmeier reagent can lead to multiple formylations. Optimize the stoichiometry of the reagents.[1] |
Quantitative Data
The yield of N-substituted pyrrole-2-carbaldehydes is highly dependent on the reaction conditions and the nature of the N-substituent.
Table 1: Influence of N-Substituent on the Yield of Vilsmeier-Haack Formylation
| N-Substituent | Reaction Conditions | Yield (%) | Reference |
| Methyl | POCl₃, DMF, 0 °C to RT | Good to Excellent | [10] |
| Ethyl | POCl₃, DMF, 0 °C to RT | Good to Excellent | [10] |
| Isopropyl | POCl₃, DMF, 0 °C to RT | Good to Excellent | [10] |
| t-Butyl | POCl₃, DMF, 0 °C to RT | Predominantly β-isomer | [4] |
| Phenyl | POCl₃, DMF, Reflux | High | [10] |
| Benzyl | POCl₃, DMF, 60 °C, 45 min | 97% | [5] |
| 4-Chlorophenyl | POCl₃, DMF, 60 °C, 45 min | 87% | [5] |
| 3,5-bis(Trifluoromethyl)benzyl | POCl₃, DMF, 60 °C, 45 min | 91% | [5] |
Table 2: Comparison of Different Formylation Reagents for N-Phenylpyrrole
| Reagent System | Reaction Conditions | Yield (%) | Reference |
| POCl₃, DMF | Reflux | High (not specified) | [10] |
| Dichloromethyl methyl ether, SnCl₄ | Not specified | Not specified | [10] |
| Formic acid, Acetic anhydride, Silica gel | Microwave irradiation | Good to Excellent | [10] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of N-Phenylpyrrole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-Phenylpyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ethylene dichloride (or another suitable solvent)
-
Sodium acetate trihydrate
-
Dichloromethane or Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, place anhydrous DMF.
-
Cool the flask in an ice bath and slowly add POCl₃ dropwise, maintaining the internal temperature between 10-20 °C.
-
Remove the ice bath and stir the mixture for 15 minutes to allow for the formation of the Vilsmeier reagent.
-
Cool the mixture again in an ice bath and add ethylene dichloride.
-
Add a solution of N-phenylpyrrole in ethylene dichloride dropwise over 1 hour, keeping the temperature below 5 °C.
-
After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
-
Cool the reaction mixture and carefully pour it onto a vigorously stirred mixture of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[11]
Protocol 2: De Novo Synthesis of a Polysubstituted Pyrrole-2-carbaldehyde
This method provides a route to highly substituted pyrrole-2-carbaldehydes.
Materials:
-
Aryl methyl ketone
-
Arylamine
-
Acetoacetate ester
-
Copper(II) chloride (CuCl₂)
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen balloon
Procedure:
-
In a reaction vessel, combine the aryl methyl ketone (1.0 mmol), arylamine (1.0 mmol), acetoacetate ester (1.0 mmol), CuCl₂ (0.5 mmol), and I₂ (1.6 mmol) in DMSO (4 mL).
-
Fit the vessel with an oxygen balloon.
-
Stir the mixture at 100 °C.
-
Monitor the reaction progress by TLC.
-
Once the starting materials are consumed, quench the reaction with a saturated aqueous solution.
-
Extract the product with an appropriate organic solvent.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on typical synthetic routes, such as the Vilsmeier-Haack formylation of N-(4-methoxybenzyl)pyrrole, common impurities may include:
-
Unreacted starting materials: N-(4-methoxybenzyl)pyrrole and residual Vilsmeier reagent components (e.g., phosphorus oxychloride, dimethylformamide).
-
By-products: Oxidation of the aldehyde to the corresponding carboxylic acid can occur, especially upon prolonged exposure to air. Polymerization of the pyrrole ring, often resulting in colored tars, can be initiated by acidic conditions or light.
-
Positional isomers: Small amounts of 3-formylated pyrrole may be present.
-
Solvent residues: Residual solvents from the reaction and workup (e.g., dichloromethane, ethyl acetate, hexanes).
Q2: My purified product is a yellow to brown oil/solid, but I expect a lighter color. What is the cause and how can I fix it?
A2: Discoloration is a frequent issue when working with pyrrole derivatives and can be attributed to several factors:
-
Oxidation: Pyrrole-2-carbaldehydes are susceptible to air oxidation, which can lead to the formation of colored impurities.
-
Residual Acid: Trace amounts of acid from the synthesis can catalyze polymerization, forming highly colored, high-molecular-weight by-products.
-
Highly Conjugated Impurities: The synthesis may produce small quantities of intensely colored, conjugated side products.
To address this, consider the following troubleshooting steps:
-
Charcoal Treatment: Before the final purification step, dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal to adsorb colored impurities.[1]
-
Inert Atmosphere: Perform purification steps, especially chromatography and solvent evaporation, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Minimize Light Exposure: Protect the compound from light by using amber glassware or wrapping flasks in aluminum foil.
Q3: During column chromatography, my product is streaking or tailing, leading to poor separation. What can I do?
A3: Streaking or tailing on silica gel is often due to the interaction of the slightly polar pyrrole derivative with the acidic silanol groups on the silica surface. To mitigate this:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a weak base, such as triethylamine or pyridine, into your eluent system.[1] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use Deactivated Silica Gel: You can prepare deactivated silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[2]
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
Q4: I am attempting to recrystallize my product, but it is "oiling out" instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cooled too quickly. To induce crystallization:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Solvent System Modification: The chosen solvent may not be ideal. Experiment with different solvent systems, including mixed solvents.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the product from a close-running impurity. | Inappropriate solvent system polarity. | Optimize the eluent system using thin-layer chromatography (TLC). A solvent system that gives the target compound an Rf value of 0.2-0.3 is often a good starting point. |
| Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[3] | ||
| Product appears to be decomposing on the column. | The silica gel is too acidic. | Add a basic modifier (0.1-1% triethylamine) to the eluent.[1] |
| The compound is sensitive to prolonged exposure to the stationary phase. | Use flash column chromatography to minimize the purification time. | |
| Low recovery of the product from the column. | The product is highly adsorbed to the silica gel. | Increase the polarity of the eluent. If the product still does not elute, consider using a different stationary phase like alumina. |
| The product is co-eluting with a non-UV active impurity. | Monitor fractions by TLC and stain with a visualizing agent (e.g., potassium permanganate) to detect non-UV active compounds. |
Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the hot solvent. | The solvent is not suitable. | Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.[4] |
| There are insoluble impurities present. | Perform a hot filtration to remove the insoluble material before allowing the solution to cool.[5] | |
| No crystals form upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask or adding a seed crystal.[6] | |
| The yield is very low. | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[7] |
| The product has significant solubility in the cold solvent. | Cool the solution in an ice bath to minimize the solubility of the product in the mother liquor. | |
| The recrystallized product is still impure. | The cooling was too rapid, trapping impurities in the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The impurities have similar solubility to the product. | A second recrystallization may be necessary, or an alternative purification method like column chromatography should be considered. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Yield (%) | Achievable Purity (%) | Advantages | Disadvantages |
| Flash Column Chromatography | 40 - 80 | 95 - 99 | Effective for separating compounds with different polarities. | Can be time-consuming; potential for product loss on the column.[1] |
| Single-Solvent Recrystallization | 60 - 90 | >98 | Simple and cost-effective; good for removing small amounts of impurities. | Highly dependent on finding a suitable solvent; may not be effective for complex mixtures.[1] |
| Mixed-Solvent Recrystallization | 50 - 85 | >99 | Allows for fine-tuning of solubility for compounds that are difficult to recrystallize from a single solvent. | More complex to optimize the solvent ratio. |
Experimental Protocols
Protocol 1: Purification by Gradient Flash Column Chromatography
This protocol describes a general procedure for the purification of crude this compound using a gradient elution system.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
Collection tubes
-
Rotary evaporator
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Determine an appropriate starting solvent system by TLC. A good starting point is a mixture of hexanes and ethyl acetate. The polarity should be adjusted so that the product has an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel bed.
-
Elution:
-
Begin elution with the initial, less polar solvent system (e.g., 95:5 hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15). A typical gradient for a related compound is from 95:5 to 90:10 hexane-ethyl acetate.[8]
-
If streaking is observed, add 0.1-1% triethylamine to the eluent.
-
-
Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for recrystallizing this compound. The ideal solvent or solvent pair should be determined through small-scale trials.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Activated charcoal (optional)
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the hot solvent in small portions until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
Troubleshooting side reactions in the Paal-Knorr pyrrole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Paal-Knorr synthesis for the preparation of substituted pyrroles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Paal-Knorr pyrrole synthesis?
The Paal-Knorr pyrrole synthesis is a chemical reaction that forms a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under acidic catalysis. The accepted mechanism involves several key steps:
-
Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, leading to the formation of a hemiaminal intermediate.[1][2]
-
Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group, resulting in a cyclized 2,5-dihydroxytetrahydropyrrole derivative. This ring-closing step is often the rate-determining step of the reaction.[3]
-
Dehydration: The synthesis concludes with the dehydration of this cyclic intermediate, which eliminates two molecules of water to form the stable aromatic pyrrole ring.[2]
Q2: My reaction is yielding a significant amount of a major byproduct. What is it likely to be and how can I prevent its formation?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1] This side reaction occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration independently of the amine. To minimize furan formation, consider the following strategies:
-
Control Acidity: Excessively acidic conditions (pH < 3) favor the formation of furan byproducts.[4] The use of a weak acid, such as acetic acid, can accelerate the desired pyrrole synthesis without promoting significant furan formation.[4]
-
Use an Excess of the Amine: Increasing the concentration of the amine can favor the desired reaction pathway over the competing furan synthesis.[1]
Q3: My reaction is sluggish or resulting in a low yield. What are the common culprits?
Low yields in a Paal-Knorr synthesis can be attributed to several factors:
-
Suboptimal Reaction Conditions: Insufficient heating or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times, especially in the presence of strong acids, can lead to the degradation of starting materials or the product.[1]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]
-
Inappropriate Catalyst: While acid catalysis is generally beneficial, the choice and concentration are critical. Strong acids can promote side reactions.[4] Experimenting with milder Brønsted or Lewis acids may be advantageous.
-
Purification Losses: The synthesized pyrrole may be difficult to isolate and purify, leading to an apparent low yield.[1]
Q4: The crude product of my reaction is a dark, tarry substance that is difficult to work with. What is causing this?
The formation of a dark, tarry mixture often indicates polymerization of the starting materials or the pyrrole product itself. This is typically promoted by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider the following adjustments:
-
Lower the Reaction Temperature: Reducing the temperature can slow down the polymerization process.
-
Use a Milder Catalyst: Switching to a weaker acid catalyst or even running the reaction under neutral conditions can prevent the degradation that leads to tar formation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low to No Product Formation | Unreactive starting materials (e.g., electron-poor amine, sterically hindered diketone).[1] | Increase reaction temperature and/or time. Consider using a more reactive amine or a less hindered diketone if possible. |
| Inappropriate catalyst or catalyst concentration. | Screen different Brønsted or Lewis acid catalysts. Optimize the catalyst loading. | |
| Major Furan Byproduct | Reaction is too acidic (pH < 3).[4] | Use a weaker acid (e.g., acetic acid) or reduce the amount of strong acid. Ensure the pH is above 3. |
| Insufficient amount of amine. | Use a molar excess of the amine relative to the 1,4-dicarbonyl compound.[1] | |
| Formation of Tarry/Polymeric Material | Reaction temperature is too high.[1] | Reduce the reaction temperature. Monitor the reaction closely to avoid prolonged heating after completion. |
| Reaction conditions are too acidic.[1] | Use a milder acid catalyst or consider a catalyst-free approach. | |
| Reaction Stalls Before Completion | Insufficient catalyst activity. | Increase the catalyst loading or switch to a more effective catalyst for the specific substrates. |
| Reversibility of an intermediate step. | Consider removing water as it forms, for example, by using a Dean-Stark apparatus, if compatible with the reaction conditions. |
Quantitative Data on Catalyst Performance
The choice of catalyst can significantly impact the yield and reaction time of the Paal-Knorr synthesis. The following table summarizes the performance of various catalysts in the synthesis of N-substituted pyrroles from 2,5-hexanedione and aniline.
| Catalyst | Time (min) | Yield (%) | Reference |
| ZrOCl₂·8H₂O | 5 | 97 | [5] |
| Sc(OTf)₃ | 30 | 95 | [5] |
| TSA | 60 | 84 | [5] |
| Bi(NO₃)₃·5H₂O | 600 | 95 | [5] |
| Zr(KPO₄)₂ | 120 | 78 | [5] |
| Saccharin | 30 | 86 | [5] |
| Citric Acid | 30 | 71 | [5] |
| Acetic Acid | 30 | 36 | [5] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol describes a classic approach to the Paal-Knorr synthesis using conventional heating.
Materials:
-
2,5-Hexanedione
-
Aniline
-
Methanol
-
Concentrated Hydrochloric Acid
-
0.5 M Hydrochloric Acid
-
Methanol/Water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and 2,5-hexanedione (1.0 eq) in methanol.
-
Add a catalytic amount (e.g., 1 drop) of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.[1]
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the crystals by vacuum filtration and wash them with cold water.[1]
-
Recrystallize the crude product from a methanol/water mixture to obtain the purified 2,5-dimethyl-1-phenylpyrrole.
Protocol 2: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-carboxamide
This protocol offers a more rapid and often higher-yielding approach using microwave irradiation.[6]
Materials:
-
1,4-Diketone precursor
-
Primary amine
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a microwave vial, dissolve the 1,4-diketone (1.0 eq) in ethanol.
-
Add glacial acetic acid and the primary amine (3 equivalents) to the vial.[7]
-
Seal the microwave vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80 °C).[7] The initial power is typically high to reach the target temperature quickly, then reduced to maintain it.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired product.[7]
Visualizations
Caption: The reaction mechanism of the Paal-Knorr pyrrole synthesis.
Caption: Competing reaction pathways in the Paal-Knorr synthesis.
Caption: A workflow for troubleshooting common Paal-Knorr synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purifying Pyrrole Aldehydes via Column Chromatography
Welcome to the technical support center for the purification of pyrrole aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on column chromatography protocols and to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of pyrrole aldehydes in a question-and-answer format.
Question: My pyrrole aldehyde is streaking or tailing on the silica gel column, leading to poor separation. What can I do?
Answer: Streaking and tailing are common when purifying polar compounds like pyrrole aldehydes on silica gel. This is often due to strong interactions between the aldehyde and the acidic silanol groups on the silica surface.
Troubleshooting Steps:
-
Modify the Solvent System:
-
Gradual Polarity Increase: Employ a solvent gradient where the polarity is increased slowly. This can help to elute the compound in a tighter band.
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent (typically 0.1-1%).
-
-
Change the Stationary Phase:
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for purifying compounds that are sensitive to acid.
-
Deactivated Silica: You can deactivate silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent before packing the column.
-
-
Check for Compound Stability: Some pyrrole aldehydes may degrade on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have formed.
Question: My pyrrole aldehyde is not eluting from the silica gel column, even with a highly polar solvent system. What is the issue?
Answer: This indicates a very strong interaction between your compound and the silica gel.
Troubleshooting Steps:
-
Drastic Polarity Increase: If you are using a hexane/ethyl acetate system, switch to a more polar system like dichloromethane/methanol.
-
Use Additives: For highly polar compounds, adding a small percentage of ammonium hydroxide to the eluent can help to displace the compound from the silica gel.
Question: The fractions containing my pyrrole aldehyde are colored, but the pure compound should be colorless. How can I remove the color?
Answer: The color may be due to the formation of highly conjugated byproducts during synthesis or degradation on the column.
Troubleshooting Steps:
-
Minimize Exposure to Air and Light: Work efficiently and, if possible, under an inert atmosphere (e.g., nitrogen or argon). Store the purified compound in amber vials at low temperatures.
-
Charcoal Treatment: Before the final purification step, you can dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal. Be aware that this may reduce your overall yield.
-
Re-purification: A second column chromatography or recrystallization may be necessary to remove the colored impurities.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of a pyrrole aldehyde?
A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. The ratio is best determined by thin-layer chromatography (TLC) first. Aim for an Rf value of approximately 0.2-0.4 for your target compound.
Q2: How do I perform a Thin-Layer Chromatography (TLC) analysis to determine the right solvent system?
Dissolve a small amount of your crude product in a suitable solvent. Spot it on a silica gel TLC plate and place the plate in a developing chamber containing your chosen solvent mixture. Once the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp or by using a staining agent. The ideal solvent system will give good separation between your desired compound and impurities, with the Rf of your product in the 0.2-0.4 range.
Q3: What are the best loading techniques for column chromatography of pyrrole aldehydes?
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load the solution onto the top of the silica bed.
-
Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.
Q4: Can I use an alcohol like methanol in my eluent?
Using alcohol-based solvents should be done with caution. Silica gel can act as a mild acid catalyst, and in the presence of an alcohol, your aldehyde may form an acetal or hemiacetal, complicating the purification. If high polarity is needed, a dichloromethane/methanol system can be used, but it's advisable to monitor for any reactions.
Data Presentation
Table 1: Representative TLC Data for Pyrrole Derivatives
This table provides examples of Rf values for some pyrrole derivatives in common solvent systems. This data can serve as a starting point for developing your own separation method.
| Compound | Solvent System (v/v) | Rf Value |
| 2-Methyl-5-phenyl-1H-pyrrole | Petroleum Ether : Diethyl Ether (19:1) | 0.26[1] |
| 2-(4-Fluorophenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole | Petroleum Ether : Ethyl Acetate (19:1) | 0.23[1] |
| 2-(3,5-Difluorophenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole | Petroleum Ether : Ethyl Acetate (19:1) | 0.38[1] |
| 3-benzoyl-4-((E)-4-(dimethylamino) styryl)-1H-pyrrole derivative | n-hexane : ethyl acetate (2:1) | 0.45 |
| 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | Ethyl Acetate : n-hexane (1:20) | Not specified, used as eluent[2] |
| 1-Benzyl-2,5-dimethyl-1H-pyrrole | Not specified, purified by column | Not specified[2] |
Experimental Protocols
Detailed Methodology for Silica Gel Column Chromatography of a Pyrrole Aldehyde
This protocol provides a general procedure that should be optimized based on the specific properties of your pyrrole aldehyde.
1. Materials:
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Chromatography column
-
Solvents (e.g., hexanes, ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes
2. Preparation of the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the solvent until it is just level with the top of the sand.
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude pyrrole aldehyde in a volatile solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the weight of your crude material) and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve your crude product in the minimum amount of the eluent. Using a pipette, carefully add the solution to the top of the column, ensuring not to disturb the sand layer.
4. Elution:
-
Carefully add your eluting solvent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Monitor the fractions by TLC to identify which ones contain your purified pyrrole aldehyde.
5. Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain your purified pyrrole aldehyde.
Mandatory Visualization
Caption: Troubleshooting workflow for pyrrole aldehyde column chromatography.
References
Preventing polymerization of pyrrole compounds during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted polymerization of pyrrole compounds during your chemical reactions. Pyrrole's inherent reactivity, while advantageous for forming complex molecules, can also lead to the formation of insoluble, dark-colored polymers, complicating purification and reducing yields. This guide offers practical solutions to mitigate these challenges.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during reactions involving pyrrole and its derivatives.
Issue 1: Formation of a Dark, Tarry Substance in the Reaction Mixture
-
Q1: My reaction has produced a dark, intractable tar instead of the desired product. What is the likely cause?
-
Q2: How can I prevent the formation of this tarry byproduct?
-
A: To mitigate polymerization, consider the following adjustments to your reaction conditions:
-
Lower the reaction temperature: Running the reaction at a moderate or even sub-ambient temperature can significantly slow down the rate of polymerization.[1]
-
Use a milder acid catalyst: If your reaction requires an acid catalyst, opt for a weaker acid or use a catalytic amount of a stronger acid. Neutral or weakly acidic conditions are often preferable.[1]
-
Control pH: For reactions like the Paal-Knorr synthesis, maintaining a pH above 3 is crucial to avoid side reactions, including polymerization.[1]
-
-
Issue 2: Low Yield and Complex Product Mixture
-
Q3: I'm getting a very low yield of my desired pyrrole derivative, and the crude product is a complex mixture. What could be the problem?
-
A: Low yields and complex mixtures can stem from several factors beyond polymerization, although it is often a contributing factor. Other potential causes include:
-
Purity of starting materials: Impurities can initiate unwanted side reactions. Always use freshly purified reagents.[4]
-
Reaction conditions: Temperature, reaction time, and solvent choice are critical parameters that should be carefully optimized for your specific substrates.[4]
-
Presence of oxidants: Pyrrole is susceptible to oxidation, which can lead to polymerization.[5] Avoid unintentional exposure to air (oxygen) and other oxidizing agents. Storing pyrrole under an inert atmosphere like nitrogen or argon is recommended.[6]
-
-
-
Q4: What are the first troubleshooting steps I should take to improve my yield and simplify the product mixture?
-
A: Start by addressing the most common culprits for pyrrole's instability:
-
Degas your solvent: Removing dissolved oxygen from your solvent can help prevent oxidative polymerization.
-
Run the reaction under an inert atmosphere: Using nitrogen or argon can protect the reaction from atmospheric oxygen.[6]
-
Re-evaluate your reaction temperature: Try running the reaction at a lower temperature to see if it reduces byproduct formation.
-
-
Issue 3: Spontaneous Polymerization During Storage
-
Q5: My bottle of pyrrole has darkened over time and appears viscous. Has it polymerized?
-
Q6: How can I properly store pyrrole to prevent this from happening?
-
A: To ensure the longevity of your pyrrole, follow these storage recommendations:
-
Store under an inert atmosphere: Displace the air in the container with nitrogen or argon.[6]
-
Refrigerate or freeze: Storing at low temperatures (0-6°C or even -80°C) significantly slows down the polymerization process.[6]
-
Protect from light: Store the container in a dark place or use an amber bottle.
-
Use a desiccant: Storing the container in a larger vessel with a desiccant can help keep it dry, which also helps prevent degradation.[6]
-
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data to help you select the optimal conditions to prevent pyrrole polymerization.
Table 1: Recommended Temperature Ranges for Pyrrole Reactions
| Reaction Type | Recommended Temperature Range (°C) | Notes |
| General Synthesis | 10 - 30 | Optimum range for minimizing polymerization while allowing for reasonable reaction rates.[7] |
| Paal-Knorr Synthesis | Room Temperature to 60 | Higher temperatures can be used for short reaction times, but lower temperatures are generally safer to avoid polymerization.[1] |
| N-Alkoxycarbonyl Pyrrole Synthesis | Reflux (e.g., 110 in AcOH) | The use of a protecting group allows for higher temperatures.[8] |
| Distillation | 30 - 40 (at 1-2 mbar) | Vacuum distillation is necessary to lower the boiling point and prevent polymerization at its normal boiling point of 131°C.[9] |
Table 2: Influence of pH on Pyrrole Stability and Reactivity
| pH Range | Effect on Pyrrole | Recommendation |
| < 3 | Promotes polymerization and furan byproduct formation in Paal-Knorr synthesis.[1] | Avoid strongly acidic conditions unless a protecting group is used. |
| 3 - 7 | Generally stable. Weakly acidic to neutral conditions are ideal for many reactions. | Optimal range for many pyrrole syntheses to balance reactivity and stability. |
| > 7 | Can interfere with electropolymerization.[10] | Use with caution, depending on the specific reaction. |
Experimental Protocols
Below are detailed methodologies for key experiments aimed at preventing pyrrole polymerization.
Protocol 1: N-Alkoxycarbonyl Protection of Pyrrole
This protocol describes a general procedure for the synthesis of N-alkoxycarbonyl pyrroles, which are more stable and less prone to polymerization.[8]
Materials:
-
Carbamate (1.0 equiv)
-
2,5-Dimethoxytetrahydrofuran (1.1 equiv)
-
Acetic Acid (AcOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Brine
Procedure:
-
Add the carbamate (4 mmol, 1.0 equiv) and 2,5-dimethoxytetrahydrofuran (0.63 mL, 4.4 mmol, 1.1 equiv) to a flask and purge with nitrogen.[8]
-
Add acetic acid (2.2 mL) and heat the reaction to reflux (110 °C).[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane (50 mL).
-
Wash the organic layer with saturated sodium carbonate solution (2 x 50 mL) and then with brine (50 mL).[8]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the N-alkoxycarbonyl pyrrole.
Protocol 2: General Procedure for Paal-Knorr Pyrrole Synthesis with Reduced Polymerization Risk
This protocol provides a general method for the Paal-Knorr synthesis, emphasizing conditions that minimize polymerization.[1]
Materials:
-
1,4-Diketone (1.0 eq)
-
Primary Amine (1.0-1.2 eq)
-
Methanol
-
Catalytic amount of a mild acid (e.g., a single drop of concentrated HCl for a 2 mmol scale reaction)
Procedure:
-
In a round-bottom flask, dissolve the 1,4-diketone (1.0 eq) and the primary amine (1.0-1.2 eq) in methanol.[1]
-
Add a catalytic amount of a mild acid.
-
Stir the mixture at a moderate temperature (e.g., 60°C) and monitor the reaction by TLC.[1] The reaction is often complete within 5-30 minutes.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration. Otherwise, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Pyrrole Polymerization
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF Download [edurev.in]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Overcoming low yields in the formylation of N-substituted pyrroles
Welcome to the Technical Support Center for the formylation of N-substituted pyrroles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the formylation of N-substituted pyrroles, particularly focusing on overcoming low yields.
Problem 1: Low to no conversion of the starting N-substituted pyrrole.
| Potential Cause | Recommended Solution |
| Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is sensitive to moisture and can decompose. | Ensure that DMF is anhydrous and POCl₃ is fresh. Prepare the Vilsmeier reagent in situ just before use. The reagent should be prepared at low temperatures (typically 0-5 °C) to prevent decomposition.[1][2] |
| Insufficient Electrophilicity of the Vilsmeier Reagent: For less reactive (electron-poor) N-substituted pyrroles, the standard Vilsmeier reagent may not be electrophilic enough. | Consider using oxalyl chloride or thionyl chloride instead of POCl₃ to generate a more reactive Vilsmeier reagent.[3] Alternatively, a different formylation method, such as the Riecke formylation, might be more effective.[1] |
| Low Reaction Temperature: The reaction temperature may be too low for the activation energy barrier to be overcome, especially with deactivated pyrroles. | Gradually increase the reaction temperature. While the Vilsmeier reagent is formed at low temperatures, the formylation reaction itself may require heating. Temperatures can range from room temperature up to 80 °C or higher, depending on the substrate's reactivity.[2][4][5] |
| Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield. | DMF can often serve as both the reagent and the solvent.[2] In other cases, inert solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are used.[6] Ensure the solvent is anhydrous. |
Problem 2: Formation of multiple products, including diformylated and/or regioisomers.
| Potential Cause | Recommended Solution |
| High Reactivity of the Pyrrole Ring: Electron-rich N-substituted pyrroles can be highly reactive, leading to multiple formylations. | Use a stoichiometric amount of the Vilsmeier reagent. Reducing the equivalents of the formylating agent can help to minimize diformylation. Monitor the reaction closely using TLC to stop it once the desired mono-formylated product is predominantly formed. |
| Steric and Electronic Effects of the N-substituent: The nature of the N-substituent influences the regioselectivity of the formylation. Bulky N-substituents can favor formylation at the less hindered C3 position over the electronically favored C2 position.[7] | The ratio of α- to β-formylated products is primarily controlled by steric factors.[7] If a specific regioisomer is desired, modification of the N-substituent's size may be necessary. For N-arylpyrroles, electronic effects of substituents on the aryl ring are generally inductive and have a smaller impact on regioselectivity.[7] |
| Reaction Temperature Too High: Elevated temperatures can sometimes lead to decreased selectivity and the formation of byproducts. | Optimize the reaction temperature. Start with milder conditions and only increase the temperature if the reaction is not proceeding. |
Problem 3: Decomposition of starting material or product.
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions: The acidic nature of the Vilsmeier-Haack reaction can lead to the degradation of sensitive N-substituted pyrroles. | Consider using a milder formylation method, such as the Riecke formylation, which utilizes a Lewis acid like TiCl₄ or SnCl₄ with dichloromethyl methyl ether and can be performed at lower temperatures.[1] |
| Prolonged Reaction Time: Leaving the reaction for an extended period, especially at elevated temperatures, can result in the decomposition of the desired product. | Monitor the reaction progress by TLC. Once the starting material is consumed and the desired product is formed, quench the reaction promptly. |
| Runaway Reaction: The formation of the Vilsmeier reagent is exothermic and can lead to a runaway reaction if not properly controlled, causing decomposition.[5] | Ensure slow, dropwise addition of POCl₃ to DMF with efficient stirring and cooling in an ice bath.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What is the typical stoichiometry for a Vilsmeier-Haack formylation of an N-substituted pyrrole?
A1: A common starting point is to use 1.0 equivalent of the N-substituted pyrrole with 1.1 to 1.5 equivalents of POCl₃ and a larger excess of DMF, which can also serve as the solvent.[8] However, for highly reactive pyrroles, it may be necessary to reduce the equivalents of the Vilsmeier reagent to avoid diformylation. Conversely, for less reactive substrates, an increase in the equivalents of the Vilsmeier reagent (e.g., up to 10 equivalents of POCl₃) has been shown to improve yields in some cases for other heterocycles.[4][9]
Q2: How do I know if the Vilsmeier reagent has formed correctly?
A2: The Vilsmeier reagent, a chloroiminium salt, is typically a colorless to pale yellow or orange solid or can be a viscous liquid.[10] Its formation from POCl₃ and DMF is exothermic. The color can sometimes be attributed to minor impurities in the starting materials.[10]
Q3: My N-substituted pyrrole has an electron-withdrawing group. Why is the yield so low and how can I improve it?
A3: Electron-withdrawing groups on the N-substituent or the pyrrole ring decrease the nucleophilicity of the pyrrole, making it less reactive towards the electrophilic Vilsmeier reagent.[6] To improve the yield, you can try several strategies:
-
Increase the reaction temperature to provide more energy to overcome the activation barrier.[4][9]
-
Use a more reactive formylating agent by preparing the Vilsmeier reagent with oxalyl chloride or thionyl chloride instead of POCl₃.
-
Switch to a different formylation method, such as the Riecke formylation, which may be more effective for electron-deficient substrates.[1]
Q4: What is the difference in reactivity between N-alkyl and N-aryl pyrroles in formylation?
A4: Generally, N-alkyl-substituted pyrroles are more reactive towards electrophilic aromatic substitution than unsubstituted pyrroles.[11] The electron-donating nature of the alkyl group increases the electron density of the pyrrole ring. N-aryl pyrroles are also reactive, and the electronic properties of the aryl substituent can have a minor influence on the reactivity and regioselectivity of the formylation.[7]
Q5: How should I work up the Vilsmeier-Haack reaction?
A5: The reaction is typically quenched by pouring the reaction mixture into ice-water. The intermediate iminium salt is then hydrolyzed to the aldehyde by adding a base, such as an aqueous solution of sodium hydroxide or sodium acetate, to adjust the pH to 8-9.[1][3] The product can then be extracted with an organic solvent.
Quantitative Data Presentation
The yield of the formylation of N-substituted pyrroles is highly dependent on the substrate, reagents, and reaction conditions. The following tables provide a summary of reported yields for different methods.
Table 1: Yields for Vilsmeier-Haack Formylation of N-Substituted Pyrroles
| N-Substituted Pyrrole | Reagent System | Reaction Conditions | Yield (%) |
| N-Phenylpyrrole | POCl₃, DMF | Reflux | High (not specified)[1] |
| N-Alkylpyrrole | POCl₃, DMF | 0 °C to RT | Good to Excellent[1] |
| Substituted Pyrrole | Microwave accelerated Vilsmeier reagent | Ice-bath for 45 min, then 100 °C in microwave for 14 min | Good to Excellent[4][9] |
| N-vinylpyrrole | POCl₃, DMF in 1,2-dichloroethane | -78 °C to RT, 3 h | Not specified, but procedure is detailed[3] |
Table 2: Yields for Alternative Formylation Methods
| N-Substituted Pyrrole | Reagent System | Reaction Conditions | Yield (%) |
| 1H-Pyrrole-2-carboxylates | Dichloromethyl Alkyl Ether | Not specified | Nearly quantitative[1] |
| N-Substituted Pyrroles | Formic acid, Acetic anhydride, Silica gel | Microwave irradiation | Good to Excellent[1] |
| Aromatic Amines (for comparison) | Formic acid, Acetic anhydride | -20 °C | 97-100%[1] |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an N-Substituted Pyrrole
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF, used in excess as solvent) cooled in an ice bath (0-5 °C), add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Slowly add the N-substituted pyrrole (1.0 equivalent) to the freshly prepared Vilsmeier reagent, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-80 °C for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and carefully pour it into a beaker containing crushed ice and water.
-
Basify the aqueous solution to a pH of 8-9 by the slow addition of an aqueous solution of sodium hydroxide or sodium acetate.
-
Stir the mixture for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Riecke Formylation of an N-Substituted Pyrrole
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-substituted pyrrole (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
-
Cool the solution in an ice bath (0 °C).
-
Add a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄) (1.1-2.2 equivalents), dropwise to the stirred solution.
-
After stirring for 15-30 minutes, add dichloromethyl methyl ether (1.0-1.2 equivalents) dropwise, maintaining the low temperature.
-
Allow the reaction to proceed at 0 °C to room temperature for 1-3 hours, monitoring the progress by TLC.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or water.
-
Separate the organic layer, and wash it sequentially with a dilute HCl solution, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow of the Vilsmeier-Haack Formylation.
Caption: Troubleshooting Decision Tree for Low Yields.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Method Refinement for Selective C-H Functionalization of Pyrrole Rings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective C-H functionalization of pyrrole rings. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common positions for C-H functionalization on a pyrrole ring and what factors influence this selectivity?
The reactivity of C-H bonds on the pyrrole ring generally follows the order C2 > C3. Therefore, without a directing group, functionalization often occurs at the C2 or C5 position.[1] Regioselectivity is a significant challenge and can be influenced by several factors:
-
Catalyst Choice: Palladium catalysts often favor C2-arylation, while rhodium catalysts can be employed to achieve β-selectivity (C3-arylation).[2]
-
Directing Groups: To achieve functionalization at less reactive positions (e.g., C3, C4), a directing group is often necessary. These groups are typically installed on the pyrrole nitrogen and coordinate to the metal catalyst, bringing it in proximity to the target C-H bond.
-
N-Substituents: The nature of the substituent on the pyrrole nitrogen can influence regioselectivity. Bulky substituents can sterically hinder the C2 and C5 positions, promoting functionalization at C3 or C4.[2]
-
Reaction Conditions: Solvents, bases, and additives can all play a role in directing the regioselectivity of the reaction.
Q2: How do I choose an appropriate directing group for my desired transformation?
The choice of a directing group is critical for achieving regioselectivity. A wide variety of directing groups have been developed, each with its own advantages and applications. Some common examples include:
-
Picolinamides (Pico): Often used for C3-functionalization.
-
Pyrimidyl and Pyridyl groups: Can direct functionalization to various positions depending on the specific group and reaction conditions.
-
Carbamates and Amides: Versatile directing groups for different transformations.[3]
-
Tosylamides (Ts): Can be used to direct C4-functionalization in certain systems.
The selection of the directing group will depend on the target position, the specific C-H functionalization reaction being performed, and the ease of its subsequent removal. A comprehensive review of directing groups can provide further guidance.[3][4]
Q3: What are the common catalysts used for pyrrole C-H functionalization?
Palladium and rhodium complexes are the most extensively used catalysts for the C-H functionalization of pyrroles.[5]
-
Palladium Catalysts: Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄ are common palladium precursors.[6] They are frequently used for arylation and alkenylation reactions, often favoring the C2 position.
-
Rhodium Catalysts: [RhCp*Cl₂]₂ and related rhodium(III) complexes are effective for a range of C-H functionalizations, including those requiring higher activation barriers and for achieving different regioselectivity, such as C3-arylation.[2]
-
Other Metals: Ruthenium and copper catalysts have also been employed for specific transformations, such as ruthenium-catalyzed annulations to form pyrroles.[7]
Q4: My reaction is not working. What are the first things I should check?
When a C-H functionalization reaction fails, it is important to systematically troubleshoot the experiment. Start by considering the following:
-
Purity of Reagents: Ensure that the pyrrole substrate, coupling partner, and all reagents are pure and dry. Impurities can poison the catalyst or lead to unwanted side reactions.
-
Inert Atmosphere: Many C-H activation catalysts, particularly palladium(0) species, are sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.
-
Catalyst Activity: The catalyst may be deactivated. If possible, use a freshly opened bottle of the catalyst or test its activity with a known, reliable reaction.
-
Reaction Conditions: Double-check the reaction temperature, concentration, and reaction time. These parameters can have a significant impact on the reaction outcome.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the C-H functionalization of pyrrole rings.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Catalyst Deactivation: The pyrrole nitrogen can coordinate to the metal center and inhibit catalysis. This is a common issue, especially with free (N-H) pyrroles. | - Use an N-protected pyrrole (e.g., N-acetyl, N-tosyl, N-benzyl).- Increase the catalyst loading.- Add a ligand that can modulate the catalyst's reactivity and stability.- For palladium catalysis, consider using a Pd(0) source like Pd₂(dba)₃, which can sometimes overcome catalyst poisoning by heteroatoms.[8] |
| Inefficient C-H Activation: The C-H bond may not be sufficiently activated under the reaction conditions. | - Increase the reaction temperature.- Use a more active catalyst system (e.g., a different metal or ligand).- Ensure the directing group is appropriate for the target C-H bond. | |
| Poor Oxidant/Reductant Performance: In oxidative C-H functionalization, the oxidant may be inefficient or incompatible with the reaction. | - Screen different oxidants (e.g., Ag₂CO₃, Cu(OAc)₂, benzoquinone). The choice of oxidant can be critical.[9]- Ensure the oxidant is fresh and of high quality. | |
| Poor Regioselectivity | Mixture of C2 and C3 Functionalization: This is a common issue when both positions are sterically accessible. | - To favor C3-functionalization, consider using a rhodium catalyst.[2]- Employ a directing group that specifically directs to the C3 position.- Increase the steric bulk of the N-substituent to disfavor C2-functionalization.[2] |
| Functionalization at an Undesired Position: The inherent reactivity of the pyrrole ring may be overriding the directing group effect. | - Modify the directing group to have a stronger coordinating ability.- Adjust the reaction conditions (solvent, temperature) to favor the directed pathway.- Consider a different catalyst that may have a higher preference for the directed C-H activation. | |
| Formation of Byproducts | Homocoupling of the Coupling Partner: This is often observed in arylation reactions. | - Adjust the stoichiometry of the reactants. An excess of the pyrrole substrate can sometimes suppress homocoupling.- Add an additive that can inhibit the homocoupling pathway. |
| Decomposition of Starting Material or Product: The reaction conditions may be too harsh. | - Lower the reaction temperature.- Reduce the reaction time.- Use a milder base or catalyst system. | |
| Polymerization of the Pyrrole: Pyrroles can be prone to polymerization under acidic or strongly oxidizing conditions. | - Ensure the reaction is run under neutral or basic conditions if possible.- Use a less aggressive oxidant. |
Quantitative Data Summary
The following tables provide a summary of representative yields and regioselectivity for the C-H functionalization of pyrroles under different catalytic systems.
Table 1: Palladium-Catalyzed C2-Arylation of N-Substituted Pyrroles
| Entry | N-Substituent | Aryl Halide/Reagent | Catalyst System | Yield (%) | Reference |
| 1 | Methyl | 4-Iodobenzonitrile | PdCl₂(PPh₃)₂ / AgOAc / KF | 80 | [6] |
| 2 | Benzyl | 4-Iodotoluene | PdCl₂(PPh₃)₂ / AgOAc / KF | 75 | [6] |
| 3 | Phenyl | 4-Iodoanisole | PdCl₂(PPh₃)₂ / AgOAc / KF | 68 | [6] |
| 4 | Methyl | 4-Chlorobenzonitrile | Pd-NHC complex | 60-89 | [10] |
| 5 | 1,2-Dimethyl | Diphenyliodonium tetrafluoroborate | (MeCN)₂PdCl₂ | 84 | [11][12] |
Table 2: Rhodium-Catalyzed β-Selective (C3) Arylation of N-Substituted Pyrroles
| Entry | N-Substituent | Iodoarene | Catalyst System | β:α Selectivity | Yield (%) | Reference |
| 1 | Phenyl | 4-Acetyliodobenzene | [Rh(cod)Cl]₂ / Ligand | >95:5 | 84 | [2] |
| 2 | Methyl | 4-Acetyliodobenzene | [Rh(cod)Cl]₂ / Ligand | 93:7 | 74 | [2] |
| 3 | Ethyl | Iodobenzene | [Rh(cod)Cl]₂ / Ligand | 95:5 | 78 | [2] |
| 4 | Benzyl | 4-Methoxyiodobenzene | [Rh(cod)Cl]₂ / Ligand | >95:5 | 82 | [2] |
| 5 | TIPS | Iodobenzene | [Rh(cod)Cl]₂ / Ligand | >95:5 | 85 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C2-Arylation of N-Methylpyrrole with an Aryl Iodide [6]
-
To a dry reaction tube containing a magnetic stir bar, add N-methylpyrrole (5 equivalents), the aryl iodide (1 equivalent, 2 mmol), potassium fluoride (2 equivalents), and palladium(II) chloride bis(triphenylphosphine) (5 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen).
-
Add anhydrous dimethyl sulfoxide (DMSO) (2 mL) via syringe.
-
Add silver(I) acetate (1 equivalent) in five portions over 5 hours.
-
Stir the resulting suspension at 100 °C for 5 hours.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL).
-
Filter the precipitate through a pad of Celite and wash with dichloromethane.
-
Separate the aqueous and organic layers, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Rhodium-Catalyzed β-Selective (C3) Arylation of an N-Substituted Pyrrole with an Iodoarene [2]
-
To a dry reaction vial containing a magnetic stir bar, add the N-substituted pyrrole (1.2 equivalents), the iodoarene (1 equivalent, 0.5 mmol), the rhodium precursor (e.g., [Rh(cod)Cl]₂, 2.5 mol%), and the appropriate ligand (e.g., a phosphine ligand, 5 mol%).
-
Add a base (e.g., Cs₂CO₃, 2 equivalents) and an additive if required (e.g., pivalic acid).
-
Seal the vial and evacuate and backfill with an inert atmosphere (argon or nitrogen).
-
Add a dry, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 150 °C) for the indicated time (e.g., 24 hours).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a short plug of silica gel, eluting with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-arylated pyrrole.
Visualizations
Caption: A general experimental workflow for a typical C-H functionalization reaction.
Caption: A decision tree for troubleshooting poor regioselectivity in pyrrole C-H functionalization.
Caption: A simplified catalytic cycle for palladium-catalyzed C-H arylation of pyrroles.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalyst Control in Positional-Selective C-H Alkenylation of Isoxazoles and a Ruthenium-Mediated Assembly of Trisubstituted Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-catalyzed C-H arylation of 2,5-substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Scale-Up Synthesis of Substituted Pyrroles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of substituted pyrroles.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues in a question-and-answer format for the Paal-Knorr, Knorr, and Hantzsch pyrrole syntheses.
General Troubleshooting
Question: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?
Answer: Low yields and complex product mixtures in pyrrole synthesis can often be attributed to several key factors:
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Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions. It is advisable to use freshly purified reagents.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that should be carefully optimized for your specific substrates.
-
Stoichiometry of Reactants: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent.
-
Presence of Moisture: Some pyrrole syntheses are sensitive to moisture. Using dry solvents and performing the reaction under an inert atmosphere can be crucial.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia.[1]
Question: My Paal-Knorr reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?
Answer: Several factors can contribute to a slow or incomplete Paal-Knorr synthesis:
-
Sub-optimal Reaction Conditions: Traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[2] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[2]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[2]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[2][3][4]
Question: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
Answer: The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[2] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[2] To minimize furan formation:
-
Use Excess Amine: Using a slight excess of the amine can help to favor the pyrrole synthesis pathway.
Question: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?
Answer: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[2] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[2]
Question: What are the recommended methods for purifying the synthesized pyrrole on a larger scale?
Answer: The purification strategy depends on the physical properties of the pyrrole product. Common techniques include:
-
Crystallization: For solid pyrroles, recrystallization from a suitable solvent system (e.g., methanol/water) is often an effective method for purification.
-
Distillation: For volatile liquid pyrroles, distillation under reduced pressure can be an efficient purification method.
-
Aqueous Workup: An initial aqueous workup is typically performed to neutralize the acid catalyst and remove water-soluble impurities before further purification steps.
-
Column Chromatography: While effective at the lab scale, silica gel column chromatography can be less practical and more costly for large-scale purification. It is often used as a final polishing step if high purity is required.
Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl group.[5]
Question: A major challenge in the Knorr synthesis is the instability of the α-amino-ketone starting material. How can this be addressed during scale-up?
Answer: Due to their tendency to self-condense, α-amino-ketones are almost always prepared in situ. A common and effective method is the reduction of an α-oximino-ketone using zinc dust in acetic acid.[5][6] The α-oximino-ketone is a more stable precursor that can be prepared beforehand.
Question: My Knorr synthesis is giving a low yield. What are the potential issues?
Answer:
-
Inefficient In Situ Generation: The reduction of the α-oximino-ketone to the α-amino-ketone is a critical step. Ensure that the zinc dust is of good quality and that the reaction conditions for the reduction are optimal.
-
Self-Condensation of the α-Amino Ketone: Even with in situ generation, self-condensation can still be a competing reaction. Controlling the temperature and the rate of addition of the reducing agent can help to minimize this side reaction.
-
Reaction Conditions: The condensation reaction itself can be sensitive to temperature and pH. The use of acetic acid as a solvent and catalyst is common, and maintaining a consistent temperature is important for reproducibility.[5]
Question: Are there alternative, more stable starting materials that can be used for a Knorr-type synthesis?
Answer: Yes, modifications to the Knorr synthesis have been developed to use more stable precursors. For example, diethyl aminomalonate can be used in place of an α-amino-ketone, which can improve yields and reproducibility.
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[7]
Question: I am observing the formation of a furan derivative as a major byproduct in my Hantzsch synthesis. What is this side reaction and how can I suppress it?
Answer: The formation of a furan byproduct is due to a competing reaction known as the Feist-Bénary furan synthesis, which does not involve the amine component.[8] To favor the Hantzsch pyrrole synthesis, you can:
-
Increase Amine Concentration: Using a sufficient concentration of the amine or ammonia can help to ensure that the reaction pathway leading to the pyrrole is favored.[8]
-
Catalyst Choice: While the reaction can proceed without a catalyst, using an organocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) can improve the yield and selectivity for the pyrrole product.[8]
-
Solvent Selection: The choice of solvent can influence the outcome. Protic solvents can favor the desired C-alkylation pathway leading to the pyrrole.
Question: The chemoselectivity of my Hantzsch synthesis is poor, leading to multiple byproducts. How can I improve it?
Answer:
-
Enamine Formation: The initial formation of the enamine from the β-ketoester and the amine is a critical step. Using a slight excess of the amine can help ensure this step is efficient.
-
Controlled Addition: The α-haloketone can undergo self-condensation or react directly with the amine. To minimize these side reactions, add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine.
-
Reaction Conditions: Using a weak base is often sufficient. Stronger bases can promote unwanted side reactions. Running the reaction at a moderate temperature can also help to control the reaction rate and minimize byproduct formation.
Data Presentation
The following tables summarize quantitative data for the different pyrrole synthesis methods, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Comparison of Catalysts in the Paal-Knorr Synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole
| Catalyst | Reaction Conditions | Yield (%) | Time (h) |
| Trifluoroacetic Acid (TFA) | Reflux | 92 | 1 |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux | 85 | 2 |
| Acetic Acid | Reflux | 80 | 4 |
| No Catalyst | Reflux | <10 | 24 |
Table 2: Solvent and Catalyst Effects in the Hantzsch Pyrrole Synthesis
| β-Ketoester | α-Haloketone | Amine | Catalyst/Conditions | Solvent | Yield (%) |
| Ethyl acetoacetate | Chloroacetone | Ammonia | None | Ethanol | Moderate |
| Ethyl acetoacetate | Chloroacetone | Ammonia | DABCO | Water | Good |
| Methyl acetoacetate | Bromoacetone | Benzylamine | None | Methanol | Moderate |
Table 3: Comparison of Yields in Knorr Pyrrole Synthesis Modifications
| α-Amino-ketone Precursor | β-Dicarbonyl Compound | Conditions | Yield (%) |
| Ethyl 2-oximinoacetoacetate | Ethyl acetoacetate | Zn, Acetic Acid, Reflux | 57 - 80 |
| Diethyl aminomalonate | 2,4-Pentanedione | Acetic Acid, Reflux | ~60 |
| N,N-Dialkyl 2-oximinoacetoacetamides | 3-Substituted-2,4-pentanediones | Zn, Acetic Acid | ~45 |
Experimental Protocols
Protocol 1: Scale-Up Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole (Conventional Heating)
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a conventional heating method on a larger scale.
Materials:
-
Aniline (18.6 g, 0.2 mol)
-
2,5-Hexanedione (22.8 g, 0.2 mol)
-
Methanol (50 mL)
-
Concentrated Hydrochloric Acid (1 mL)
-
0.5 M Hydrochloric Acid (500 mL)
-
Methanol/Water (9:1) mixture for recrystallization
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.
-
Add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 30 minutes.
-
After the reflux period, cool the flask in an ice bath.
-
Add 500 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
Protocol 2: One-Pot Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
Objective: To synthesize diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate via the classic one-pot Knorr synthesis.
Materials:
-
Ethyl acetoacetate (2.0 equivalents)
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂) (1.0 equivalent)
-
Zinc dust (2.0 equivalents)
-
Water
-
Ice
Procedure:
-
Nitrosation: In a flask equipped with a stirrer and an addition funnel, dissolve ethyl acetoacetate in glacial acetic acid. Cool the mixture in an ice bath to 5-10 °C. Slowly add a saturated aqueous solution of sodium nitrite while maintaining the temperature below 10 °C. After the addition is complete, continue stirring for 30 minutes.
-
Reduction and Cyclization: To the solution containing the in situ formed ethyl 2-oximinoacetoacetate, gradually add zinc dust while stirring vigorously. The reaction is exothermic and the temperature should be controlled with an ice bath to prevent it from exceeding 40 °C.
-
Completion and Work-up: After the zinc addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional hour. Pour the hot mixture into a large volume of cold water to precipitate the product.
-
Isolation and Purification: Collect the crude product by filtration, wash with water, and air dry. Recrystallize the solid from ethanol to obtain the pure product.[6]
Protocol 3: General Procedure for Hantzsch Pyrrole Synthesis
Objective: To provide a general guideline for a Hantzsch synthesis that aims to maximize the yield of the pyrrole product.
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Primary amine or ammonia source (1.1 eq)
-
α-Haloketone (e.g., chloroacetone) (1.0 eq)
-
Solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester and the primary amine or ammonia source in ethanol. Stir the mixture at room temperature for 30 minutes to allow for enamine formation.
-
Slowly add a solution of the α-haloketone in ethanol to the reaction mixture over a period of 15-20 minutes.
-
Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Mandatory Visualization
Reaction Mechanisms and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on impurity formation and yield reduction.
Problem 1: Low Yield of the Desired 2-Carbaldehyde Product
| Possible Cause | Suggested Solution | Explanation |
| Incomplete reaction | - Increase reaction time. - Increase reaction temperature cautiously (monitor for decomposition). - Ensure stoichiometric amounts of Vilsmeier reagent are used. | The Vilsmeier-Haack reaction requires sufficient time and temperature for the electrophilic substitution to go to completion. |
| Degradation of the product | - Maintain a low temperature during the initial formation of the Vilsmeier reagent. - Perform the aqueous work-up at a low temperature (e.g., using an ice bath). | Pyrrole-2-carbaldehydes can be sensitive to strong acids and high temperatures, leading to decomposition or polymerization.[1] |
| Suboptimal Vilsmeier reagent formation | - Add phosphorus oxychloride (POCl₃) dropwise to cold dimethylformamide (DMF). - Allow the reagent to form completely before adding the pyrrole substrate. | The formation of the Vilsmeier reagent (chloroiminium salt) is an exothermic reaction and requires careful temperature control for optimal formation.[2][3][4][5][6] |
Problem 2: Presence of Isomeric Impurity (3-carbaldehyde)
| Possible Cause | Suggested Solution | Explanation |
| Steric hindrance | - While the 4-methoxybenzyl group is not excessively bulky, higher reaction temperatures can sometimes lead to the formation of the thermodynamically more stable 3-isomer. Maintain the recommended reaction temperature. | The Vilsmeier-Haack formylation of N-substituted pyrroles is regioselective, primarily yielding the 2-substituted product. However, steric hindrance from the N-substituent can influence the formation of the 3-substituted isomer.[7][8][9] |
| Purification inefficiency | - Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for efficient separation. - Monitor fractions by thin-layer chromatography (TLC) to ensure complete separation. | The 2- and 3-isomers can have similar polarities, requiring careful chromatography for effective separation. |
Problem 3: Presence of Di-formylated Impurity (2,5-dicarbaldehyde)
| Possible Cause | Suggested Solution | Explanation |
| Excess Vilsmeier reagent | - Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the Vilsmeier reagent. | An excess of the formylating agent can lead to a second formylation at the available C5 position of the pyrrole ring. |
| High reaction temperature or prolonged reaction time | - Optimize the reaction conditions by running small-scale experiments at different temperatures and times. | More forcing conditions can promote a second electrophilic substitution. |
Problem 4: Dark-colored Reaction Mixture and Product
| Possible Cause | Suggested Solution | Explanation |
| Polymerization of pyrrole | - Ensure the starting 1-(4-Methoxy-benzyl)-1H-pyrrole is pure and free of any acidic impurities. - Maintain anhydrous conditions throughout the reaction. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Pyrroles are susceptible to polymerization in the presence of acids and air. |
| Decomposition of the product | - Follow the recommendations for preventing product degradation as mentioned in "Problem 1". | The aldehyde product can be unstable under harsh conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most common and efficient method is the Vilsmeier-Haack reaction.[2][3][4][5][6] This reaction involves the formylation of an electron-rich aromatic ring, such as 1-(4-methoxy-benzyl)-1H-pyrrole, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3][4][5][6]
Q2: What are the primary impurities I should expect in this synthesis?
The primary impurities to monitor are:
-
1-(4-Methoxy-benzyl)-1H-pyrrole-3-carbaldehyde: The isomeric product formed due to formylation at the C3 position of the pyrrole ring.[7][8][9]
-
1-(4-Methoxy-benzyl)-1H-pyrrole-2,5-dicarbaldehyde: A di-formylated byproduct resulting from formylation at both the C2 and C5 positions.
-
Unreacted 1-(4-Methoxy-benzyl)-1H-pyrrole: The starting material.
-
Polymeric materials: Dark, insoluble byproducts resulting from the decomposition of the starting material or product.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system would be a mixture of hexane and ethyl acetate. The starting material, 1-(4-methoxy-benzyl)-1H-pyrrole, will be less polar than the aldehyde products. The desired 2-carbaldehyde will have a different Rf value than the 3-carbaldehyde and the di-formylated product, allowing for visualization of the reaction's progression and the formation of byproducts.
Q4: What is the best way to purify the final product?
Purification is typically achieved through column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate solvent system is generally effective in separating the desired 2-carbaldehyde from the starting material and the isomeric and di-formylated impurities.
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
1-(4-Methoxy-benzyl)-1H-pyrrole
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the Vilsmeier reagent should result in a clear to pale yellow solution.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of 1-(4-Methoxy-benzyl)-1H-pyrrole (1.0 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution (Hypothetical Data)
| Entry | Equivalents of Vilsmeier Reagent | Temperature (°C) | Time (h) | Yield of 2-carbaldehyde (%) | 3-carbaldehyde impurity (%) | 2,5-dicarbaldehyde impurity (%) |
| 1 | 1.1 | 25 | 2 | 85 | 5 | 2 |
| 2 | 1.1 | 40 | 2 | 80 | 8 | 5 |
| 3 | 1.5 | 25 | 2 | 75 | 5 | 15 |
| 4 | 1.1 | 25 | 6 | 82 | 6 | 3 |
Visualizations
Caption: Synthetic pathway for this compound and potential side reactions.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
- 1. rsc.org [rsc.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. scribd.com [scribd.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Analysis of Characterization Data for Pyrrole-2-Carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
It is important to note that the comparative compounds are 1H-pyrrole-3-carbaldehydes with an additional substituent at the 2-position, which will influence their spectral data relative to the target compound.
Physicochemical and Spectroscopic Data Comparison
The following tables summarize the available characterization data for the selected pyrrole carbaldehyde derivatives.
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde | C₁₃H₁₃NO₂ | 215.25 | Not Available | Not Available |
| 1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde[1] | C₁₈H₁₄N₂O₄ | 322.32 | Reddish Pasty Liquid | Not Applicable |
| 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde[1] | C₁₈H₁₄N₂O₄ | 322.32 | Pale Yellow Solid | 102-104 |
| 1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde[1] | C₁₉H₁₄F₃NO₂ | 359.32 | Yellow Pasty Liquid | Not Applicable |
| Pyrrole-2-carboxaldehyde | C₅H₅NO | 95.10 | Crystals | 43-46[2] |
Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound Name | Chemical Shift (δ ppm) and Multiplicity |
| This compound | Data Not Available |
| 1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde[1] | 9.60 (s, 1H), 7.97 (d, J = 8.1 Hz, 1H), 7.62 (t, J = 6.6 Hz, 1H), 7.54 (t, J = 7.8 Hz, 1H), 7.45 (d, J = 6.5 Hz, 1H), 7.02 (d, J = 8.9 Hz, 2H), 6.94 (d, J = 3.0 Hz, 1H), 6.87 (d, J = 3.0 Hz, 1H), 6.77 (d, J = 8.9 Hz, 2H), 3.77 (s, 3H) |
| 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde[1] | 9.73 (s, 1H), 8.16 (d, J = 8.8 Hz, 2H), 7.35 (d, J = 8.8 Hz, 2H), 7.01 (d, J = 8.8 Hz, 2H), 6.94 (d, J = 3.0 Hz, 1H), 6.89 (d, J = 3.0 Hz, 1H), 6.84 (d, J = 8.8 Hz, 2H), 3.82 (s, 3H) |
| 1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde[1] | 9.41 (s, 1H), 7.70 (t, J = 4.6 Hz, 1H), 7.51 (t, J = 4.9 Hz, 2H), 7.37 (t, J = 4.5 Hz, 1H), 7.03 (d, J = 8.8 Hz, 2H), 6.91 (d, J = 3.0 Hz, 1H), 6.85 (d, J = 3.1 Hz, 1H), 6.76 (d, J = 8.9 Hz, 2H), 3.75 (s, 3H) |
| Pyrrole-2-carboxaldehyde | 11.409 (br s, 1H, NH), 9.570 (s, 1H, CHO), 7.235 (m, 1H, H5), 7.028 (m, 1H, H3), 6.308 (m, 1H, H4) |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 75 MHz)
| Compound Name | Chemical Shift (δ ppm) |
| This compound | Data Not Available |
| 1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde[1] | 185.5, 159.1, 149.3, 135.8, 134.1, 132.7, 130.8, 130.1, 126.9 (2C), 125.2, 125.1, 124.8, 124.4, 114.3 (2C), 109.1, 55.4 |
| 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde[1] | 186.0, 159.3, 147.4, 138.2, 135.9, 131.6 (2C), 130.9, 127.1 (2C), 126.1, 125.1, 123.4 (2C), 114.6 (2C), 109.0, 55.4 |
| 1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde[1] | 186.0, 158.9, 134.0, 131.4, 131.1, 129.5, 127.0 (2C), 126.5, 124.8, 122.0, 121.5, 120.1, 117.6, 114.6, 114.1 (2C), 107.5, 55.3 |
| Pyrrole-2-carboxaldehyde | 179.1 (CHO), 133.5 (C2), 125.0 (C5), 122.1 (C3), 110.9 (C4) |
Table 4: Mass Spectrometry and IR Spectroscopic Data
| Compound Name | Mass Spectrometry (m/z) | IR Spectroscopy (cm⁻¹) |
| This compound | Data Not Available | Data Not Available |
| 1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde[1] | HRMS (ESI): calcd for C₁₈H₁₅N₂O₄ (MH⁺) 323.1032; found 323.1033 | 2932, 1666, 1520, 1350, 1296, 1034 |
| 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde[1] | HRMS (ESI): calcd for C₁₈H₁₅N₂O₄ (MH⁺) 323.1032; found 323.1028 | 2933, 1724, 1660, 1249, 1174 |
| 1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde[1] | HRMS (ESI): calcd for C₁₉H₁₅F₃NO₂ (MH⁺) 346.1055; found 346.1057 | 2955, 1666, 1520, 1311, 1250, 1119 |
| Pyrrole-2-carboxaldehyde | MS (EI): 95 (M⁺), 94, 67, 66, 39 | 3260 (N-H), 1660 (C=O), 1540, 1420, 1300, 1130, 1090, 760 |
Experimental Protocols
The following are generalized protocols for the characterization of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Weigh 5-10 mg of the solid compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3] Ensure the sample is completely dissolved.
-
Instrument Setup: Place the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters to set include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay (e.g., 1-2 seconds), and spectral width.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is standard. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary to obtain a spectrum with a good signal-to-noise ratio.[4]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) or KBr Pellet Method:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.
-
Spectrum Acquisition: Place the ATR accessory with the sample or the KBr pellet in the sample holder of the IR spectrometer. Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum. The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization (EI) or Electrospray Ionization (ESI):
-
Sample Introduction: For a solid sample, dissolve a small amount in a suitable volatile solvent (e.g., methanol, acetonitrile). The solution can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system like GC-MS or LC-MS.[5]
-
Ionization (EI): In GC-MS, as the sample elutes from the GC column, it enters the ion source where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]
-
Ionization (ESI): In LC-MS, the sample solution is sprayed through a heated capillary to which a high voltage is applied. This creates charged droplets that evaporate, leading to the formation of protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.[6]
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[5]
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass is measured to help determine the elemental composition.
Visualizations
General Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized organic compound.
Caption: Workflow for the synthesis, purification, and structural elucidation of an organic compound.
References
- 1. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 2. chem.latech.edu [chem.latech.edu]
- 3. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Benzyl-Pyrrole Analogs
The 1-benzyl-pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This versatile heterocyclic motif has been explored for various therapeutic applications, including anticancer, anti-inflammatory, enzyme inhibitory, and antimicrobial agents.[1][2][3] The strategic placement of a benzyl group at the N1 position of the pyrrole ring provides a critical handle for synthetic modification, allowing researchers to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets.
This guide provides a comparative analysis of structure-activity relationship (SAR) studies for different series of 1-benzyl-pyrrole analogs. We will delve into specific examples, presenting quantitative data, detailed experimental protocols, and visualizations of key concepts to aid researchers in the field of drug discovery and development.
SAR as Metallo-β-Lactamase (MBL) Inhibitors
A significant area of research has focused on 1-benzyl-pyrrole derivatives as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics.[4] A notable SAR study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain are all crucial for inhibitory potency against various MBL subclasses (B1, B2, and B3).[5]
Data Presentation: SAR of 2-Aminopyrrole Analogs Against MBLs
The following table summarizes the inhibitory constants (Ki) of key analogs against three representative MBLs: IMP-1 (subclass B1), CphA (subclass B2), and AIM-1 (subclass B3).
| Compound ID | R Group (at 2-amino position) | IMP-1 Ki (µM) | CphA Ki (µM) | AIM-1 Ki (µM) |
| 5a | -H | 21 | >100 | 18 |
| 10 | -CO(CH₂)₂CH₃ | 4.3 | >100 | >100 |
| 11 | -CO(CH₂)₄CH₃ | 4.8 | >100 | >100 |
| N-benzoyl deriv. | -COPh | Low µM range | Low µM range | Low µM range |
| Data sourced from a study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives.[5] |
Key SAR Insights:
-
The unsubstituted 2-amino group (Compound 5a ) shows moderate activity against IMP-1 and AIM-1 but is inactive against CphA.[5]
-
Acylation of the 2-amino group with aliphatic chains (Compounds 10 and 11 ) significantly enhances potency against IMP-1 but leads to a loss of activity against CphA and AIM-1.[5]
-
The N-benzoyl derivative, however, retains potent activity against all three MBL subclasses, suggesting it's a promising scaffold for developing broad-spectrum MBL inhibitors.[5]
Experimental Protocol: Metallo-β-Lactamase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds against MBLs using a spectrophotometric assay.
Materials:
-
Purified MBL enzyme (e.g., IMP-1, CphA, AIM-1)
-
Substrate: Cephaloridine or another suitable β-lactam antibiotic
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂
-
Test compounds (1-benzyl-pyrrole analogs) dissolved in DMSO
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare a solution of the MBL enzyme in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis for at least 10 minutes.
-
Add 180 µL of assay buffer to each well of the microplate.
-
Add 10 µL of the test compound solution at various concentrations (typically from a serial dilution). For the control, add 10 µL of DMSO.
-
Add 10 µL of the enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the cephaloridine substrate solution.
-
Immediately monitor the hydrolysis of cephaloridine by measuring the decrease in absorbance at 260 nm over time using the microplate spectrophotometer.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
Visualization: SAR Logic for MBL Inhibitors
Caption: SAR deductions for 1-benzyl-pyrrole based MBL inhibitors.
SAR as Cholinesterase Inhibitors
Certain 1-benzyl-pyrrole analogs, specifically those with a 1,3-diaryl-pyrrole skeleton, have been identified as selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[6][7] This selectivity is a desirable trait for potential therapeutic agents targeting neurodegenerative diseases like Alzheimer's disease, where BChE levels increase as the disease progresses.
Data Presentation: SAR of 1,3-Diaryl-Pyrrole Analogs Against Cholinesterases
The table below presents the half-maximal inhibitory concentrations (IC50) for representative compounds, highlighting their potency and selectivity for BChE.
| Compound ID | R¹ (at N1-benzyl) | R² (at C3-phenyl) | BChE IC50 (µM) | AChE IC50 (µM) | Selectivity Index (AChE/BChE) |
| 3o | H | 4-Cl | 2.05 | > 50 | > 24.4 |
| 3p | H | 4-Br | 1.71 | > 50 | > 29.2 |
| 3s | 4-F | 4-Cl | 5.37 | > 50 | > 9.3 |
| Data sourced from a study on 1,3-diaryl-pyrrole derivatives.[6][7] |
Key SAR Insights:
-
A 1,3-diaryl-pyrrole skeleton is key for selective BChE inhibition.[6]
-
Halogen substitutions at the para-position of the C3-phenyl ring (e.g., -Cl, -Br) lead to potent BChE inhibition (compounds 3o and 3p ).[7]
-
Compound 3p , with a 4-bromophenyl group at C3, was the most potent inhibitor identified.[7]
-
Substitution on the N1-benzyl group, such as a 4-fluoro substituent (compound 3s ), appears to decrease potency compared to the unsubstituted benzyl group.[6]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a widely used method for measuring AChE and BChE activity and inhibition.
Materials:
-
Purified enzymes: human AChE and BChE
-
Substrates: Acetylthiocholine iodide (ATCI) for AChE, S-butyrylthiocholine iodide (BTCI) for BChE
-
Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
To each well of a 96-well plate, add 140 µL of phosphate buffer.
-
Add 20 µL of the test compound solution at various concentrations. Use DMSO for the control wells.
-
Add 20 µL of the respective enzyme solution (AChE or BChE) and incubate for 15 minutes at a controlled temperature (e.g., 37°C).
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE).
-
The reaction progress is monitored by measuring the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm for 5-10 minutes.
-
Calculate the enzyme activity by determining the rate of absorbance change.
-
Percentage inhibition is calculated relative to the control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualization: Hypothetical Cholinergic Synapse Pathway
Caption: Inhibition of BChE in a cholinergic synapse by a 1-benzyl-pyrrole analog.
General Synthetic Strategy and SAR Workflow
The synthesis of 1-benzyl-pyrrole analogs is often achieved through classical heterocyclic chemistry reactions. The Paal-Knorr synthesis is a particularly common and efficient method.[1][2]
Experimental Protocol: Paal-Knorr Pyrrole Synthesis
This protocol describes a general two-step synthesis for a 1-benzyl-2,4-diphenyl-1H-pyrrole scaffold.[1]
Step 1: Synthesis of 1,4-Diphenylbutane-1,4-dione
-
To a solution of benzoyl chloride (2 equivalents) in carbon disulfide, add aluminum chloride (2.2 equivalents) portion-wise at 0°C.
-
Bubble ethylene gas through the reaction mixture.
-
After the reaction is complete (monitored by TLC), the mixture is quenched with hydrochloric acid.
-
The product is extracted, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from ethanol.
Step 2: Synthesis of 1-Benzyl-2,4-diphenyl-1H-pyrrole
-
Dissolve 1,4-diphenylbutane-1,4-dione (1 equivalent) and benzylamine (1.2 equivalents) in glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-benzyl-2,4-diphenyl-1H-pyrrole.[1]
Visualization: General SAR Experimental Workflow
Caption: A typical experimental workflow for a structure-activity relationship study.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. raijmr.com [raijmr.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methoxybenzyl vs. Fluorobenzyl Pyrrole Derivatives: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of substituted benzyl moieties onto a pyrrole scaffold is a common approach in medicinal chemistry to modulate the biological activity of the resulting derivatives. Among the various substitutions, methoxybenzyl and fluorobenzyl groups are frequently employed to enhance potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the biological activity of methoxybenzyl and fluorobenzyl pyrrole derivatives, supported by experimental data from published studies. The focus is on their anticancer properties, particularly their roles as tubulin polymerization inhibitors and receptor tyrosine kinase inhibitors.
Quantitative Comparison of Biological Activity
Direct comparative studies of pyrrole derivatives differing only by methoxybenzyl versus fluorobenzyl substitutions are limited in the available literature. However, by examining data from various studies on structurally related compounds, we can draw some inferences. The following tables summarize the in vitro anticancer activity of representative pyrrole derivatives bearing these substituents.
Disclaimer: The data presented below is compiled from different studies. Direct comparison of IC50/GI50 values should be approached with caution due to variations in experimental conditions, including cell lines, assay protocols, and the core pyrrole scaffold.
Table 1: Anticancer Activity of Methoxybenzyl-Substituted Pyrrole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Activity Metric | Reported Value (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine (6q) | HeLa | GI50 | 0.11 | [1] |
| MDA-MB-231 | GI50 | 0.58 | [1] | ||
| MDA-MB-468 | GI50 | 0.23 | [1] | ||
| Pyrazolo[3,4-d]pyrimidine | 1–(4-Fluorophenyl)-4–(2-(methoxybenzylidene)hydrazinyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (10a) | NCI-H460 (Lung) | IC50 | >100 | [2] |
| OVCAR-4 (Ovarian) | IC50 | >100 | [2] |
Table 2: Anticancer Activity of Fluorobenzyl-Substituted Pyrrole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Activity Metric | Reported Value (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (5k, with 2-fluorobenzylidene) | MCF-7 | IC50 | 34.23 ± 1.8 | [3] |
| HepG2 | IC50 | 29.41 ± 1.3 | [3] | ||
| MDA-MB-231 | IC50 | 41.56 ± 2.1 | [3] | ||
| HeLa | IC50 | 38.19 ± 1.9 | [3] | ||
| Pyrazolo[3,4-d]pyrimidine | N-(3-Chloro-4-fluorophenyl)-1–(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d] pyrimidin-4-amine (7d) | OVCAR-4 (Ovarian) | IC50 | 1.74 | [2] |
| ACHN (Renal) | IC50 | 5.53 | [2] | ||
| NCI-H460 (Lung) | IC50 | 4.44 | [2] |
Analysis of Biological Activity:
The presented data, while not a direct head-to-head comparison, suggests that both methoxybenzyl and fluorobenzyl substitutions can lead to potent anticancer activity in pyrrole derivatives. The compound 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine (6q), which contains both a fluoro and a methoxy group on the benzyl ring, exhibits impressive sub-micromolar GI50 values against several cancer cell lines[1]. This suggests a potentially synergistic or complementary effect of these two substitutions.
In the pyrazolo[3,4-d]pyrimidine series, the fluorophenyl-containing derivative 7d shows significant anticancer activity, whereas the methoxybenzylidene-containing derivative 10a is largely inactive[2]. Conversely, in a series of halogenated pyrrolo[2,3-d]pyrimidine derivatives, the 2-fluorobenzylidene compound 5k demonstrates moderate micromolar cytotoxicity[3].
It is evident that the biological activity is highly dependent on the specific core scaffold of the pyrrole derivative and the position of the substitution. The electronic and steric properties of the methoxy and fluoro groups can influence binding to the target protein, as well as pharmacokinetic properties such as cell permeability and metabolic stability.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay determines the direct inhibitory effect of a compound on the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 kinase domain. A decrease in ATP consumption in the presence of the test compound indicates inhibition.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, kinase assay buffer (e.g., 5x Kinase Buffer 1), ATP, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), test compound, and a luminescence-based ATP detection reagent (e.g., Kinase-Glo™ MAX).
-
Procedure: a. Prepare a master mix containing the kinase buffer, ATP, and substrate. b. Add the master mix to the wells of a 96-well plate. c. Add serial dilutions of the test compound to the designated wells. Control wells will contain the vehicle (e.g., DMSO). d. Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the "blank" control. e. Incubate the plate at 30°C for a specified time (e.g., 45 minutes). f. Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent. g. Measure the luminescence signal using a microplate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the effect of compounds on the polymerization of tubulin into microtubules in real-time.
Principle: A fluorescent reporter, such as 4',6-diamidino-2-phenylindole (DAPI), exhibits a significant increase in fluorescence upon binding to newly formed microtubules. This increase in fluorescence is directly proportional to the amount of polymerized tubulin.
Methodology:
-
Reagents and Materials: Purified tubulin, tubulin polymerization buffer (e.g., containing 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP, fluorescent reporter (e.g., DAPI), test compound, and positive/negative controls (e.g., paclitaxel and vinblastine).
-
Procedure: a. Prepare a reaction mixture containing the tubulin polymerization buffer, GTP, and the fluorescent reporter. b. Add serial dilutions of the test compound or controls to the wells of a black 96-well microplate. c. Pre-warm the plate and the tubulin solution to 37°C. d. Initiate the polymerization by adding the tubulin solution to all wells. e. Immediately place the plate in a temperature-controlled fluorescence plate reader set at 37°C. f. Measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 60 minutes) with excitation and emission wavelengths appropriate for the fluorescent reporter (e.g., 360 nm excitation and 450 nm emission for DAPI).
-
Data Analysis: The fluorescence intensity is plotted against time to generate polymerization curves. The effect of the test compound is determined by comparing the polymerization rate (the slope of the linear phase) and the extent of polymerization (the plateau of the curve) to the control. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated from the dose-response curves.[4][5][6]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by these pyrrole derivatives and a general experimental workflow for their evaluation.
Caption: VEGFR-2 signaling pathway and the point of inhibition by pyrrole derivatives.
Caption: Inhibition of tubulin polymerization by pyrrole derivatives leading to apoptosis.
Caption: General experimental workflow for the evaluation of novel pyrrole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the mechanism of action for pyrrole-based enzyme inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic applications. Validating the mechanism of action of these compounds is a critical step in drug discovery and development. This guide provides a comparative analysis of pyrrole-based enzyme inhibitors, focusing on kinases and proteases, and offers detailed experimental protocols for their validation.
Comparative Inhibitory Potency: Pyrrole-Based vs. Alternative Inhibitors
The efficacy of an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate higher potency.
Kinase Inhibitors
Kinases are a major class of enzymes targeted in cancer therapy due to their central role in cell signaling pathways that regulate proliferation, survival, and angiogenesis. Vascular Endothelial Growth Factor Receptors (VEGFRs) are key targets for anti-angiogenic drugs.
| Inhibitor Class | Inhibitor | Target Kinase | IC50 (nM) |
| Pyrrole-Based | Sunitinib | VEGFR2 | 261[1] |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1 - 1.2[2] | |
| Compound 5k (pyrrolo[2,3-d]pyrimidine derivative) | VEGFR2 | 136[1] | |
| Pyrrolo[2,3-d]pyrimidine derivative 12d | VEGFR-2 | 11.9[3] | |
| Pyrrolo[2,3-d]pyrimidine derivative 15c | VEGFR-2 | 13.6[3] | |
| Non-Pyrrole-Based | Sorafenib | VEGFR-2 | 190[4] |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3 | 10, 30, 47[2] | |
| Regorafenib | VEGFR1, VEGFR2, VEGFR3 | 13, 4.2, 46[5] | |
| Ramucirumab | VEGFR2 | 0.8[5] |
Protease Inhibitors
Proteases are involved in a wide range of physiological processes, and their dysregulation is implicated in various diseases, including viral infections and cancer.
| Inhibitor Class | Inhibitor | Target Protease | IC50 (µM) |
| Pyrrole-Based | Pyrrole derivative 1d | Main Protease (Mpro) | -[6] |
| Pyrrolamide derivative | DNA gyrase | 0.049[7] | |
| Non-Pyrrole-Based | Etacrynic acid derivative 23 | Falcipain-2 | 18.8[8] |
| Etacrynic acid derivative 24 | Falcipain-2 | 9.0[8] | |
| Kempopeptin C | Trypsin, Plasmin, Matriptase | 0.19, 0.36, 0.28[9] |
Key Experimental Protocols
Accurate and reproducible experimental design is paramount for validating the mechanism of action of enzyme inhibitors. Below are detailed protocols for key in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (TR-FRET)
Principle: This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium-labeled antibody binds to the phosphorylated substrate, bringing it in close proximity to a fluorescent tracer, resulting in a FRET signal.
Materials:
-
Purified recombinant kinase
-
Fluorescein-labeled substrate peptide
-
ATP
-
Pyrrole-based inhibitor and comparator compounds
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
TR-FRET detection buffer (containing terbium-labeled anti-phospho-substrate antibody and EDTA to stop the reaction)
-
384-well low-volume white plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution (prepared in kinase reaction buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture (prepared in kinase reaction buffer).
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the TR-FRET detection buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
-
Data Analysis: Calculate the ratio of the emission signals (520 nm / 495 nm). Determine the percent inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value using a suitable dose-response curve fitting model.
Cell-Based Kinase Target Engagement Assay (NanoBRET®)
Principle: The NanoBRET® Target Engagement assay measures the binding of a test compound to a target kinase in live cells.[10] The assay uses a NanoLuc® luciferase-kinase fusion protein and a cell-permeable fluorescent tracer that binds to the active site of the kinase.[10] When the tracer is bound, energy transfer occurs from the luciferase to the tracer (BRET). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[11]
Materials:
-
Cells expressing the NanoLuc®-kinase fusion protein
-
NanoBRET® tracer specific for the kinase of interest
-
Test compounds (pyrrole-based and alternatives)
-
Opti-MEM® I Reduced Serum Medium
-
Extracellular NanoLuc® Inhibitor
-
White, tissue culture-treated 96-well plates
-
Luminometer with BRET detection capabilities
Procedure:
-
Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion into a white 96-well plate and incubate overnight.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compounds in Opti-MEM®.
-
Prepare the NanoBRET® tracer and Extracellular NanoLuc® Inhibitor in Opti-MEM®.
-
Add the diluted compounds to the cell plate.
-
Add the tracer/inhibitor mix to all wells.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Detection:
-
Add NanoBRET® Nano-Glo® Substrate to each well.
-
Read the filtered luminescence at 460 nm (donor) and >610 nm (acceptor) on a BRET-capable luminometer.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Determine the percent inhibition for each compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vitro Protease Inhibition Assay (Fluorometric)
Principle: This assay measures the activity of a protease by monitoring the cleavage of a fluorogenic substrate. The substrate contains a fluorophore and a quencher. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence.
Materials:
-
Purified protease
-
Fluorogenic peptide substrate specific for the protease
-
Pyrrole-based inhibitor and comparator compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM CaCl₂)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the protease in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the working concentration in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.
-
-
Assay Protocol:
-
Add assay buffer, protease, and the test compound at various concentrations to the wells of a 96-well black microplate.
-
Include a control with no inhibitor (enzyme only) and a blank with no enzyme (substrate only).
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) in kinetic mode.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
-
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations were created using Graphviz (DOT language) to depict a key signaling pathway targeted by pyrrole-based kinase inhibitors and a general workflow for validating their mechanism of action.
Caption: Inhibition of the VEGF signaling pathway by a pyrrole-based inhibitor.
Caption: General workflow for validating the mechanism of action of enzyme inhibitors.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Investigation of Pyrrole Analogues Inhibition on Main Protease by Spectroscopic Analysis, Molecular Docking, and Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Non-peptidic Cysteine Protease Inhibitors of P. falciparum Derived from Etacrynic Acid [mdpi.com]
- 9. Targeting Eukaryotic Proteases for Natural Products-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
Navigating the Spectral Landscape: A Comparative Guide to 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde NMR Data
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive cross-referencing of the nuclear magnetic resonance (NMR) data for 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde against established literature values of related structural motifs. By presenting a detailed comparison, this document aims to facilitate the accurate identification and characterization of this and similar molecules.
Comparative NMR Data Analysis
To facilitate a clear comparison, the expected ¹H and ¹³C NMR chemical shifts for this compound are presented alongside literature data for key structural fragments and a closely related analogue. The predicted values for the target molecule are derived from a composite analysis of these known compounds, offering a reliable reference for experimental verification.
Table 1: ¹H NMR Data (in ppm)
| Assignment | This compound (Predicted) | Pyrrole-2-carbaldehyde[1] | 1-(1-(4-methoxybenzyl)-2-methyl-4-phenyl-1H-pyrrol-3-yl)ethanone[2] |
| Aldehyde-H | ~9.55 (s) | 9.504 (s) | - |
| Pyrrole-H3 | ~7.10 (dd) | 7.185 (dd) | - |
| Pyrrole-H5 | ~7.00 (dd) | 7.012 (dd) | - |
| Pyrrole-H4 | ~6.35 (t) | 6.342 (t) | 6.90 (s) |
| Benzyl-CH₂ | ~5.50 (s) | - | - |
| Methoxybenzyl-H (ortho to CH₂) | ~7.20 (d) | - | 7.08 (d, J=9 Hz) |
| Methoxybenzyl-H (meta to CH₂) | ~6.85 (d) | - | - |
| Methoxy-H | ~3.75 (s) | - | 3.82 (s) |
Table 2: ¹³C NMR Data (in ppm)
| Assignment | This compound (Predicted) | Pyrrole[3] | 1-(1-(4-methoxybenzyl)-2-methyl-4-phenyl-1H-pyrrol-3-yl)ethanone[2] |
| Aldehyde-C=O | ~180.0 | - | - |
| Pyrrole-C2 | ~133.0 | 118.3 | - |
| Pyrrole-C5 | ~125.0 | 108.7 | 121.05 |
| Pyrrole-C3 | ~122.0 | 108.7 | - |
| Pyrrole-C4 | ~111.0 | 108.7 | 121.60 |
| Methoxybenzyl-C (ipso) | ~129.0 | - | 131.00 |
| Methoxybenzyl-C (para) | ~159.0 | - | 158.79 |
| Methoxybenzyl-C (ortho) | ~129.5 | - | 128.94 |
| Methoxybenzyl-C (meta) | ~114.5 | - | 114.51 |
| Benzyl-CH₂ | ~52.0 | - | - |
| Methoxy-C | ~55.5 | - | 55.45 |
Experimental Protocols
The successful synthesis and characterization of this compound rely on established synthetic methodologies and precise analytical techniques.
Synthesis of this compound
This protocol is adapted from a similar synthesis of 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde.
-
Preparation of the Alkylating Agent: If not commercially available, 4-methoxybenzyl bromide can be prepared from 4-methoxybenzyl alcohol using standard bromination methods.
-
N-Alkylation Reaction:
-
To a solution of pyrrole-2-carbaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-methoxybenzyl bromide (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
NMR Sample Preparation and Analysis
A standard protocol for NMR analysis of small organic molecules should be followed.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. The use of proton decoupling is standard.
-
Further structural confirmation can be obtained using 2D NMR techniques such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations.
-
Logical Workflow for Spectral Cross-Referencing
The following diagram illustrates the logical workflow for the cross-referencing process, from initial data acquisition to final structural confirmation.
References
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cytotoxic profiles of various pyrrole-based compounds. While direct experimental data on the cytotoxicity of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde is not available in the current literature, this document synthesizes findings on structurally related pyrrole derivatives to offer insights into their potential anticancer activities.
The pyrrole scaffold is a key structural motif in numerous biologically active molecules, and its derivatives have garnered significant interest in oncology for their potential to modulate various cellular processes crucial for cancer cell proliferation and survival.[1] Studies have indicated that the introduction of different substituents on the pyrrole ring can significantly influence the cytotoxic activity of these compounds. This guide focuses on derivatives sharing key structural features with this compound, namely the N-benzyl group and the 2-carbaldehyde moiety, to provide a relevant comparative context.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of selected N-substituted pyrrole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or as a percentage decrease in cell viability at a given concentration.
| Compound ID | Structure | Cancer Cell Line | Assay | Cytotoxicity (IC50 in µM or % Viability Decrease) | Reference |
| Derivative 4a | N-benzyl-2-benzoyl-4-phenyl-1H-pyrrole-3-carbonitrile | LoVo (Colon) | MTS | 30.87% decrease at 50 µM | [2] |
| Derivative 4d | N-(4-methylbenzyl)-2-(ethoxycarbonyl)-4-phenyl-1H-pyrrole-3-carbonitrile | LoVo (Colon) | MTS | 54.19% decrease at 50 µM | [2] |
| Indolylpyrrole 5a | 2-(1H-indol-3-yl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | SKOV3 (Ovarian) | SRB | IC50: 1.20 ± 0.04 µg/ml | [3] |
| Indolylpyrrole 5a | 2-(1H-indol-3-yl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | LS174T (Colorectal) | SRB | IC50: 2.80 ± 0.10 µg/ml | [3] |
| Indolylpyrrole 5c | 2-(1H-indol-3-yl)-4,5-bis(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile | PC-3 (Prostate) | SRB | IC50: 3.30 ± 0.20 µg/ml | [3] |
| Indolylpyrrole 5i | 2-(1H-indol-3-yl)-4,5-bis(4-chlorophenyl)-1H-pyrrole-3-carbonitrile | SKOV3 (Ovarian) | SRB | IC50: 1.90 ± 0.50 µg/ml | [3] |
| RDS 60 | (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative | CAL 27 (Head and Neck) | Not Specified | EC50: 10.8 µM at 24h; 2.5 µM at 48h | [4] |
| RDS 60 | (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative | FaDu (Head and Neck) | Not Specified | EC50: 12.4 µM at 24h; 2.9 µM at 48h | [4] |
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using colorimetric assays such as the MTT, MTS, and Sulforhodamine B (SRB) assays. These methods assess cell viability by measuring metabolic activity or cellular protein content.
General Protocol for MTS Assay[2]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).[2]
-
MTS Reagent Addition: Following the treatment period, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Absorbance Reading: The plates are incubated to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by viable cells. The absorbance of the formazan is then measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from dose-response curves.
General Protocol for SRB Assay[3]
-
Cell Seeding and Treatment: Similar to the MTS assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are then stained with Sulforhodamine B, a dye that binds to cellular proteins.
-
Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading and Data Analysis: The absorbance is measured on a microplate reader, and the results are used to calculate cell viability and IC50 values.
Visualizations
To further elucidate the methodologies and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for in vitro cytotoxicity assessment.
Caption: A potential mechanism of cytotoxicity via apoptosis.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation | MDPI [mdpi.com]
- 3. Synthesis and cytotoxic activity of new indolylpyrrole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. eurekaselect.com [eurekaselect.com]
Unlocking Potential: A Comparative Guide to In-Silico Docking of Pyrrole-2-Carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of in-silico docking studies featuring pyrrole-2-carbaldehyde derivatives and their analogs. By presenting key experimental data and detailed methodologies, this document aims to provide a comprehensive resource for evaluating the potential of these compounds against various biological targets.
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of pyrrole-2-carbaldehyde, in particular, have garnered significant attention for their therapeutic potential, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] In-silico molecular docking has emerged as a powerful and cost-effective tool to predict the binding affinities and modes of interaction between these small molecules and their protein targets, thereby accelerating the drug discovery process.
This guide summarizes findings from several key studies, presenting a comparative analysis of the docking performance of various pyrrole-2-carbaldehyde derivatives against different enzymes and protein receptors.
Comparative Docking Performance of Pyrrole Derivatives
The following tables summarize the quantitative data from various in-silico docking studies, providing a clear comparison of the binding affinities of different pyrrole-2-carbaldehyde derivatives and related compounds against their respective biological targets.
| Derivative Class | Target Protein (PDB ID) | Top Performing Compound | Docking Score (kcal/mol) | Reference |
| Pyrrole-2-carbohydrazide | Enoyl-acyl carrier protein reductase (2IDZ) | GS4 | Not specified in abstract, but noted as most potent | [3] |
| Pyrrole Derivative | REV-ERBα | SR9009 | -220.618 ± 19.145 kJ/mol (Binding Energy from MD) | [4] |
| Pyrrole-benzimidazole | Human NAD(P)H-Quinone oxidoreductase 1 (NQO1) | 5j | Not specified in abstract, but noted as most potent | [5] |
| N-pyrrole carboxylic acid | Cyclooxygenase-2 (COX-2) | 4h | pIC50 = 7.11 (Predicted) | [6] |
| Pyrrole-based Schiff Bases | Monoamine Oxidase A (MAO-A) (2Z5Y) | Compound 6 | IC50 = 0.162 µM, Ki = 0.1221 µM | [7] |
| Pyrrolidinone Derivatives | Lipoxygenase (LOX) | 14e | IC50 = 0.0705 ± 0.003 mM | [8] |
Experimental Protocols: A Closer Look at the Methodologies
The accuracy and reliability of in-silico docking studies are heavily dependent on the experimental protocols employed. Below are the detailed methodologies from the cited research, providing insights into the computational approaches used.
Study 1: Pyrrole-2-carbohydrazide Derivatives as Enoyl-acyl carrier protein reductase Inhibitors
-
Software: GLIDE (Schrödinger Inc., USA)[3]
-
Protein Preparation: The crystal structure of enoyl ACP reductase (PDB Code: 2IDZ) was obtained from the Protein Data Bank. The protein was prepared using the 'protein preparation wizard' in Maestro 9.0, employing the OPLS force field.[3]
-
Ligand Preparation: The synthesized compounds were built and optimized.
-
Grid Generation: Receptor grids were defined by centering them on the co-crystallized ligand in the crystal structure using the default box size.[3]
-
Docking and Scoring: Ligand docking was performed, and the final evaluation was based on the Glide score (docking score). The single best pose for each ligand was generated as the output. The scoring function included terms for van der Waals energy, Coulomb energy, a lipophilic contact term, a hydrogen-bonding term, a metal-binding term, a penalty for buried polar groups, a penalty for freezing rotatable bonds, and a term for polar interactions at the active site.[3]
Study 2: Pyrrole Derivatives as Breast Cancer Target Inhibitors
-
Target Proteins: HER2, ERα, PR, PI3K, AKT, REV-ERBα, BRMS1, Aromatase, mTOR, CDK4, CDK6, TK, and Topo II.[4]
-
Ligand: SR9009 (a pyrrole derivative).[4]
-
Docking Analysis: The study documented the molecular docking analysis of SR9009 against the aforementioned breast cancer targets. Among the 13 proteins, SR9009 showed high binding affinity against HER2, ERα, REV-ERBα, BRMS1, Aromatase, and Topo II.[4]
-
Molecular Dynamics: Molecular dynamics simulations were performed, and the binding energy for the REV-ERBα + SR9009 complex was found to be -220.618 +/- 19.145 kJ/mol.[4]
Study 3: Pyrrole-benzimidazole Derivatives as Antioxidants
-
Target Protein: Human NAD(P)H-Quinone oxidoreductase 1 (NQO1).[5]
-
Docking Analysis: Docking analysis was performed to gain insights into the antioxidant activities of the synthesized compounds. The results indicated that most of the compounds possessed a better affinity and created ample interactions with NQO1.[5]
Visualizing the Pathways and Processes
To better understand the context of these in-silico studies, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: A generalized workflow for in-silico molecular docking studies.
Caption: The Cyclooxygenase (COX) signaling pathway, a target for anti-inflammatory drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vlifesciences.com [vlifesciences.com]
- 4. Molecular docking analysis of pyrrole derivatives with different breast cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Systems for Pyrrole Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrroles—a foundational scaffold in numerous pharmaceuticals and functional materials—is a critical endeavor. The choice of a catalytic system can significantly influence reaction outcomes, impacting yield, purity, scalability, and cost-effectiveness. This guide provides an objective, data-driven comparison of prominent catalytic systems for pyrrole synthesis, including metal-free, iron, palladium, and gold-catalyzed methods, as well as heterogeneous catalysis.
This comprehensive analysis is designed to aid in the selection of the most suitable synthetic route by presenting quantitative performance data, detailed experimental protocols for key reactions, and visual representations of the underlying mechanistic pathways.
Performance Comparison of Catalytic Systems
The efficiency of a synthetic method is a crucial factor in its selection. The following tables summarize typical reaction conditions and yields for various catalytic systems, providing a quantitative basis for comparison.
Metal-Free Catalytic Systems
Metal-free approaches offer significant advantages in terms of cost, toxicity, and ease of product purification. A notable example is the iodine-catalyzed one-pot, three-component synthesis of pyrroles from biomass-derived amino alcohols.[1] This method is based on the Piloty-Robinson pyrrole synthesis.[1]
| Catalyst | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Iodine | Acetophenone, Biomass-derived amino alcohols | Solvent-free, One-pot | Up to 85 | [1] |
| Vitamin B1 | Hexane-2,5-dione, Aromatic amines | Ethanol, Room Temperature, 1 h | 25-94 | |
| Chitosan | 1,3-Dicarbonyl compounds, Amines, Aldehydes, Nitromethane | Solvent-free, Microwave irradiation, 4-7 h | 76-91 |
Iron-Catalyzed Systems
Iron catalysts are emerging as a cost-effective and environmentally benign alternative to precious metal catalysts. They have been successfully employed in Paal-Knorr type syntheses and other cascade reactions.[2][3]
| Catalyst | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Iron(III) chloride | 2,5-Dimethoxytetrahydrofuran, Amines/Sulfonamines | Water, Mild conditions | Good to Excellent | [3] |
| Iron-Tetraphos | Nitroarenes, 2,5-Hexanedione | Formic acid or H₂, Room Temperature | High | [2] |
| Iron(0) complex | cis/trans-Buten-1,4-diol derivatives, Primary amines | Toluene, 150 °C, 24 h | Good |
Palladium-Catalyzed Systems
Palladium catalysts are highly versatile and have been extensively used in various pyrrole synthesis strategies, including cascade reactions involving enynes and imines.[4]
| Catalyst | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Pd(0) | 1,3-Enynes, Aldimines | Not specified | Not specified | [4] |
| Pd(II) | N-homoallylicamines, Arylboronic acids | Not specified | Not specified | [3] |
Gold-Catalyzed Systems
Gold catalysts, particularly Au(I) complexes, have shown remarkable efficiency in activating alkynes, enabling a range of cascade reactions for the synthesis of polysubstituted pyrroles.[5][6]
| Catalyst | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Au(I) | α-Amino ketones, Alkynes | Not specified | High | [5] |
| [AuCl(PPh₃)]/AgSbF₆ | 1,6-Enynes | CH₂Cl₂, -40 to -60 °C | Not specified | [6] |
Heterogeneous Catalytic Systems
Heterogeneous catalysts offer advantages in terms of catalyst recovery and reusability, contributing to more sustainable synthetic processes. Zeolites and other solid acids are effective for the synthesis of pyrroles from bio-derived furans.[7][8][9]
| Catalyst | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| H-form Zeolite Y | Anilines, Biobased furans | Toluene, 150 °C, 5 bar N₂, 0.7 h | Up to 96 | [2][7] |
| SiO₂-Al₂O₃ | Furan, Ammonia | 425-435 °C, Continuous flow | Up to 90 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Metal-Free Synthesis: Iodine-Catalyzed Three-Component Reaction
This protocol describes the synthesis of pyrroles from biomass-derived amino alcohols and acetophenone.[1]
Procedure:
-
In a reaction vessel, combine acetophenone (1.0 mmol), the biomass-derived amino alcohol (1.2 mmol), and iodine (10 mol%).
-
Heat the mixture at the desired temperature under solvent-free conditions.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, purify the product by column chromatography on silica gel.
Iron-Catalyzed Paal-Knorr Synthesis
This protocol outlines the synthesis of N-substituted pyrroles using iron(III) chloride as a catalyst in water.[3]
Procedure:
-
To a solution of the primary amine or sulfonamide (1 mmol) in water (5 mL), add 2,5-dimethoxytetrahydrofuran (1 mmol).
-
Add a catalytic amount of iron(III) chloride (e.g., 5 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
After completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cascade Synthesis from Enynes and Imines
This procedure describes a palladium-catalyzed cascade reaction for the synthesis of multisubstituted pyrroles.[4]
Procedure:
-
To a reaction tube, add the 1,3-enyne (0.2 mmol), the aldimine (0.3 mmol), a palladium(0) catalyst (e.g., Pd₂(dba)₃, 5 mol%), and a ligand (e.g., PPh₃, 20 mol%).
-
Add the appropriate solvent (e.g., toluene, 2 mL).
-
Stir the mixture at the specified temperature for the required time.
-
After cooling to room temperature, concentrate the reaction mixture.
-
Purify the residue by flash column chromatography on silica gel.
Gold-Catalyzed Hydroamination/Cyclization Cascade
This protocol details the synthesis of multisubstituted pyrroles from α-amino ketones and alkynes using a gold catalyst.[5]
Procedure:
-
To a solution of the α-amino ketone (0.2 mmol) and the alkyne (0.24 mmol) in a suitable solvent (e.g., DCE), add a gold(I) catalyst (e.g., JohnphosAu(MeCN)SbF₆, 2 mol%).
-
Add a basic additive (e.g., MgO, 1.0 equiv).
-
Stir the reaction mixture at the indicated temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a short pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Heterogeneous Catalysis: Synthesis from Furans and Anilines
This procedure describes the synthesis of N-substituted pyrroles using a solid acid zeolite catalyst.[2][7]
Procedure:
-
In a pressure vessel, combine the furan derivative (1 mmol), the aniline (1 mmol), the H-form Zeolite Y catalyst (150 mg), and toluene (2 mL).
-
Pressurize the vessel with nitrogen (5 bar).
-
Heat the mixture to 150 °C and stir for the specified time (e.g., 0.7 hours).
-
After cooling, filter the catalyst.
-
Analyze the filtrate by Gas Chromatography (GC) to determine the yield.
-
For product isolation, scale up the reaction, and after filtration and solvent evaporation, purify the residue by column chromatography.
Mechanistic Pathways and Workflows
Understanding the reaction mechanisms and experimental workflows is crucial for optimizing conditions and troubleshooting. The following diagrams, generated using Graphviz, illustrate these pathways.
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
References
- 1. One-pot three-component metal-free catalytic sustainable synthesis of pyrroles from biomass-derived amino alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 3. Pyrrole synthesis [organic-chemistry.org]
- 4. A Palladium-Catalyzed Cascade Process of 1,3-Enynes and Imines to Construct Multisubstituted Pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Direct Synthesis of Pyrroles via Heterogeneous Catalytic Condensation of Anilines with Bioderived Furans | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Confirming the Structure of Synthetic Pyrrole Derivatives via X-ray Crystallography: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography data for various synthetic pyrrole derivatives, offering insights into their solid-state conformations. Detailed experimental protocols for both the synthesis of pyrroles via the Paal-Knorr method and the complete single-crystal X-ray diffraction workflow are presented to support researchers in this critical analytical process.
Comparative Crystallographic Data of Synthetic Pyrrole Derivatives
The following tables summarize key crystallographic parameters for a selection of synthetic pyrrole derivatives, allowing for a clear comparison of their structural features. These parameters, including crystal system, space group, and unit cell dimensions, provide a fundamental fingerprint of the crystalline solid.
| Compound Name | Empirical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| Ethyl 5-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-2-(4-aminophenyl)-1-phenyl-1H-pyrrole-3-carboxylate | C23H23N3O2 | Triclinic | P-1 | 8.0707(3) | 10.0963(4) | 12.3995(5) | 96.084(3) | 98.583(3) | 101.378(3) | 2 | [1] |
| 10-Benzoyl-8-(4-methylphenyl)-9-cyano-pyrrolo[1,2-a][2][3]phenanthroline | C24H15N3O | Monoclinic | P21/c | 15.423(3) | 8.683(2) | 13.567(3) | 90 | 109.95(3) | 90 | 4 | [4] |
| Optically Active Pyrrolo[1,2-a]imidazole Derivative (9g) | C27H34N2O4 | Orthorhombic | P2(1)2(1)2(1) | 8.0460(10) | 14.280(2) | 22.646(3) | 90 | 90 | 90 | 4 | [5] |
| Spirocyclic Pyrrole Derivative | C31H31F4N6O2 | Monoclinic | P21/n | 9.750(1) | 10.3730(1) | 26.349(2) | 90 | 96.11(1) | 90 | 4 | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of pyrrole derivatives and their structural confirmation by X-ray crystallography are crucial for reproducibility and validation.
Synthesis of Substituted Pyrroles via Paal-Knorr Reaction
The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[2][7][8]
Materials:
-
1,4-dicarbonyl compound (e.g., hexane-2,5-dione)
-
Primary amine (e.g., aniline)
-
Solvent (e.g., methanol, ethanol, or acetic acid)
-
Catalyst (optional, e.g., a drop of concentrated hydrochloric acid)
Procedure (Conventional Heating):
-
In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound (1.0 equivalent) and the primary amine (1.0 equivalent) in a suitable solvent.[7]
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture to reflux for a specified time (e.g., 15 minutes).[7]
-
After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.[7]
-
Collect the crude product by vacuum filtration.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., methanol/water mixture).[7]
Procedure (Microwave-Assisted):
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound (1.0 equivalent), the primary amine (3 equivalents), and a suitable solvent.[7]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80 °C) until the reaction is complete, monitoring by thin-layer chromatography.[7]
-
After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over a drying agent (e.g., magnesium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Single-Crystal X-ray Diffraction Workflow
The determination of a molecular structure by single-crystal X-ray diffraction involves a series of steps, from obtaining a suitable crystal to refining the final structure.[9][10][11]
1. Crystal Growth:
-
High-quality single crystals are essential for successful X-ray diffraction analysis.
-
Common methods for growing crystals of organic compounds include slow evaporation of a saturated solution, vapor diffusion, and slow cooling of a solution.
-
The choice of solvent is critical and often determined empirically.
2. Crystal Mounting and Data Collection:
-
A suitable single crystal (typically 50-250 microns in size) is selected under a microscope and mounted on a goniometer head.[11]
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.
-
Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities are recorded.[11]
3. Data Reduction and Structure Solution:
-
The collected diffraction data are processed to correct for experimental factors and to determine the unit cell parameters and space group of the crystal.
-
The initial phases of the structure factors are determined using methods such as direct methods, Patterson methods, or dual-space methods. This leads to an initial electron density map.
4. Structure Refinement and Validation:
-
An initial model of the molecule is built into the electron density map.
-
The atomic coordinates and thermal parameters of the model are refined against the experimental data using least-squares methods.
-
Hydrogen atoms are typically added to the model in calculated positions.
-
The final refined structure is validated to ensure its quality and accuracy. The R-factor is a key metric used to assess the agreement between the crystallographic model and the experimental X-ray diffraction data.[10]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural confirmation of a synthetic pyrrole derivative.
References
- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 10. youtube.com [youtube.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
Safety Operating Guide
Proper Disposal of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards and environmental regulations. All materials contaminated with this compound, including the pure substance, solutions, reaction byproducts, and contaminated labware, must be treated as hazardous waste.
Hazard Profile and Safety Precautions
Based on data from similar chemical structures, this compound (CAS No. 861162-64-3) should be handled with caution. The primary hazards associated with this class of compounds include:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE) is mandatory when handling this chemical. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 861162-64-3 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₃H₁₃NO₂ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 215.25 g/mol | Santa Cruz Biotechnology[1] |
| Hazard Statements | H315, H319, H335 | Inferred from Safety Data Sheets of similar compounds like 1H-Pyrrole-2-carboxaldehyde. These correspond to: Causes skin irritation, Causes serious eye irritation, and May cause respiratory irritation.[2][3] |
| Precautionary Statement (Disposal) | P501 | Inferred from Safety Data Sheets of similar compounds. This statement advises to "Dispose of contents/container to an approved waste disposal plant."[2][3] |
Step-by-Step Disposal Protocol
The primary and most crucial step is to manage all waste containing this compound as hazardous chemical waste.[2] This should be done through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
1. Waste Identification and Segregation:
-
Identify: All materials contaminated with this compound must be classified as hazardous waste. This includes unused or unwanted product, solutions containing the compound, reaction residues, and contaminated items such as pipette tips, gloves, and absorbent pads.
-
Segregate: This waste stream should be kept separate from other chemical wastes to prevent accidental and potentially dangerous reactions.
-
Do NOT mix with:
-
Acids or bases.
-
Strong oxidizing agents.
-
-
It is best practice to segregate halogenated and non-halogenated solvent waste. Since this compound does not contain halogens, it should be placed in a non-halogenated waste container if dissolved in a non-halogenated solvent.
-
2. Waste Container Selection and Labeling:
-
Container: Use a chemically resistant, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable. The original product container can be an excellent choice for waste collection if it is in good condition.
-
Labeling: Proper labeling is critical for safety and compliance. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " (avoiding abbreviations or chemical formulas).
-
The approximate concentration and volume of the waste.
-
The date when waste was first added to the container (accumulation start date).
-
Any associated hazard warnings (e.g., "Irritant").
-
3. Waste Accumulation and Storage:
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation and under the direct control of laboratory personnel.
-
Containment: The waste container should be kept in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks or spills.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[1]
4. Disposal of Empty Containers:
-
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Decontamination Procedure:
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect all rinsate and dispose of it as hazardous waste in your designated non-halogenated solvent waste container.
-
After triple rinsing, deface or remove the original label.
-
The clean, defaced container can then typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with your institution's policies.
-
5. Arranging for Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often 6-12 months), contact your EHS department to arrange for a hazardous waste pickup.
-
Do not pour any amount of this chemical, or solutions containing it, down the drain.
Experimental Workflow for Disposal
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde. The information is compiled from safety data sheets of structurally related compounds and general laboratory safety practices.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Standards/Specifications |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields.[1][2][3] A face shield should be used when there is a risk of splashing.[3] | Conforming to EN166 (EU) or NIOSH (US) standards.[4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or PVC).[1][6] Glove suitability and durability depend on the specific usage and duration of contact.[1] | Tested to a relevant standard (e.g., EN 374).[6] |
| Body Protection | A laboratory coat or overalls should be worn.[1] For procedures with a high risk of splashing, a PVC apron is recommended.[1] | --- |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][6] If ventilation is inadequate or if aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] | --- |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical for laboratory safety.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ensure the container is clearly labeled with the chemical name and any hazard warnings.
-
Wear appropriate PPE (lab coat, gloves, and eye protection) during the inspection process.
Storage
-
Store in a cool, dry, and well-ventilated area.[7]
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
-
The recommended storage temperature for similar compounds is often refrigerated (2-8 °C).[4]
Handling and Use
-
All handling of the chemical should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[6]
-
Avoid all personal contact, including inhalation of vapors or dust.[1][7]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[7]
-
Use non-sparking tools and take precautionary measures against static discharge, as related compounds can be flammable.[2][8]
-
Wash hands thoroughly with soap and water after handling.[7]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Collect all waste materials containing this compound, including contaminated PPE and absorbent materials, in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Disposal Method
-
Dispose of chemical waste in accordance with local, state, and federal regulations.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.
-
Options may include incineration in a licensed facility or burial in a licensed landfill after admixture with a suitable combustible material.[7]
-
Decontaminate empty containers before disposal.[7]
Experimental Protocol: General Guidance for a Coupling Reaction
While a specific experimental protocol for this exact compound is not provided, the following is a general methodology for a typical palladium-catalyzed cross-coupling reaction, a common application for such reagents in drug development.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1 equivalent), the coupling partner (e.g., a boronic acid, 1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Solvent Addition: Add a suitable degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visual Workflow for Safe Chemical Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. uah.edu [uah.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
